molecular formula C11H14F3N3 B1607162 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 192564-53-7

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B1607162
CAS No.: 192564-53-7
M. Wt: 245.24 g/mol
InChI Key: BOIFDXWRPSEUMD-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFDXWRPSEUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356702
Record name 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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URL https://comptox.epa.gov/dashboard/DTXSID10356702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192564-53-7
Record name 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern chemical research. It serves as a crucial building block and intermediate in the development of novel therapeutic agents and advanced agrochemicals. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its current and potential applications, with a particular focus on its role in medicinal chemistry. The inclusion of the trifluoromethyl group and the methylpiperazine moiety imparts unique characteristics, such as enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery professionals.

Core Chemical Identity

This compound is a substituted piperazine derivative containing a trifluoromethylpyridine core. This structure is a cornerstone in the design of bioactive molecules due to the favorable pharmacological properties conferred by its constituent functional groups.

Identifier Value Source
CAS Number 192564-53-7[1]
Molecular Formula C₁₁H₁₄F₃N₃[2]
Molecular Weight 245.24 g/mol [2]
IUPAC Name This compound
Canonical SMILES CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

Physicochemical & Structural Attributes

The physicochemical profile of this compound is heavily influenced by the trifluoromethyl (-CF₃) group. This group is known to increase lipophilicity and can significantly improve the metabolic stability of a molecule by blocking potential sites of oxidation, making it a highly desirable feature in drug candidates.[3][4]

Property Value Source
Appearance Slightly yellow crystalline solid/chunks[5]
Melting Point 43-46°C (for the parent compound)[5]
Boiling Point 122°C at 2 mmHg (for the parent compound)[5]
Topological Polar Surface Area 28.2 Ų[5]
XLogP3 1.5[5]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved via a two-step process, starting from commercially available precursors. The methodology described below is a robust and scalable pathway.

Step 1: Synthesis of the Intermediate: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

The foundational step is a nucleophilic aromatic substitution reaction. This involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with piperazine.

  • Rationale: 2-chloro-5-(trifluoromethyl)pyridine is an excellent electrophile. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chlorine atom for substitution by a nucleophile like piperazine. An excess of piperazine can serve both as the reactant and the base to neutralize the HCl byproduct.

Detailed Protocol:

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add piperazine (2.5 eq).

  • Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq) to scavenge the in-situ generated HCl.

  • Heat the reaction mixture to 100-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3).[6][7][8]

Step 2: N-Methylation to Yield the Final Product

The final step involves the selective methylation of the secondary amine on the piperazine ring.

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It uses formic acid and formaldehyde as the methylating agent. This method is advantageous as it avoids the use of hazardous alkyl halides and typically results in high yields with minimal over-alkylation.

Detailed Protocol:

  • Suspend the intermediate, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.0 eq), in formic acid (5.0 eq).

  • Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 100°C) for 2-4 hours. CO₂ evolution will be observed.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield pure this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Methylation 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine Reaction1 Nucleophilic Aromatic Substitution (DMSO, K2CO3, 110°C) 2-chloro-5-(trifluoromethyl)pyridine->Reaction1 Piperazine Piperazine Piperazine->Reaction1 Intermediate 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3) Reaction1->Intermediate Reaction2 Eschweiler-Clarke Reaction (Reflux) Intermediate->Reaction2 Reagents Formic Acid & Formaldehyde Reagents->Reaction2 FinalProduct This compound (CAS: 192564-53-7) Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Research & Development

The title compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

A. Medicinal Chemistry & Drug Discovery

The trifluoromethylpyridine piperazine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in several therapeutic areas.

  • Oncology: Analogues of this compound have been investigated as potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[9] The methylpiperazine group often enhances solubility and allows for favorable interactions within the binding pockets of kinases. A related compound, CYH33, was identified as a highly potent PI3K alpha inhibitor for treating advanced solid tumors.[9]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for related compounds.

  • Metabolic Diseases: Other derivatives have been designed as multi-target agents for treating conditions like diabetic nephropathy.[10] These compounds often exhibit anti-inflammatory, anti-fibrotic, and anti-oxidative stress properties.

B. Agrochemical Innovation

The trifluoromethylpyridine moiety is a key component in many modern agrochemicals.[11] Piperazine derivatives containing this scaffold have been developed as potential plant activators, demonstrating the ability to induce systemic acquired resistance against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[12][13] The compounds were shown to enhance the activities of defense-related enzymes in plants.[12][13]

Safety, Handling, and Storage

As a research chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following guidelines are based on data for structurally similar compounds.[7][14]

Aspect Guideline Source
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood.[7]
Handling Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[7][14]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and light. Storage under an inert atmosphere (e.g., Argon) is recommended.[7]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
First Aid (Skin) Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

This compound stands out as a high-value chemical intermediate. Its unique combination of a methylpiperazine group and a trifluoromethylpyridine core provides a robust platform for developing next-generation pharmaceuticals and agrochemicals. The well-defined synthesis and the proven utility of its derivatives in modulating key biological pathways, such as the PI3K signaling cascade, underscore its importance for researchers and scientists in drug development and crop protection. Continued exploration of this scaffold is poised to yield further innovations in these critical fields.

References

  • 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description. ChemicalBook.
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.
  • 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3. Mol-Instincts.
  • 1-[5-(Trifluoromethyl)
  • 1-[5-(trifluorometil)pirid-2-il]piperazina. Chem-Impex.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific.
  • 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. Smolecule.
  • SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.
  • Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)
  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Oakwood Chemical.
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
  • 132834-58-3, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Formula. ECHEMI.
  • 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride. Sigma-Aldrich.
  • This compound | 192564-53-7. ChemicalBook.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][7][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

Sources

Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble:

Part 1: Chemical Identity and Synthesis

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a known chemical entity, and its synthesis has been described in the literature.[1] The structure combines a trifluoromethylpyridine moiety with a 1-methylpiperazine group. The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and receptor binding affinity through its electronic properties.[2][3] The piperazine ring is a prevalent scaffold in drug discovery, known for its presence in a wide array of bioactive compounds targeting the central nervous system.[4][5]

Part 2: Inferences from Structurally Related Compounds

While direct studies on the mechanism of action of this compound are lacking, the broader class of trifluoromethylpyridine piperazine derivatives has been investigated for various biological activities.

  • Antiviral and Agrochemical Applications: A significant body of research has explored the utility of novel trifluoromethylpyridine piperazine derivatives as potential antiviral agents against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[3][6][7] The mechanism in this context is proposed to involve the induction of systemic acquired resistance in plants, rather than direct interaction with a specific viral protein.[3][7]

  • Central Nervous System (CNS) Activity: The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[4][5] It is plausible that this compound could interact with various CNS receptors. For instance, related phenylpiperazine derivatives are known to exhibit activity at serotonin (5-HT) and dopamine receptors.[4] Specifically, antagonism at the 5-HT2A and 5-HT2C receptors is a common characteristic of many atypical antipsychotics and some antidepressants.[8][9] However, without direct experimental data, the receptor binding profile of this compound remains speculative.

Part 3: Hypothetical Experimental Workflow for Characterization

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be required. The following outlines a standard, high-level experimental workflow that could be employed.

Figure 1. A hypothetical experimental workflow for characterizing the mechanism of action of a novel compound.

Step-by-Step Methodological Approach:

  • Primary Receptor Screening: The compound would be screened against a broad panel of CNS receptors, ion channels, and transporters (e.g., a Cerep or Eurofins panel) to identify initial "hits" with significant binding affinity.

  • In Vitro Functional Assays: For any identified high-affinity targets, functional assays would be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the compound binds to the 5-HT2C receptor, a calcium mobilization assay in cells expressing this receptor could be utilized.

  • Downstream Signaling Pathway Analysis: Once the functional activity is established, further studies would investigate the downstream signaling cascades. For instance, if the compound is a 5-HT2C antagonist, its effect on Gq-protein signaling and subsequent phospholipase C activation would be examined.

  • In Vivo Animal Models: Based on the in vitro profile, the compound would be tested in relevant animal models. For example, if it demonstrates properties of an antidepressant, it would be evaluated in models such as the forced swim test or chronic unpredictable stress model.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies would be essential to assess the drug-like properties of the compound.

At present, a detailed mechanism of action for this compound cannot be provided due to a lack of specific research on its pharmacological properties. While inferences can be drawn from the activities of structurally related compounds, these remain speculative without direct experimental validation. The scientific community would require a dedicated research program, following a workflow similar to the one outlined above, to accurately determine its biological targets and subsequent physiological effects. Therefore, any claims regarding its mechanism of action should be treated with caution until such data becomes available.

References:

  • Cui, Z., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(7), 2571-2580.

  • Yevich, J. P., et al. (1992). Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 35(24), 4516-4525.

  • Goksen, U. S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 15(5), 425-436.

  • Guo, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1067781.

  • Iwasaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 135-146.

  • Prisinzano, T. E. (2005). Psychostimulants. In R. S. Vardanyan & V. J. Hruby (Eds.), Synthesis of Essential Drugs (pp. 167-176). Elsevier.

  • Guo, P., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1067781.

  • Yuan, X., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Przegaliński, E., et al. (1996). Involvement of 5-HT2C receptors in the m-CPP-induced antinociception in mice. Polish Journal of Pharmacology, 48(2), 155-160.

  • Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257-267.

  • Canestrari, M., et al. (2018). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 175(22), 4249-4266.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine represents a compelling scaffold for drug discovery, integrating two key pharmacophoric motifs: the trifluoromethylpyridine moiety and the N-methylpiperazine group. While direct, extensive biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of structurally related compounds reveals a high potential for significant biological activity across several therapeutic areas. This guide synthesizes the available data on analogous structures to build a predictive framework for its mechanism of action, potential therapeutic applications, and a strategic approach for its investigation. We will delve into its potential as an antiviral agent, a modulator of key signaling pathways in oncology, and its prospective role in central nervous system (CNS) disorders. This document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this chemical entity.

Introduction: Deconstructing the Pharmacophore

The structure of this compound is a deliberate convergence of functionalities known to impart favorable pharmacokinetic and pharmacodynamic properties.

  • The Trifluoromethylpyridine Moiety: The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1] Its incorporation into a pyridine ring creates a bioisostere for various endogenous structures, and this motif is present in numerous approved drugs and agrochemicals.[2]

  • The Piperazine Ring: As a privileged scaffold, piperazine is a common structural element in a vast array of biologically active compounds.[3] Its basic nitrogens can be crucial for receptor interaction and can improve aqueous solubility. The N-methyl substitution on the piperazine ring can influence its basicity, permeability, and potential for CNS penetration.

The strategic combination of these two moieties suggests that this compound is a promising candidate for targeted drug discovery efforts.

Synthetic Strategy

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below.

Synthetic_Pathway reagent1 2-chloro-5-(trifluoromethyl)pyridine reaction + reagent1->reaction reagent2 N-methylpiperazine reagent2->reaction product This compound reaction_conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 120 °C) product->reaction_conditions reaction->product

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis
  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as DMSO, add N-methylpiperazine (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound.

Predicted Biological Activities and Therapeutic Targets

Based on the activities of structurally analogous compounds, we can hypothesize several promising avenues for the biological investigation of this compound.

Antiviral Activity

A recent study highlighted that derivatives of trifluoromethylpyridine piperazine exhibit potent antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3] The mechanism of action in plants was found to involve the activation of the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance.[3]

Hypothesis: this compound may possess antiviral activity against human viruses, potentially by modulating host immune responses or by directly interfering with viral replication.

Experimental Workflow for Antiviral Screening:

Antiviral_Screening_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cell_culture Host Cell Culture (e.g., Vero, A549) virus_infection Viral Infection (e.g., Influenza, Dengue, RSV) cell_culture->virus_infection compound_treatment Treatment with This compound virus_infection->compound_treatment cytotoxicity Cytotoxicity Assay (MTT, LDH) compound_treatment->cytotoxicity antiviral_assay Antiviral Activity Assay (Plaque Reduction, qPCR) compound_treatment->antiviral_assay pathway_analysis Host Pathway Analysis (Western Blot, RNA-seq) antiviral_assay->pathway_analysis direct_inhibition Direct Viral Target Assay (e.g., Polymerase Inhibition) antiviral_assay->direct_inhibition

Caption: Workflow for in vitro antiviral activity screening and mechanistic studies.

Oncology: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers.[4] A complex derivative containing the trifluoromethyl-pyridin-piperazine scaffold has been identified as a highly potent and selective PI3Kα inhibitor.[4] This compound demonstrated dose-dependent antitumor efficacy in in vivo xenograft models.[4]

Hypothesis: this compound may act as an inhibitor of the PI3K/AKT/mTOR pathway, suggesting its potential as an anticancer agent.

Experimental Workflow for PI3K Pathway Inhibition:

  • In Vitro Kinase Assay: Directly assess the inhibitory activity of the compound against a panel of PI3K isoforms (α, β, δ, γ).

  • Cell-Based Assays:

    • Treat cancer cell lines with known PI3K pathway activation (e.g., PIK3CA mutant lines) with the compound.

    • Perform Western blot analysis to measure the phosphorylation status of downstream targets like AKT and S6 ribosomal protein.

    • Conduct cell viability assays (e.g., CellTiter-Glo) to determine the IC50 for antiproliferative activity.

  • In Vivo Xenograft Models: If potent in vitro activity is observed, evaluate the compound's efficacy in mouse xenograft models using human cancer cell lines.

Table 1: Representative Data from a Structurally Related PI3Kα Inhibitor [4]

ParameterValue
PI3Kα IC505.9 nM
Selectivity (β/α)101-fold
Selectivity (δ/α)13-fold
Selectivity (γ/α)38-fold
Cell Line (SKOV-3) IC500.23 µM
Central Nervous System (CNS) Applications

The piperazine scaffold is a well-established pharmacophore for CNS-active drugs, including agents targeting serotonergic and dopaminergic receptors.[5][6] For instance, certain piperazine derivatives are known 5-HT1A receptor agonists, while others exhibit monoamine oxidase (MAO) inhibitory activity.[5][6]

Hypothesis: Given its structural features, this compound has the potential to cross the blood-brain barrier and modulate CNS targets, making it a candidate for treating neurological or psychiatric disorders.

Experimental Workflow for CNS Target Screening:

CNS_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Models receptor_binding Receptor Binding Assays (Serotonin, Dopamine, etc.) pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rodents receptor_binding->pk_pd enzyme_inhibition Enzyme Inhibition Assays (MAO-A, MAO-B) enzyme_inhibition->pk_pd bbb_permeability In Vitro BBB Model (e.g., PAMPA) bbb_permeability->pk_pd behavioral_assays Behavioral Assays (e.g., Forced Swim Test, Elevated Plus Maze) pk_pd->behavioral_assays

Caption: A tiered approach for screening potential CNS activity.

Safety and Toxicological Profile

The parent piperazine molecule is known to cause skin and eye irritation and may cause allergic reactions.[7][8][9] Early assessment of the toxicological profile of this compound is crucial.

Initial Safety Assessment:

  • In Vitro Cytotoxicity: Determine the CC50 in non-cancerous cell lines (e.g., HEK293, primary hepatocytes).

  • hERG Channel Assay: Evaluate the potential for cardiac liability.

  • Ames Test: Screen for mutagenicity.

  • In Vivo Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents.

Conclusion and Future Directions

While direct biological data for this compound is limited, a thorough analysis of its structural components and related compounds provides a strong rationale for its investigation as a novel therapeutic agent. The trifluoromethylpyridine and N-methylpiperazine moieties suggest a high potential for activity in virology, oncology, and neurology. The experimental workflows outlined in this guide offer a clear path for elucidating its biological functions and therapeutic potential. Future research should focus on a systematic screening of this compound against the proposed targets, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

References

  • He, L., Xiang, H., Wang, S., Song, Z., Liu, Y., Zhang, Y., & Liu, X. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1049457. [Link]

  • Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Ihara, H., & Fujimoto, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 118–127. [Link]

  • Cui, J., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(18), 7582–7594. [Link]

  • Zhan, Y., et al. (2016). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 59(17), 7867–7883. [Link]

  • Wikipedia. (2025). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Hu, G., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 28(2), 117-121. [Link]

  • Kumar, J. S., et al. (2009). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[2][3][4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 52(15), 4767–4776. [Link]

  • Yurttaş, L., et al. (2020). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Archiv der Pharmazie, 353(10), e2000147. [Link]

Sources

(5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of (5-(Trifluoromethyl)pyridin-2-yl)piperazine Derivatives

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and development of derivatives based on the (5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold. We will dissect the strategic rationale for the combination of the electron-deficient trifluoromethylpyridine ring and the versatile piperazine linker, a pairing that has unlocked a diverse array of pharmacological activities. This document details the core synthesis strategies, explores structure-activity relationships (SAR) across different therapeutic targets, and provides field-proven experimental protocols. The content is designed for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental design and the pathways to novel therapeutic agents.

Introduction: The Strategic Union of Two Privileged Scaffolds

In the landscape of drug discovery, certain chemical structures appear with remarkable frequency, earning the designation of "privileged scaffolds."[1] The piperazine ring is one such entity, a six-membered heterocycle with two opposing nitrogen atoms that offers a unique combination of structural rigidity, a large polar surface area, and the capacity for dual functionalization.[2][3] These properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[3]

When coupled with the 5-(trifluoromethyl)pyridine moiety, the resulting scaffold gains powerful new attributes. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and a bioisostere for a methyl group, which can significantly enhance metabolic stability, membrane permeability, and binding affinity through unique electronic effects.[4][5] The pyridine ring itself is a common feature in numerous agrochemicals and pharmaceuticals.[5][6] The combination creates the (5-(trifluoromethyl)pyridin-2-yl)piperazine core, a versatile platform for generating libraries of compounds with potential applications ranging from central nervous system (CNS) disorders to infectious diseases and agriculture.[7][8] This guide illuminates the discovery process for this promising class of molecules.

Core Synthesis and Elaboration: Building the Foundation

The efficient construction of the core scaffold is paramount to any discovery program. The primary strategy involves a two-stage process: synthesis of the key electrophilic pyridine precursor, followed by its coupling with piperazine or a derivative thereof.

Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

The most crucial starting material for this scaffold is 2-chloro-5-(trifluoromethyl)pyridine. Its synthesis is a critical first step, and several scalable routes have been established. A prevalent industrial method involves the high-temperature, vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine).[5][9] This process can be performed stepwise or simultaneously and provides the key intermediate in good yield.[5] Alternative laboratory-scale syntheses often start from 3-trifluoromethylpyridine, which undergoes chlorination to yield the desired product.[10]

cluster_0 Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 3-Picoline 3-Picoline 3-Trichloromethylpyridine 3-Trichloromethylpyridine 3-Picoline->3-Trichloromethylpyridine Photocatalytic Chlorination 2-Chloro-5-trichloromethylpyridine 2-Chloro-5-trichloromethylpyridine 3-Trichloromethylpyridine->2-Chloro-5-trichloromethylpyridine Gas-Phase Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-trichloromethylpyridine->2-Chloro-5-(trifluoromethyl)pyridine Fluorination (e.g., HF)

Caption: A common industrial synthesis route to the key pyridine intermediate.

Coupling with Piperazine: The Buchwald-Hartwig Amination

With the electrophilic partner in hand, the next step is the formation of the C-N bond with the piperazine nucleophile. While traditional SNAr (Nucleophilic Aromatic Substitution) reactions are feasible due to the electron-deficient nature of the pyridine ring, modern drug discovery programs heavily favor palladium-catalyzed cross-coupling reactions for their superior scope, efficiency, and functional group tolerance.[11] The Buchwald-Hartwig amination is the preeminent method for this transformation.

This reaction utilizes a palladium catalyst, a phosphine-based ligand (e.g., X-Phos, BINAP), and a base to couple an aryl halide with an amine.[12][13] The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species, enabling the coupling of even electron-rich and sterically hindered partners under relatively mild conditions.[14] This method's robustness allows for the use of mono-protected piperazines (e.g., N-Boc-piperazine), ensuring selective mono-arylation and preserving the second nitrogen for subsequent diversification.

Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Complex1 Ar-Pd(II)(L₂)-X Oxidative\nAddition->Complex1 Amine\nCoordination Amine Coordination Complex1->Amine\nCoordination R₂NH, Base Complex2 [Ar-Pd(II)(L₂)(NHR₂)]⁺X⁻ Amine\nCoordination->Complex2 Reductive\nElimination Reductive Elimination Complex2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Therapeutic Applications and Lead Optimization

The (5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold has proven to be a fertile ground for discovering molecules with diverse biological activities. Below, we explore two distinct case studies that highlight the scaffold's versatility.

Case Study: Plant Activators for Antiviral Applications

Plant diseases caused by viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) pose a significant threat to agriculture.[4] A novel approach to crop protection is the development of "plant activators," which trigger a plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[7]

Researchers designed and synthesized a library of novel (5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives, installing various substituents on the second piperazine nitrogen via nucleophilic substitution.[4][7] Bioassays revealed that several compounds exhibited potent protective activity against TMV and CMV, in some cases significantly exceeding the commercial standard, ningnanmycin.[4]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: Derivatives featuring a benzoyl group on the second piperazine nitrogen generally showed strong activity.

  • Positional Effects: Halogen substitution (F, Cl) at the para position of the benzoyl ring tended to enhance antiviral activity.

  • Aliphatic Chains: Replacing the aromatic ring with aliphatic or acyl groups often led to a decrease or loss of activity.

Compound IDN-SubstituentProtective Activity vs. TMV (EC₅₀ µg/mL)Protective Activity vs. CMV (EC₅₀ µg/mL)
A16 4-Chlorobenzoyl18.4347.8
A17 4-Fluorobenzoyl23.5351.2
A9 Benzoyl30.1360.4
Ningnanmycin (Standard)50.2359.6
(Data synthesized from Frontiers in Plant Science, 2022)[4][7]

Mechanism of Action: Further investigation showed that the most active compounds, like A16, did not act on the virus directly. Instead, they induced the expression of defense-related enzymes in the host plant, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO).[4] This activity stimulates the phenylpropanoid biosynthesis pathway, a key component of the plant's SAR response.[4][7]

Compound_A16 Compound A16 Plant_Cell Plant Cell Interaction Compound_A16->Plant_Cell Signal_Transduction Signal Transduction Plant_Cell->Signal_Transduction Defense_Enzymes ↑ SOD, PPO, PAL Activities Signal_Transduction->Defense_Enzymes Phenylpropanoid_Pathway Phenylpropanoid Biosynthesis Pathway Signal_Transduction->Phenylpropanoid_Pathway SAR Systemic Acquired Resistance (SAR) Defense_Enzymes->SAR Phenylpropanoid_Pathway->SAR Virus_Inhibition Inhibition of Viral Replication SAR->Virus_Inhibition

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Foreword: The Strategic Convergence of Fluorine and Nitrogen in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Trifluoromethylpyridine Piperazine Derivatives

The strategic incorporation of the trifluoromethyl (-CF3) group and the piperazine scaffold into a single molecular entity represents a powerful approach in contemporary medicinal and agrochemical research. The trifluoromethyl group, with its high electronegativity and metabolic stability, can significantly enhance a molecule's lipophilicity, binding affinity, and bioavailability.[1] Concurrently, the piperazine ring, a versatile diamine, serves as a flexible linker, allowing for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of trifluoromethylpyridine piperazine derivatives, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies: Navigating the Pathway to Trifluoromethylpyridine Piperazine Derivatives

The synthesis of trifluoromethylpyridine piperazine derivatives typically involves a multi-step process, beginning with the construction of the core trifluoromethylpyridine structure, followed by the introduction of the piperazine moiety and subsequent derivatization.

A. Core Synthesis: Building the Trifluoromethylpyridine Scaffold

The foundational step is the synthesis of a suitable trifluoromethylpyridine precursor, often a chloro-substituted derivative, which can readily undergo nucleophilic substitution with piperazine. A common and industrially relevant method is the vapor-phase chlorination and fluorination of picoline (methylpyridine).[1] This process, while effective, often yields a mixture of isomers, necessitating careful purification.

An alternative and more regioselective approach involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an appropriate nitrogen-containing precursor.[1] This method offers greater control over the substitution pattern on the pyridine ring.

B. Key Coupling Reaction: The Nucleophilic Aromatic Substitution

The cornerstone of assembling the trifluoromethylpyridine piperazine core is the nucleophilic aromatic substitution (SNAr) reaction. In this critical step, a chloro-substituted trifluoromethylpyridine is reacted with piperazine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically employed to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is essential to deprotonate one of the piperazine nitrogens, thereby increasing its nucleophilicity and driving the reaction forward.

  • Temperature: The reaction is often heated to overcome the activation energy barrier for the aromatic substitution, typically in the range of 80-120 °C. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atoms activates the ring towards nucleophilic attack, making this reaction feasible.

Experimental Protocol: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF (10 mL/mmol), add piperazine (2.0 eq) and anhydrous K2CO3 (2.5 eq).

  • Stir the reaction mixture vigorously at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

C. Derivatization: Expanding Chemical Diversity

With the core trifluoromethylpyridine piperazine scaffold in hand, the remaining secondary amine of the piperazine ring provides a versatile handle for a wide array of chemical modifications.[2][3] This is commonly achieved through nucleophilic substitution or amide coupling reactions.[5]

Diagram of the General Synthetic Workflow:

G A Trifluoromethylpyridine Precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) C Core Scaffold Formation (Nucleophilic Aromatic Substitution) A->C B Piperazine B->C D 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine C->D Purification F Final Derivative Synthesis (e.g., Nucleophilic Substitution, Amide Coupling) D->F E Derivatizing Agent (e.g., R-X, R-COCl) E->F G Trifluoromethylpyridine Piperazine Derivative F->G Purification G A Crude Product B Purification (Column Chromatography) A->B C Pure Derivative B->C D Structure Confirmation C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F Mass Spectrometry (HR-MS) D->F G FT-IR Spectroscopy D->G H Final Characterized Compound E->H F->H G->H

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the anticipated spectral characteristics of the compound 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. Given the compound's relevance in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a predictive guide, outlining the expected data from core analytical techniques and the scientific rationale behind these predictions. The methodologies described herein are based on established principles of spectroscopic analysis and data from structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of a trifluoromethylpyridine moiety and a 1-methylpiperazine group. This structure imparts specific chemical properties, such as enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, which are of significant interest in pharmaceutical research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄F₃N₃[2][3]
Molecular Weight245.24 g/mol [2][3]
AppearancePredicted to be a solid at room temperature[4]
SolubilityPredicted to be soluble in common organic solvents like ethanol and dichloromethane[4]
StabilityStable under normal conditions, but strong oxidizing agents should be avoided[4]

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are based on the analysis of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Pyridine H-3~7.6ddDownfield shift due to the electron-withdrawing trifluoromethyl group and coupling to H-4 and H-6.
Pyridine H-4~7.8dFurther downfield shift and coupling to H-3.
Pyridine H-6~8.3sMost downfield pyridine proton due to proximity to the nitrogen atom and the trifluoromethyl group.
Piperazine CH₂ (adjacent to pyridine)~3.6tDeshielded by the aromatic ring.
Piperazine CH₂ (adjacent to N-CH₃)~2.5tShielded relative to the other piperazine protons.
N-CH₃~2.3sCharacteristic singlet for a methyl group attached to a nitrogen.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyridine C-2~160Attached to two nitrogen atoms.
Pyridine C-3~108Shielded carbon on the pyridine ring.
Pyridine C-4~140Deshielded by the trifluoromethyl group.
Pyridine C-5~122 (q)Carbon attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling.
Pyridine C-6~148Deshielded by the nitrogen atom.
CF₃~124 (q)Characteristic quartet for a trifluoromethyl group.
Piperazine C (adjacent to pyridine)~45Deshielded by the aromatic ring.
Piperazine C (adjacent to N-CH₃)~55Standard chemical shift for a piperazine carbon.
N-CH₃~46Typical shift for a methyl group on a nitrogen.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol 1: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 245.

  • Key Fragmentation Patterns:

    • Loss of the methyl group (CH₃) from the piperazine ring, resulting in a fragment at m/z 230.

    • Cleavage of the piperazine ring, leading to various smaller fragments.

    • Fragmentation of the trifluoromethylpyridine ring.

Protocol 2: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
C-H (aromatic)3100-3000Stretching vibrations of C-H bonds on the pyridine ring.
C-H (aliphatic)3000-2850Stretching vibrations of C-H bonds on the piperazine and methyl groups.
C=N, C=C (aromatic)1600-1450Ring stretching vibrations of the pyridine ring.
C-F1350-1100Strong absorptions due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.
C-N1250-1020Stretching vibrations of the C-N bonds in the piperazine and its connection to the pyridine ring.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The trifluoromethylpyridine moiety is expected to be the primary chromophore. The absorption maxima can be influenced by the solvent polarity.[5]

Predicted UV-Vis Absorption:

  • λ_max: Expected to be in the range of 250-280 nm, corresponding to the π → π* transitions of the substituted pyridine ring.

Visualization of Methodologies

To further clarify the experimental and analytical workflows, the following diagrams are provided.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis Dissolve_Sample Dissolve 5-10 mg of sample in deuterated solvent Instrument_Setup Tune and shim NMR spectrometer Dissolve_Sample->Instrument_Setup Transfer to NMR tube H1_Acquisition Acquire 1H spectrum Instrument_Setup->H1_Acquisition C13_Acquisition Acquire 13C and DEPT spectra H1_Acquisition->C13_Acquisition Process_Data Fourier transform, phase and baseline correction C13_Acquisition->Process_Data Raw FID data Structure_Elucidation Assign peaks and determine structure Process_Data->Structure_Elucidation Processed spectra

Caption: Workflow for NMR-based structural elucidation.

MS_Workflow Sample_Introduction Introduce sample (e.g., GC-MS, infusion) Ionization Ionize molecules (e.g., EI, ESI) Sample_Introduction->Ionization Mass_Analysis Separate ions by m/z (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection_and_Analysis Detect ions and analyze spectrum Mass_Analysis->Detection_and_Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers and drug development professionals can gain valuable insights into the structural verification and characterization of this important molecule. The provided protocols offer a robust framework for obtaining high-quality experimental data, which will be essential for confirming these predictions and advancing research involving this compound.

References

  • 1-[5-(trifluorometil)pirid-2-il]piperazina - Chem-Impex. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Methyl-4-pent-2-yl-piperazine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China. (n.d.). Retrieved January 22, 2026, from [Link]

  • Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)- | C15H16F3N3 | CID - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine - Oakwood Chemical. (n.d.). Retrieved January 22, 2026, from [Link]

  • UV–Vis changes upon titration of THF solutions by pyridine for: a5 at... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3. (n.d.). Retrieved January 22, 2026, from [Link]

  • N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine - Veeprho. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-[Bis(4-fluorophenyl)methyl]piperazine - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1][2][3]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Syntheses and crystal structures of four 4-(4-meth-oxy-phen-yl)piperazin-1-ium salts. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Introduction

This compound is a heterocyclic compound featuring a trifluoromethylpyridine moiety linked to a methylpiperazine group.[1] This structure is of significant interest to researchers in agrochemical and pharmaceutical development. The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety known to enhance properties such as metabolic stability and lipophilicity, making it a valuable component in the design of bioactive molecules.[2] Derivatives of trifluoromethylpyridine piperazine have demonstrated potential as anti-plant virus agents, showing activity against pathogens like Cucumber Mosaic Virus (CMV) and Tobacco Mosaic Virus (TMV).[3][4]

Given its application in early-stage research and development, a thorough understanding of the safety and handling protocols for this compound is paramount. This guide provides a comprehensive overview based on data from analogous structures and established chemical safety principles, designed for professionals working in laboratory and drug development settings.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties listed below are critical for risk assessment and the design of appropriate handling procedures.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 192564-53-7[5]
Molecular Formula C11H14F3N3[1]
Molecular Weight 245.24 g/mol [1]
Parent Compound 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3)[6]

Note: Detailed experimental data on the target compound is limited. Therefore, this guide draws heavily on the safety profile of its immediate precursor, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, and the parent piperazine scaffold.

Section 2: Hazard Identification and Classification

The primary operational risk associated with this class of compounds is its corrosive nature. The available Safety Data Sheet (SDS) for the closely related analogue, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, provides the basis for the following GHS hazard classifications.[7] It is prudent to assume the N-methylated derivative shares this hazard profile.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [7]

  • H290: May be corrosive to metals. [7]

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume.[7]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Hazard_Overview CoreHazard Primary Hazard Profile (Based on Analogue Data) Corrosive Corrosive (H314, H290) CoreHazard->Corrosive Causes Inhalation Respiratory Irritation (Do not breathe dust - P260) CoreHazard->Inhalation Potential for Skin Severe Skin Burns Corrosive->Skin Leads to Eyes Severe Eye Damage Corrosive->Eyes Leads to

Caption: Core hazard profile for the compound class.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and a robust PPE protocol.

Engineering Controls
  • Ventilation: All handling of solid or dissolved this compound must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] The ventilation system should be regularly checked to ensure it maintains safe air standards.

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is an integrated system to shield the researcher from the primary corrosive hazard.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[7]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended during transfers. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved, buttoned lab coat is required. Ensure it is made of a material appropriate for chemical handling.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[9]

PPE_Workflow cluster_prep Preparation Area cluster_work Chemical Fume Hood A 1. Don Lab Coat B 2. Don Safety Goggles & Face Shield A->B C 3. Don Inner Gloves B->C D 4. Don Outer Gloves C->D E 5. Perform Chemical Handling D->E

Caption: Sequential workflow for donning appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes risk during routine laboratory operations.

Handling
  • Pre-Use Inspection: Visually inspect the container for any damage or leaks before moving it to the fume hood.

  • Aliquotting: When weighing the solid, use dry, clean tools and perform the task on a disposable weigh boat within the fume hood to contain any spills. Avoid generating dust.[7]

  • Solution Preparation: If preparing a solution, add the compound slowly to the solvent. Be aware of potential exothermic reactions, especially with acids.

  • Post-Use: After handling, wipe down the work surface, decontaminate any used equipment, and remove PPE in the correct order (gloves first).

  • Hygiene: Always wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory area.[8]

Storage

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.[7][8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[7][8] The compound may be sensitive to moisture and light; storage under an inert gas is advisable.[8][9]

  • Incompatibilities: Segregate from strong acids and oxidizing agents.[7][9] Storage in a dedicated cabinet for corrosive materials is recommended.

  • Security: The storage area should be locked and accessible only to authorized personnel.[8]

Storage_Decision_Tree start Receive Compound q1 Is container sealed & intact? start->q1 q2 Is designated storage cool, dry, ventilated? q1->q2 Yes action_reject Quarantine & Report q1->action_reject No q3 Is it segregated from acids & oxidizers? q2->q3 Yes action_remediate_env Find Suitable Location q2->action_remediate_env No action_remediate_incompat Relocate Incompatibles q3->action_remediate_incompat No action_store Store in Locked Cabinet q3->action_store Yes action_remediate_env->q2 action_remediate_incompat->q3

Caption: Decision workflow for safe chemical storage.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

SituationResponse ProtocolSource(s)
Skin Contact Immediately flush skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 20-30 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7][8]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Give the person a small amount of water to drink. Seek immediate medical attention.[7][8]
Minor Spill Evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable, labeled container for waste disposal. Clean the area with soap and water.[7]
Major Spill Evacuate the area immediately. Alert emergency response personnel and the institutional safety office.

Section 6: Toxicological and Ecotoxicological Profile

Toxicology
Ecotoxicology

Data on the environmental fate and effects of this compound are scarce.[7] As a standard precautionary measure, the compound and its containers should not be discharged into drains or the environment.[7] All waste must be handled as hazardous chemical waste according to institutional and local regulations.

Section 7: Waste Disposal

All waste materials, including empty containers, contaminated absorbents, and unused compound, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable research compound with significant potential. However, based on data from its parent structures, it must be treated as a corrosive substance that can cause severe skin burns and eye damage. The cornerstone of its safe use lies in a comprehensive safety culture that prioritizes engineering controls, consistent and correct use of personal protective equipment, and strict adherence to handling and storage protocols. The existing data gaps in its toxicological profile demand a conservative approach, where minimizing all routes of exposure is the primary goal.

References

  • Apollo Scientific. (2022). Safety Data Sheet for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.

  • TCI Chemicals. (2025). SAFETY DATA SHEET for Piperazine Anhydrous.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2018). SAFETY DATA SHEET for Piperazine.

  • ChemicalBook. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.

  • ChemicalBook. This compound.

  • ECHEMI. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Formula.

  • Pest Management Science. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity.

  • Fisher Scientific. (2010). SAFETY DATA SHEET.

  • Molbase. 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Smolecule. 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Piperazine.

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.

  • S D Fine-Chem Limited. n-methylpiperazine Safety Data Sheet.

  • Apollo Scientific. (2022). Safety Data Sheet for 1-(5-Methyl-2-pyridinyl)piperazine.

  • National Institutes of Health (NIH). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

solubility of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its bioavailability, its formulation possibilities, and ultimately, its clinical efficacy. This compound, a molecule featuring a piperazine core often associated with CNS activity and a trifluoromethylpyridine moiety known to enhance metabolic stability and lipophilicity, presents a unique case study.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this compound. We will move beyond rote protocols to explore the causal science behind experimental design, ensuring a robust and self-validating approach to data generation.

Theoretical Framework: Deconstructing the Solubility of a Heterocyclic Amine

Understanding the requires an appreciation of its distinct structural features. The molecule's behavior in solution is a direct consequence of its chemical architecture: a substituted pyridine ring and a piperazine ring.

  • The Piperazine Moiety and pH-Dependent Solubility : The piperazine ring contains two nitrogen atoms, rendering it a weak base. Consequently, the molecule's ionization state, and therefore its aqueous solubility, is highly dependent on the pH of the medium. At lower pH values (acidic conditions), the nitrogen atoms become protonated, forming cationic species that readily interact with polar water molecules, leading to higher solubility. As the pH increases, the molecule deprotonates to its less soluble free base form. This relationship is fundamental to predicting its behavior in the gastrointestinal tract and designing appropriate formulations. Determining solubility as a function of pH is therefore not just an option, but a necessity.[3]

  • The Trifluoromethylpyridine Moiety and Solvent Interactions : The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and significantly increases the lipophilicity ('fat-loving' nature) of the molecule.[1][2] This suggests that while pH governs aqueous solubility, the compound will likely exhibit appreciable solubility in various organic solvents. A thorough solubility screen across a range of solvents is critical for identifying potential vehicles for toxicology studies and final formulations.[4]

  • Solid-State Properties : It is crucial to acknowledge that the measured solubility value pertains to a specific solid form of the compound in equilibrium with the solution.[5] The presence of different crystalline forms (polymorphs) or an amorphous state can lead to vastly different solubility measurements. Therefore, characterization of the solid form used in solubility studies is a prerequisite for data integrity.

Gold Standard Protocol: Equilibrium Shake-Flask Solubility Determination

The most reliable method for determining the thermodynamic solubility—the true equilibrium point between the dissolved and undissolved compound—is the saturation shake-flask method.[3][5] This method is considered the gold standard by regulatory bodies and is foundational for Biopharmaceutics Classification System (BCS) assessments.[5][6]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the shake-flask protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Select Solvents (e.g., pH Buffers, Organic Solvents) B Weigh Excess Compound (>2x anticipated solubility) A->B C Add Compound to Solvent in Sealed Vials B->C D Agitate at Controlled Temperature (e.g., 25°C or 37°C) C->D E Sample at Multiple Time Points (e.g., 24h, 48h, 72h) D->E F Separate Solid and Liquid Phases (Centrifugation/Filtration) E->F G Harvest Supernatant F->G H Dilute Sample into Mobile Phase G->H I Quantify by Validated HPLC Method H->I

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic in various aqueous and organic media.

Materials:

  • This compound (characterized solid form)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Solvents:

    • pH 1.2 buffer (simulated gastric fluid)

    • pH 4.5 buffer (acetate)

    • pH 6.8 buffer (phosphate, simulated intestinal fluid)

    • Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

Protocol:

  • Preparation: Add an excess of the compound to a series of vials containing the selected solvents. A key consideration is to add enough solid to ensure a saturated solution is formed and solid remains at equilibrium, but not so much that the properties of the solvent are altered.[3]

  • Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[5] Agitate for a predetermined period. To ensure equilibrium has been reached, the concentration should be measured at sequential time points (e.g., 24, 48, and 72 hours) until the values do not deviate significantly.[5]

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the solid and liquid phases, typically by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).[5]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this sample should be immediately diluted with mobile phase or a suitable solvent.[5] If centrifugation is insufficient, filtration with a low-binding syringe filter may be used, but care must be taken to ensure the compound does not adsorb to the filter material.

  • Quantification: Analyze the diluted samples using a validated quantitative method, as described in the following section.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and reliable technique for quantifying the concentration of dissolved active pharmaceutical ingredients (APIs).[3][7] Its specificity allows for accurate measurement even in the presence of minor impurities or degradants.

HPLC Method Development and Validation Workflow

G A Prepare Stock & Standard Solutions (Known Concentrations) B Develop HPLC Method (Column, Mobile Phase, Wavelength) A->B C Inject Standards to Generate Calibration Curve B->C D Validate Method (Linearity, Accuracy, Precision) C->D E Inject Diluted Samples from Solubility Assay D->E If Validated F Calculate Concentration from Calibration Curve E->F

Caption: Workflow for HPLC method validation and sample analysis.

Detailed Step-by-Step Methodology

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Protocol:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 35 °C[8]

    • Detection Wavelength: Scan for maximum absorbance (likely ~254-270 nm due to the pyridine ring).

    • Injection Volume: 10 µL[8]

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL) by diluting with the mobile phase.

  • Method Validation:

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Analyze samples with a known concentration (spiked samples) at low, medium, and high levels. The recovery should be within 98-102%.[8]

    • Precision: Perform multiple injections of the same sample (repeatability) and analyze samples on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.[8]

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8]

  • Sample Analysis: Inject the diluted supernatant samples from the shake-flask experiment. Ensure the resulting peak area falls within the linear range of the calibration curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Solubility Data Summary
Solvent System Temperature (°C) Equilibration Time (h) Solubility (mg/mL) ± SD (n=3) Solubility (µg/mL) ± SD (n=3)
pH 1.2 Buffer3748DataData
pH 4.5 Buffer3748DataData
pH 6.8 Buffer3748DataData
Water3748DataData
Methanol2524DataData
Ethanol2524DataData
Acetonitrile2524DataData
Interpretation of the pH-Solubility Profile

Plotting the solubility (on a log scale) against pH will yield a profile characteristic of a weak base. The inflection point of this curve provides an estimate of the compound's pKa. This profile is invaluable for predicting how solubility will change throughout the pH gradient of the digestive system and is a cornerstone of biopharmaceutical modeling.

Conclusion

The systematic determination of solubility for this compound is a multi-faceted process that integrates principles of physical chemistry, analytical science, and pharmaceutical development. By employing the gold-standard shake-flask method coupled with a robust, validated HPLC-UV quantification assay, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs everything from preclinical formulation and toxicology to the design of a clinically successful drug product. A thorough understanding of the interplay between the compound's structure, its solid state, and the solution environment is paramount to navigating the complexities of drug development.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Kała, M. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Al-Bayati, Y. K. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Wiedemann, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • Annex 4: Procedure to determine the biopharmaceutics classification system classification of an active pharmaceutical ingredient. World Health Organization (WHO). Available at: [Link]

  • Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Petru, G. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

Sources

Methodological & Application

synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making this scaffold highly valuable in drug discovery.[1] This guide details two robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. The primary focus is on the SNAr protocol due to its operational simplicity and cost-effectiveness for this specific substrate. We provide step-by-step experimental procedures, mechanistic insights, characterization data, and safety protocols tailored for researchers and professionals in drug development.

Introduction and Strategic Overview

The synthesis of N-aryl piperazines is a cornerstone of pharmaceutical chemistry. The target molecule, this compound, is an intermediate used in the development of novel therapeutic agents, including multi-target agents for diabetic nephropathy and potential PI3K inhibitors for cancer treatment.[2][3] The core challenge in its synthesis is the formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the 1-methylpiperazine moiety.

Two primary strategies are considered:

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr): This is the preferred and detailed method in this guide. The reaction leverages the inherent electrophilicity of the C2 position on the pyridine ring, which is strongly activated by the electron-withdrawing trifluoromethyl group at the C5 position. This allows for a direct displacement of a halide (typically chloride) by the nucleophilic 1-methylpiperazine.[4][5] It is often thermally driven and does not require expensive metal catalysts.

  • Strategy B: Buchwald-Hartwig Amination: This powerful, palladium-catalyzed cross-coupling reaction offers a highly versatile alternative.[6][7] It is particularly useful for less reactive aryl halides or when milder reaction conditions are required. While highly effective, it involves the cost of a palladium catalyst, a specialized phosphine ligand, and requires strict anaerobic conditions.[8]

This guide will first detail the SNAr protocol and then provide an overview of the Buchwald-Hartwig amination as a viable alternative.

Primary Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principle

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 1-methylpiperazine attacks the electron-deficient C2 carbon of 2-chloro-5-(trifluoromethyl)pyridine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final product. The presence of the trifluoromethyl group is crucial as it stabilizes the anionic intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products A 2-Chloro-5-(trifluoromethyl)pyridine C This compound A->C DMSO, Heat (Base scavenges HCl) B 1-Methylpiperazine B->C D HCl

Caption: SNAr reaction for target compound synthesis.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Role
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3181.56Electrophile
1-Methylpiperazine109-01-3100.16Nucleophile/Base
Dimethyl Sulfoxide (DMSO)67-68-578.13Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Saturated NaCl solution (Brine)N/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-960.08Stationary Phase
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (5.00 g, 27.5 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous DMSO (25 mL) to dissolve the starting material. To this solution, add 1-methylpiperazine (9.20 mL, 82.6 mmol, 3.0 equiv). Expert Insight: Using an excess of 1-methylpiperazine serves both as the nucleophile and as a base to neutralize the HCl byproduct, simplifying the reaction setup.

  • Reaction Conditions: Heat the reaction mixture to 130 °C using an oil bath. Maintain this temperature and stir vigorously for 16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed. (Typical TLC system: 5% Methanol in Dichloromethane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMSO and other water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure this compound.

  • Final Product: The pure product should be a white to slightly yellow solid.[9] Dry under high vacuum. Expected yield: 80-90%.

Alternative Protocol: Synthesis via Buchwald-Hartwig Amination

Mechanistic Principle

The Buchwald-Hartwig amination is a robust method that relies on a palladium catalyst to facilitate the coupling of an amine with an aryl halide. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[6][8]

Bulky, electron-rich phosphine ligands are critical for stabilizing the catalyst and promoting the reductive elimination step.[8]

Reaction Scheme

G cluster_reactants Reactants cluster_products Product A 2-Bromo-5-(trifluoromethyl)pyridine C This compound A->C Pd₂(dba)₃ (cat.) (±)-BINAP (ligand) NaOt-Bu (base) Toluene, 110 °C B 1-Methylpiperazine B->C

Caption: Buchwald-Hartwig amination reaction scheme.

Brief Experimental Outline
  • Setup: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Reagents: To a flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), (±)-BINAP (2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Solvent and Nucleophile: Add anhydrous toluene, followed by 1-methylpiperazine (1.2 equiv).

  • Conditions: Heat the mixture to 110 °C for 12-24 hours.

  • Work-up & Purification: Follow a similar work-up and purification procedure as described in the SNAr protocol (Section 2.4). This method is particularly advantageous for sensitive substrates where high temperatures are detrimental.[10]

Overall Synthesis and Purification Workflow

G Start Starting Materials (Pyridine & Piperazine) Setup Reaction Setup (Flask, Stirrer, Atmosphere) Start->Setup Reaction S(N)Ar Reaction (DMSO, 130°C, 16h) Setup->Reaction Workup Aqueous Work-up (Quench with Water) Reaction->Workup Cool to RT Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Dry & Concentrate Characterization Product Characterization (NMR, MS) Purification->Characterization Final Pure Product (>95% Purity) Characterization->Final

Caption: Logical workflow from starting materials to final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Hazards:

    • 2-Chloro-5-(trifluoromethyl)pyridine: Irritant. Avoid inhalation and contact with skin.

    • 1-Methylpiperazine: Corrosive and flammable. Causes skin burns. Handle in a well-ventilated fume hood.

    • DMSO: Can enhance skin absorption of other chemicals. Handle with care.

  • Procedural Hazards: Reactions at high temperatures should be conducted behind a safety shield. Ensure proper pressure equalization during heating.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution. The procedure is high-yielding, uses readily available reagents, and avoids the need for expensive and air-sensitive catalysts. For substrates incompatible with high temperatures or for broader applications, the Buchwald-Hartwig amination serves as a powerful alternative. The successful synthesis of this compound provides researchers with a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.[1][11]

References

  • Smolecule. 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.
  • ChemicalBook. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • NIH National Library of Medicine. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Google Patents. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • WIPO PatentScope. METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • NIH National Library of Medicine. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

  • NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Comprehensive Analytical Characterization of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a key heterocyclic compound with potential applications in pharmaceutical development. The protocols detailed herein are designed for quantitative analysis, purity assessment, structural elucidation, and stability testing. As a Senior Application Scientist, the rationale behind experimental choices is emphasized to ensure robust, reproducible, and scientifically sound results. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the development of a stability-indicating method through forced degradation studies.

Introduction and Compound Overview

This compound (CAS No: 220459-53-0) is a substituted piperazine derivative.[1] The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2] The presence of a trifluoromethyl group on the pyridine ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Given its structural features, rigorous analytical control is imperative for its use in research and development.

The development of validated analytical methods is a cornerstone of the pharmaceutical development process. It ensures the identity, purity, strength, and quality of the active pharmaceutical ingredient (API). This guide provides the foundational protocols to build a comprehensive analytical profile for this specific molecule.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₄F₃N₃

  • Molecular Weight: 259.25 g/mol

  • Structure:

    
    
    

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the primary tools for determining the purity and potency of pharmaceutical compounds. The selection between liquid and gas chromatography is dependent on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the preferred method for non-volatile or thermally labile compounds. A reverse-phase method is proposed here, as it is highly suitable for separating polar to moderately non-polar compounds like the target analyte.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds.

  • Mobile Phase: An acidic pH (e.g., using a phosphate buffer at pH 2-3) is critical. The two basic nitrogen atoms in the piperazine ring will be protonated, leading to improved peak shape and consistent retention times by preventing silanol interactions on the column. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Detection: The pyridine ring is an excellent chromophore. UV detection at approximately 239 nm is recommended, as similar structures show strong absorbance in this region.[3] A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength and to check for peak purity.

Protocol 1: RP-HPLC Purity and Assay Method

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
    Mobile Phase B Acetonitrile
    Gradient 0-20 min: 20% B to 80% B; 20-25 min: 80% B; 25-26 min: 80% B to 20% B; 26-30 min: 20% B (Re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temp. 35°C
    Injection Vol. 10 µL

    | Detection | 239 nm |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration using the same diluent.

  • Method Validation:

    • The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity Assessment

GC-MS serves as an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities. The target compound's N-methyl group enhances its volatility compared to an unsubstituted piperazine.

Causality Behind Experimental Choices:

  • Column: A mid-polarity (50%-Phenyl)-methylpolysiloxane column (e.g., DB-17 or equivalent) is chosen. This stationary phase provides a different selectivity mechanism compared to C18, focusing on dipole-dipole and pi-pi interactions, which is ideal for separating aromatic and heterocyclic compounds.[5]

  • Detector: A mass spectrometer is superior to an FID for this application as it provides both quantitative data and structural information, aiding in the unambiguous identification of impurities. Electron Ionization (EI) will generate a reproducible fragmentation pattern for library matching and structural confirmation.[6]

Protocol 2: GC-MS Impurity Profiling

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    Parameter Recommended Condition
    Column DB-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
    Injector Temp. 260°C
    Split Ratio 20:1
    Injection Vol. 1.0 µL
    MS Transfer Line 280°C
    Ion Source Temp. 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-500 m/z |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment.

Protocol 3: NMR Analysis

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Predicted ¹H NMR Chemical Shifts (in CDCl₃):

    Protons Predicted Shift (ppm) Multiplicity Integration Rationale
    Pyridine H-6 ~8.3 s 1H Deshielded by adjacent nitrogen and CF₃ group.
    Pyridine H-4 ~7.6 d 1H Coupled to H-3.
    Pyridine H-3 ~6.7 d 1H Coupled to H-4.
    Piperazine (adjacent to pyridine) ~3.6 t 4H Deshielded by the aromatic ring.
    Piperazine (adjacent to N-CH₃) ~2.6 t 4H Typical chemical shift for piperazine protons.

    | N-Methyl (CH₃) | ~2.4 | s | 3H | Singlet, typical for an N-methyl group. |

Mass Spectrometry (MS) for Molecular Weight Verification

When coupled with HPLC (LC-MS), Electrospray Ionization (ESI) is the ideal soft ionization technique to confirm the molecular weight.

Protocol 4: LC-MS Analysis

  • Instrumentation:

    • HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Method:

    • Use the HPLC conditions from Protocol 1 .

    • Ionization Mode: ESI, Positive Mode.

  • Expected Results:

    • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 260.12 . High-resolution MS would confirm the elemental composition.

    • Key Fragments: Fragmentation may occur, with potential losses of the methyl group (-15 Da) or cleavage within the piperazine ring.

Stability-Indicating Method and Forced Degradation

Forced degradation studies are essential to demonstrate that the primary analytical method (HPLC) is "stability-indicating," meaning it can resolve the intact API from any potential degradation products.[7] This is a regulatory requirement and provides insight into the molecule's intrinsic stability.[8]

Causality Behind Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage and manufacturing extremes, accelerating the degradation pathways that might occur over a product's shelf life.[9][10] The goal is to achieve 5-20% degradation; over-stressing can lead to secondary degradants not relevant to actual stability.[8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis 0.1 N HCl, 60°C, 8h API->Acid Base Base Hydrolysis 0.1 N NaOH, 60°C, 4h API->Base Oxid Oxidation 3% H2O2, RT, 24h API->Oxid Therm Thermal Solid, 80°C, 48h API->Therm Phot Photolytic ICH Q1B, Solid & Solution API->Phot Neutralize Neutralize (if needed) Dilute to Target Conc. Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Phot->Neutralize HPLC Analyze by Validated Stability-Indicating HPLC Method (Protocol 1) Neutralize->HPLC Eval Evaluate Results: - Peak Purity - Mass Balance - Degradant Resolution (Rs > 2) HPLC->Eval

Caption: Workflow for Forced Degradation Studies.

Protocol 5: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile/water mixture.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 N NaOH, and dilute to the working concentration.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Heat at 60°C. Withdraw samples at intervals, neutralize with 0.2 N HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Monitor at intervals.

  • Thermal Degradation: Store the solid API in an oven at 80°C. Sample at time points (e.g., 24, 48 hours), dissolve, and analyze.

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1 .

  • Evaluation: Assess the chromatograms for the appearance of new peaks. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak. Calculate mass balance to account for all material.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive analytical characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures unambiguous identification, accurate quantification, and thorough purity assessment. The successful validation of the described HPLC method following the forced degradation protocol will establish it as a reliable, stability-indicating method suitable for use in a regulated drug development environment.

References

  • [No Author]. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • [No Author]. (n.d.). Analytical Methods. RSC Publishing.
  • [No Author]. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • [No Author]. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • [No Author]. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7).
  • [No Author]. (n.d.). Stability Indicating Forced Degradation Studies. RJPT.
  • ChemicalBook. (n.d.). 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
  • [No Author]. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Gadzała-Kopciuch, R. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • [No Author]. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Apollo Scientific. (n.d.). 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine.
  • SpectraBase. (n.d.). 1-Methyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts.
  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • [No Author]. (2023, March 15).
  • [No Author]. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
  • [No Author]. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

Sources

Application Note: Quantitative Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This compound is a significant heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents, where the trifluoromethylpyridine moiety often imparts desirable physicochemical and biological properties.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for purity assessment, stability studies, and metabolite identification. The procedure employs a common mid-polarity capillary column and standard Electron Ionization (EI), ensuring its accessibility and applicability in most analytical laboratories.

Introduction and Scientific Rationale

This compound is a derivative of the versatile piperazine scaffold, which is a core structure in numerous biologically active compounds.[1] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3] Given the compound's importance, a validated analytical method is crucial for ensuring the quality and consistency of starting materials and for tracking the compound in various matrices.

Gas Chromatography (GC) is an ideal separation technique for this analyte due to its predicted boiling point of 312.1°C, which indicates sufficient volatility for gas-phase analysis.[4] Coupling GC with Mass Spectrometry (MS) provides unparalleled specificity and sensitivity, allowing for definitive identification based on the molecule's unique mass fragmentation pattern and precise quantification even at low concentrations.[5] This note explains the causality behind the selection of each experimental parameter to provide a self-validating and scientifically sound protocol.

Analyte Profile

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

PropertyValueSource
Chemical Structure (Structure based on name)
Molecular Formula C₁₁H₁₄F₃N₃[4][6]
Molecular Weight 245.24 g/mol [4][6]
Predicted Boiling Point 312.1 ± 42.0 °C[4]
Predicted Density 1.229 ± 0.06 g/cm³[4]
Solubility Poor in water; Soluble in organic solvents (e.g., methanol, dichloromethane).[7][7]
Chemical Class Piperazine Derivative / Trifluoromethylpyridine[1][2]

Experimental Methodology

Materials and Instrumentation
  • Reference Standard: this compound (≥98% purity).

  • Solvent: HPLC-grade or GC-grade Methanol.

  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or tandem mass spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS, Thermo Fisher ISQ).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS). This stationary phase is chosen for its versatility and proven performance with a wide range of semi-volatile analytes, including nitrogen-containing heterocycles.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard and Sample Preparation Protocol

The accuracy of quantitative analysis begins with precise and consistent sample preparation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the Intermediate Stock Solution with methanol.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in methanol to achieve a theoretical concentration within the calibration range. If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove particulates before injection.

GC-MS Instrumental Parameters

The following parameters have been optimized to ensure excellent peak shape, resolution, and sensitivity.

ParameterSettingRationale
GC System
Injector TypeSplit/Splitless
Injector Temperature280 °CEnsures rapid and complete volatilization of the analyte, minimizing peak broadening, while staying below its predicted boiling point to prevent thermal degradation.
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column, essential for achieving low detection limits. A split injection (e.g., 20:1) can be used for higher concentration samples.
Purge Flow50 mL/min at 1.0 min
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (Constant Flow)Provides optimal column efficiency and resolution for this column dimension.
Oven Temperature Program
Initial Temperature80 °C, hold for 1 minStarts below the solvent's boiling point to focus the analyte band at the head of the column.
Ramp 120 °C/min to 290 °CA moderate ramp rate provides a good balance between analysis speed and chromatographic resolution.
Final HoldHold at 290 °C for 5 minEnsures the elution of the analyte and any less volatile components from the column.
Total Run Time16.5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for EI, producing reproducible fragmentation patterns that are comparable to library spectra.
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.290 °CPrevents condensation of the analyte between the GC and MS.
Data Acquisition
ModeFull Scan & Selected Ion Monitoring (SIM)Full Scan (m/z 50-350) for initial method development and qualitative analysis. SIM for high-sensitivity quantification.
SIM Ionsm/z 245 (Quantifier) , 176, 70 (Qualifiers)The molecular ion (m/z 245) is selected for quantification due to its high specificity. Qualifier ions confirm identity.

Data Analysis and Method Validation

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_acq GC-MS Acquisition cluster_proc Data Processing & Validation stock Prepare 1 mg/mL Stock cal Create Calibration Curve Standards stock->cal inject Inject 1 µL into GC-MS cal->inject sample Dissolve & Dilute Sample sample->inject run Run GC Oven Program inject->run detect Acquire Data (Scan/SIM) run->detect integrate Integrate Peak at m/z 245 detect->integrate plot Plot Calibration Curve (Area vs. Concentration) integrate->plot quant Quantify Sample Concentration plot->quant validate Perform Method Validation quant->validate

Caption: GC-MS experimental and data analysis workflow.

Method Validation Protocol

To ensure the trustworthiness of the results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)).

ParameterAcceptance CriteriaPurpose
Linearity & Range Correlation coefficient (r²) ≥ 0.995Confirms a direct proportional relationship between analyte concentration and instrument response over a defined range.
LOD & LOQ LOD: S/N ≥ 3; LOQ: S/N ≥ 10Establishes the lowest concentration that can be reliably detected and quantified.
Accuracy 80-120% recovery of spiked samplesMeasures the closeness of the experimental value to the true value.
Precision Repeatability (Intra-day) RSD ≤ 5% Intermediate Precision (Inter-day) RSD ≤ 10%Demonstrates the method's consistency and reproducibility over short and long timeframes.
Specificity No interfering peaks at the analyte's retention time in a blank matrix.Confirms that the signal is solely from the analyte of interest.

Expected Results and Discussion

Chromatography

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak at approximately 10-12 minutes. The use of a high-temperature oven program and a robust column like a DB-5ms ensures that the peak shape is not compromised by tailing, which can sometimes occur with basic compounds like piperazines.

Mass Spectrum and Fragmentation

The Electron Ionization (EI) mass spectrum provides a unique fingerprint for the analyte. The fragmentation is driven by the charge localization on the nitrogen atoms and the relative stability of the resulting fragments.[8]

  • Molecular Ion (M⁺˙, m/z 245): The presence of a clear molecular ion peak is expected, confirming the molecular weight of the compound. This is chosen as the quantifier ion for SIM mode.

  • Key Fragment (m/z 176): This significant fragment likely corresponds to the loss of the N-methylpiperazine moiety ([M - C₅H₁₁N]⁺), leaving the charged trifluoromethylpyridine radical cation.

  • Key Fragment (m/z 70): This fragment is characteristic of the N-methylpiperazine ring, likely resulting from a cleavage alpha to the pyridine-bound nitrogen, forming the [C₄H₈N]⁺ ion.

G parent Molecular Ion C₁₁H₁₄F₃N₃⁺˙ m/z 245 frag1 [M - C₅H₁₁N]⁺ C₆H₃F₃N₂⁺ m/z 176 parent->frag1 - C₅H₁₁N frag2 [C₄H₈N]⁺ m/z 70 parent->frag2 - C₇H₆F₃N₂

Caption: Proposed EI fragmentation pathway for the analyte.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound. The methodology is built on sound scientific principles, explaining the rationale behind instrumental parameter selection. By following the outlined sample preparation, instrumental analysis, and validation procedures, researchers and quality control professionals can confidently implement this method for routine analysis, ensuring the quality and integrity of this important chemical intermediate.

References

  • Al-Ghananeem, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link].

  • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. Last edited December 26, 2025. Available at: [Link].

  • Bouling Chemical Co., Limited. 1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China. Available at: [Link].

  • Li, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Chemistry, 10, 1064135. Available at: [Link].

  • Staack, R. F., Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry, 38(9), 973-981. Available at: [Link].

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link].

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 1010. Available at: [Link].

  • Fujimoto, K., & Shimizu, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133-143. Available at: [Link].

  • DeRuiter, J., et al. (2005). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Chromatographic Science, 43(8), 411-417. Available at: [Link].

  • Caltech GPS. Preparation of TMS Derivatives for GC/MS. Available at: [Link].

  • Florek, E., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Przeglad Lekarski, 69(10), 1039-1043. Available at: [Link].

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link].

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link].

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Available at: [Link].

  • Al-Shamary, A., et al. (2023). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Molecules, 28(19), 6965. Available at: [Link].

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link].

Sources

applications of trifluoromethylpyridine derivatives in agrochemicals

Trifluoromethylpyridine derivatives represent a triumph of modern agrochemical design. The unique properties imparted by the TFMP scaffold have enabled the creation of highly effective herbicides, insecticides, and fungicides with diverse and often novel mechanisms of action. [3][7]Their continued success underscores the power of fluorine chemistry in addressing the dynamic challenges of crop protection. As researchers continue to explore the structure-activity relationships and design new molecules based on this privileged fragment, the TFMP core is poised to remain a vital component in the development of next-generation solutions for sustainable agriculture. [5][7]

References

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 2,3-Dichloro-5-(trifluoromethyl)pyridine in Agrochemicals. chinachemicals.net. [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. inno-pharmchem.com. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine: Synthesis, Applications, and Importance in Agrochemicals and Pharmaceuticals. inno-pharmchem.com. [Link]

  • Wang, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4873. [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

  • ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine. ResearchGate. [Link]

  • PubMed. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Pyrifluquinazon (Agricultural Products). mhlw.go.jp. [Link]

  • Gilbert-López, B., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]

  • CVUA Stuttgart. (n.d.). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction. eurl-pesticides.eu. [Link]

Application Notes & Protocols: The Strategic Role of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3][4] This has established PI3K as a high-priority target in oncology drug discovery. A key strategy in the development of potent and selective PI3K inhibitors involves the use of specialized heterocyclic building blocks. This guide provides a detailed technical overview of one such critical intermediate: 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine . We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and subsequent elaboration into advanced PI3K inhibitors, and outline methods for its characterization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and synthesis of next-generation kinase inhibitors.

The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Signaling

The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that translates extracellular cues into a coordinated cellular response.[5]

  • Activation and Transduction: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.[3] Class I PI3Ks then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

  • Downstream Effectors: PIP3 acts as a docking site for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1] This recruitment to the cell membrane facilitates AKT's phosphorylation and activation. Once active, AKT phosphorylates a multitude of downstream targets, including mTOR, which in turn regulates processes like protein synthesis, cell growth, and proliferation.[5]

  • Dysregulation in Cancer: In many cancers, this pathway is constitutively active due to mutations in key components (e.g., activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K) or loss of negative regulators like the tumor suppressor PTEN.[4][6][7] This aberrant signaling drives tumor progression, making the development of targeted PI3K inhibitors a highly promising therapeutic strategy.[8][9]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

The Intermediate of Interest: this compound

The rational design of kinase inhibitors often hinges on the selection of molecular scaffolds that confer desirable pharmacological properties. This compound is a prime example of a "privileged scaffold" intermediate, combining two key structural motifs.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 885271-39-0 [10]
Molecular Formula C₁₁H₁₄F₃N₃ [10]
Molecular Weight 245.25 g/mol [10]

| Appearance | Off-white to yellow solid | Inferred |

The Trifluoromethyl-Pyridine Moiety: Enhancing Drug-Like Properties

The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[11][12]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., P450-mediated oxidation), which can increase the drug's half-life.[13]

  • Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[13][14]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring, potentially enhancing binding interactions with the target protein.[13]

The Piperazine Core: A Versatile Linker

The piperazine ring is a common structural feature in a vast number of approved drugs and clinical candidates, particularly kinase inhibitors.[15][16]

  • Scaffold and Vector: It serves as a robust, non-planar linker connecting the pyridine "warhead" to other pharmacophoric elements. Its geometry allows for the precise spatial orientation of substituents to optimize target engagement.

  • Physicochemical Properties: The basic nitrogen atom of the piperazine ring can be protonated at physiological pH, improving aqueous solubility—a critical factor for oral bioavailability.

  • Synthetic Handle: The secondary amine of a piperazine precursor provides a reactive site for straightforward chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17]

Experimental Protocols

Disclaimer: These protocols are intended for qualified laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound (Intermediate)

This procedure outlines a standard nucleophilic aromatic substitution (SₙAr) reaction, a common method for synthesizing arylpiperazines.[18]

Synthesis_Intermediate cluster_conditions Conditions cluster_product Product R1 2-Chloro-5-(trifluoromethyl)pyridine P1 This compound R1->P1 R2 1-Methylpiperazine R2->P1 C1 Solvent: DMSO or DMF Base: K₂CO₃ or DIPEA Temp: 100-140 °C Time: 12-24 h C1->P1

Figure 2: Synthetic Workflow for the Intermediate.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Addition of Amine: Add 1-methylpiperazine (1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[19]

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

Protocol 2: Synthesis of a Representative PI3K Inhibitor

This protocol demonstrates the use of the intermediate in a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation in drug synthesis.[20] The target is a hypothetical inhibitor scaffold common in the literature.[21][22]

Synthesis_Final cluster_conditions Conditions cluster_product Product R1 Intermediate from Protocol 1 P1 Final PI3K Inhibitor R1->P1 R2 2,4-dichloro-6-(morpholino)pyrimidine (Example Core) R2->P1 C1 Coupling Reaction (e.g., Buchwald-Hartwig) Catalyst: Pd₂(dba)₃ Ligand: Xantphos Base: Cs₂CO₃ Solvent: Dioxane Temp: 100 °C C1->P1

Figure 3: Elaboration of Intermediate to Final Product.

Materials:

  • This compound (1.0 eq)

  • A suitable heterocyclic core (e.g., 2,4-dichloro-6-(morpholino)pyrimidine) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the heterocyclic core, the intermediate, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 8-16 hours, monitoring by LC-MS.

  • Work-up: After cooling, dilute the reaction with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to obtain the final PI3K inhibitor.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compounds.

Table 2: Standard Analytical Methods

Technique Purpose Expected Observations for Intermediate
¹H NMR Structural elucidation and confirmation. Peaks corresponding to the pyridine, piperazine, and methyl protons with appropriate chemical shifts, splitting patterns, and integrations.
¹⁹F NMR Confirmation of the -CF₃ group. A singlet in the expected region for a pyridine-attached -CF₃ group.
LC-MS Purity assessment and mass confirmation. A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for C₁₁H₁₄F₃N₃.

| HPLC | Quantitative purity analysis. | Purity should typically be >95% for use in subsequent biological assays. |

Application in Biological Assays

Once synthesized and purified, the final compound's activity as a PI3K inhibitor must be determined.

In Vitro Kinase Inhibition Assay (Example)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PI3K isoforms.

  • Principle: A commercially available assay kit (e.g., ADP-Glo™) can be used. The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP) in the presence of the lipid substrate PIP2. Inhibition of PI3K results in a lower ADP signal.

  • Procedure:

    • Incubate recombinant human PI3K isoforms (α, β, δ, γ) with the synthesized inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP and the lipid substrate.

    • After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP into a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (Sulforhodamine B - SRB)

This assay assesses the compound's ability to inhibit the growth of cancer cell lines with a known dependence on the PI3K pathway.[16]

  • Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[16]

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, known for PIK3CA mutations) in 96-well plates and allow them to attach overnight.[16]

    • Compound Treatment: Treat the cells with a serial dilution of the final PI3K inhibitor for 72 hours.[16]

    • Fixation: Fix the cells with trichloroacetic acid (TCA).[16]

    • Staining: Stain the fixed cells with SRB dye.

    • Solubilization and Reading: Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at ~510 nm.[16]

    • Analysis: Determine the concentration that inhibits cell growth by 50% (GI₅₀).

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of novel PI3K inhibitors. Its constituent parts—the trifluoromethyl-pyridine and the methyl-piperazine moieties—contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. The synthetic protocols provided herein are robust and scalable, enabling the efficient generation of this key building block and its subsequent elaboration into diverse libraries of potential therapeutics. Rigorous analytical and biological characterization is paramount to validating the utility of these compounds in the ongoing effort to develop effective treatments for cancers driven by aberrant PI3K signaling.

References

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

  • Xu, F., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available from: [Link]

  • Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available from: [Link]

  • Melo, Y., et al. (2021). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. Molecules. Available from: [Link]

  • Heffron, T. P., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][15][23][24]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wymann, M. P., & Schultz, P. (2015). Development of Drugs Targeting the PI3K Signalling Pathway in Leukaemias and Lymphomas. European Medical Journal. Available from: [Link]

  • Li, H., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega. Available from: [Link]

  • Wei, B., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF. Available from: [Link]

  • Janku, F., et al. (2011). The PI3K Pathway As Drug Target in Human Cancer. Journal of Clinical Oncology. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available from: [Link]

  • Annapureddy, H., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available from: [Link]

  • Wang, X., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][15][23][24]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Csollei, J., et al. (2013). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available from: [Link]

  • Ge, Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available from: [Link]

  • YouTube. Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Royal Society of Chemistry. PI3K inhibitors: review and new strategies. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available from: [Link]

  • Mallon, R., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][19][23]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Available from: [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives.

Sources

Application Note & Protocols: Synthetic Strategies for Derivatizing the 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern drug discovery, prized for its ability to modulate physicochemical properties such as solubility and to correctly orient pharmacophoric elements for optimal target engagement.[1][2] When coupled with a 5-(trifluoromethyl)pyridine moiety, the resulting compound, 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine , becomes a highly valuable building block for creating novel therapeutics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions.[3]

This guide provides detailed protocols for the derivatization of the secondary amine on the 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine core. This nitrogen atom (N4) is a potent nucleophile, providing a versatile handle for introducing a wide range of functional groups through N-alkylation and N-acylation. These modifications are fundamental to library synthesis and lead optimization campaigns, allowing researchers to systematically explore the structure-activity relationship (SAR) of their compounds.[4][5] The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that ensure high-yield, selective transformations.

Core Chemical Principles of Derivatization

The synthetic utility of the 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold hinges on the reactivity of the secondary amine at the N4 position. This nitrogen possesses a lone pair of electrons that is readily available for nucleophilic attack on various electrophiles.

  • N-Alkylation: This process forms a new carbon-nitrogen bond.

    • Direct Alkylation: Proceeds via a classical SN2 mechanism, where the piperazine nitrogen attacks an alkyl halide. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.[6]

    • Reductive Amination: A two-step, one-pot reaction where the piperazine first forms a transient iminium ion with an aldehyde or ketone. A mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the corresponding tertiary amine.[7] This method avoids the over-alkylation that can sometimes occur with reactive alkyl halides.

  • N-Acylation: This reaction forms a robust amide bond through nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is used to scavenge the acidic byproduct.[8]

Protocol I: N-Alkylation Strategies

Method A: Direct Alkylation with Alkyl Halides

This method is a straightforward and widely used technique for introducing primary and secondary alkyl groups. The choice of a suitable base and anhydrous solvent is critical to prevent side reactions and ensure high yields.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq.).

  • Solvent and Base Addition: Add an anhydrous solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or a liquid organic base like triethylamine (TEA, 1.5-2.0 eq.).

  • Reaction Initiation: Stir the suspension vigorously at room temperature. Add the desired alkyl halide (1.1-1.5 eq.) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[6]

  • Work-up:

    • Cool the reaction to room temperature.

    • If a solid base like K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel. (See Section 5 for notes on purification).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Piperazine (1.0 eq) to dry flask under N2 add_solvent Add Anhydrous Solvent (e.g., MeCN, DMF) start->add_solvent add_base Add Base (e.g., K2CO3, TEA) add_solvent->add_base add_halide Add Alkyl Halide (1.1 eq) dropwise add_base->add_halide heat Heat (50-80°C) & Monitor by TLC/LC-MS add_halide->heat workup Cool, Filter (if needed), Concentrate heat->workup extraction Aqueous Extraction (DCM, NaHCO3, Brine) workup->extraction purify Dry, Concentrate & Purify (Chromatography) extraction->purify end Pure N-Alkylated Product purify->end

Caption: Workflow for Direct N-Alkylation.
Method B: N-Alkylation via Reductive Amination

This is an exceptionally mild and efficient method for derivatizing the piperazine with a vast range of aldehydes and ketones.

  • Reagent Preparation: In a dry round-bottom flask, dissolve 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the intermediate iminium ion.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise. Be cautious, as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve Piperazine (1.0 eq) & Carbonyl (1.1 eq) in DCE stir Stir at RT for 30-60 min (Optional: cat. Acetic Acid) start->stir add_stab Add NaBH(OAc)3 (1.5 eq) portion-wise stir->add_stab monitor Stir at RT & Monitor by TLC/LC-MS add_stab->monitor quench Quench with NaHCO3 (aq) monitor->quench extraction Extract with DCM, Wash with Brine quench->extraction purify Dry, Concentrate & Purify (Chromatography) extraction->purify end Pure N-Alkylated Product purify->end

Caption: Workflow for N-Alkylation via Reductive Amination.
Representative Data: N-Alkylation

The following table summarizes typical yields for N-alkylation reactions on analogous piperazine systems. Actual yields may vary based on the specific substrate and reaction scale.

Starting MaterialAlkylating/Carbonyl AgentMethodBase/Reducing AgentTypical Yield (%)Reference
Benzyl piperazine-1-carboxylate1,3-DibromopropaneDirect AlkylationNot SpecifiedNot Specified[6]
Piperazin-2-ylmethanolBenzyl bromideDirect AlkylationK₂CO₃70-90%[7]
Benzyl piperazine-1-carboxylateBenzaldehydeReductive AminationNaBH(OAc)₃80-95%[6]
Piperazin-2-ylmethanolCyclohexanoneReductive AminationNaBH(OAc)₃75-90%[7]

Protocol II: N-Acylation with Acyl Halides

This protocol allows for the efficient synthesis of N-acyl derivatives, forming a stable amide bond which is a cornerstone of many pharmaceutical structures.[9]

  • Reagent Preparation: Dissolve 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq.) in anhydrous DCM in a round-bottom flask, preferably under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Cooling: Cool the mixture to 0°C using an ice bath. This helps to control the exothermicity of the reaction.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or a saturated NaHCO₃ solution.

    • Separate the organic layer, and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperazine (1.0 eq) in Anhydrous DCM add_base Add Base (e.g., TEA, DIPEA) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl warm Warm to RT & Stir Monitor by TLC/LC-MS add_acyl->warm quench Quench with H2O / NaHCO3 warm->quench extraction Aqueous Extraction (HCl, NaHCO3, Brine) quench->extraction purify Dry, Concentrate & Purify extraction->purify end Pure N-Acylated Product purify->end

Caption: Workflow for N-Acylation.

Product Work-up and Purification Strategies

The basicity of the piperazine nitrogen presents unique challenges and opportunities for purification. Tailing during silica gel chromatography is a common issue due to the interaction between the basic product and acidic silanol groups on the silica surface.[10]

Purification Method Comparison
MethodPrincipleAdvantagesDisadvantagesBest For
Column Chromatography Differential adsorption on a stationary phase (silica gel).High resolution for complex mixtures.Can have issues with tailing and degradation for basic compounds.[10]Isolating compounds from reaction mixtures with multiple components.
Salt Formation & Recrystallization Conversion of the basic amine to a crystalline salt (e.g., hydrochloride, acetate).Highly efficient for achieving high purity; easily scalable.[10][11]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.Final purification of a crude product with good initial purity.
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on pH.Good for removing non-basic impurities; can handle large scales.May not be effective for separating from other basic impurities; can lead to emulsions.[10]Initial cleanup of a crude reaction mixture.
Troubleshooting Chromatography

To mitigate tailing during silica gel chromatography, add a basic modifier to the eluent. A common and effective choice is to add 0.1-1% (v/v) of triethylamine (TEA) to the mobile phase (e.g., ethyl acetate/hexanes).[10] The TEA competes with the basic product for the active sites on the silica, resulting in improved peak shape and better separation.

Purification Decision Workflow

start Crude Product acid_base Perform Acid-Base Extraction for initial cleanup start->acid_base is_oily Is product an oil or non-crystalline solid? is_pure Is purity >90% by TLC/NMR? is_oily->is_pure No (Solid) chromatography Purify via Column Chromatography (Add 0.5% TEA to eluent) is_oily->chromatography Yes is_pure->chromatography No salt_form Purify via Salt Formation & Recrystallization is_pure->salt_form Yes acid_base->is_oily end_pure Pure Compound chromatography->end_pure salt_form->end_pure end_impure Re-evaluate Strategy

Caption: Decision workflow for purifying piperazine derivatives.

Analytical Characterization

The identity and purity of all synthesized derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. The trifluoromethyl-pyridine moiety provides a strong chromophore for UV detection.[12][13]

Conclusion

The 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine scaffold is a versatile starting point for the synthesis of compound libraries in drug discovery. The N-alkylation and N-acylation protocols detailed in this guide are robust, reliable, and adaptable to a wide variety of substrates. By understanding the chemical principles behind each step and employing the appropriate purification strategies, researchers can efficiently generate novel derivatives for biological evaluation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025). Application Note: A Step-by-Step Guide for N-Acylation with 4-Boc-1-Piperazinecarbonyl Chloride.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Al-Baghdadi, O. B. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Martin, A. R. (1959). Purification of piperazine.
  • JOCPR. (2012).
  • Cazzolla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7079.
  • UNODC.
  • Zuba, D. (2012).
  • Kumar, A., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Rathi, A. K., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13497-13511.
  • Isumu, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 129-145.
  • Chen, J., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1032890.
  • Oakwood Chemical. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.

Sources

Application Notes & Protocols for the Experimental Characterization of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of late 2025, publicly accessible research detailing the specific biological activity and experimental use of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in cell culture is not available. Therefore, this document serves as an in-depth technical guide outlining a strategic framework for the initial characterization of this novel compound. The methodologies and hypothetical pathways described are based on the known activities of structurally related trifluoromethylpyridine and piperazine-containing molecules and are intended to provide a scientifically rigorous starting point for investigation by researchers, scientists, and drug development professionals.

Part 1: Scientific Introduction & Rationale

The compound this compound features a trifluoromethylpyridine moiety linked to a methylpiperazine group. Structural analogs containing these motifs have been reported to exhibit a range of biological activities. The trifluoromethyl group is known for its unique electronic properties and metabolic stability, often enhancing the potency and bioavailability of drug candidates. The piperazine ring is a common scaffold in medicinal chemistry, found in compounds targeting a wide array of receptors and enzymes.

Given the activities of related compounds, several potential mechanisms of action for this compound can be hypothesized:

  • Kinase Inhibition: Many piperazine-containing compounds are potent kinase inhibitors. Specifically, analogs have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]

  • Anti-inflammatory Activity: Some piperazine derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of signaling pathways like NF-κB or TGF-β.

  • Other Cellular Targets: The broad utility of the piperazine scaffold means other targets, such as G-protein coupled receptors or ion channels, cannot be ruled out without experimental evidence.

This guide provides a systematic approach to begin characterizing the in vitro effects of this novel compound, starting with fundamental safety and cytotoxicity assessments, followed by hypothesis-driven mechanistic studies.

Part 2: Safety & Handling of a Novel Compound

Before beginning any experimental work, it is crucial to establish safe handling procedures for a compound with unknown toxicological properties.

Core Principle: Treat any uncharacterized compound as potentially hazardous. This includes assuming it may be toxic, carcinogenic, or mutagenic until data suggests otherwise.[2]

Recommended Safety Precautions:

  • Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.[2][5]

    • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.[3][4]

    • Gloves: Use nitrile or neoprene gloves to protect against splashes. For prolonged handling or when using solvents like DMSO, consult a glove compatibility chart.[3][4]

    • Lab Coat: A standard lab coat should be worn at all times.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Ensure containers are clearly labeled.

  • Spill & Exposure Procedures:

    • In case of a spill, notify others in the area and follow your institution's established spill cleanup procedures.[3]

    • For skin contact, immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[3][4]

    • For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]

Part 3: Foundational In Vitro Characterization Workflow

A logical, stepwise approach is necessary to efficiently characterize a novel compound. The following workflow is designed to first establish a safe and effective concentration range and then to explore potential mechanisms of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation A Compound Preparation (DMSO Stock Solution) B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B Test broad concentration range C IC50 Determination (Dose-Response Curve) B->C Narrow concentration range D Hypothesis-Driven Pathway Analysis (e.g., Western Blot for PI3K/AKT) C->D Use concentrations ≤ IC50 E Broad Target Screening (e.g., Kinase Profiling Panel) C->E Use concentrations ≤ IC50 F Functional Cellular Assays (e.g., Migration, Apoptosis) D->F Based on identified targets/pathways E->F Based on identified targets/pathways

Caption: Initial characterization workflow for a novel compound.

Protocol 1: Initial Cytotoxicity Screening and IC50 Determination

The first step is to determine the concentration range at which the compound affects cell viability. This is crucial for designing subsequent experiments with non-toxic concentrations. The half-maximal inhibitory concentration (IC50) is a key metric derived from this process.[6][7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[9][10]

Materials:

  • Selected adherent cell line(s) (e.g., a cancer cell line like MCF-7 and a non-cancerous line like HEK293 to assess selectivity)[9]

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11][13]

  • Compound Preparation:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations. For an initial screen, a broad range is recommended (e.g., 0.1 µM to 100 µM).[11]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and a media-only control.[8]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells. Incubate for a set period (e.g., 24, 48, or 72 hours).[9][11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to calculate the IC50 value.[7][14]

ParameterDescription
Cell Line(s) A panel of cell lines (e.g., cancer and non-cancerous) is recommended to assess selectivity.
Seeding Density Optimize for logarithmic growth throughout the assay duration.
Concentration Range Initial broad range (e.g., 0.01-100 µM), followed by a narrower range around the estimated IC50.
Incubation Time Test multiple time points (e.g., 24h, 48h, 72h) to understand time-dependent effects.
IC50 Value The concentration of the compound that reduces cell viability by 50%.

Part 4: Hypothesis-Driven Mechanistic Studies

Based on the IC50 value, subsequent experiments should use non-cytotoxic concentrations (typically at or below the IC50) to investigate specific cellular mechanisms without confounding effects from cell death.

Hypothesis 1: The Compound Modulates the PI3K/AKT/mTOR Pathway

Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[15] Many kinase inhibitors with structural similarities to the query compound target this pathway.[1] Western blotting for key phosphorylated proteins in this cascade is a standard method to assess pathway activation.[16][17][18]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Compound 1-Methyl-4-(5-(trifluoromethyl) pyridin-2-yl)piperazine Compound->PI3K Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the compound at various non-toxic concentrations (e.g., 0.2x, 0.5x, 1x IC50) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the ratio of phosphorylated to total protein upon treatment would suggest inhibition of the pathway.

Hypothesis 2: The Compound Modulates Inflammatory Pathways (NF-κB or TGF-β)

Rationale: Chronic inflammation is linked to many diseases, and targeting inflammatory signaling is a common therapeutic strategy. The NF-κB and TGF-β pathways are central regulators of inflammation.[13][20][21][22] Assays can measure the translocation of NF-κB to the nucleus or changes in the phosphorylation of Smad proteins for the TGF-β pathway.[21][23][24]

Protocol 3: NF-κB Nuclear Translocation Assay

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), it translocates to the nucleus to activate gene transcription.[13][25] This translocation can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.[23][24]

Procedure (via Western Blot):

  • Cell Treatment: Treat cells with the compound, with and without a known NF-κB activator like TNF-α.

  • Cell Fractionation: Use a commercial kit to separate the cytoplasmic and nuclear fractions of the cell lysates.[23]

  • Western Blotting: Perform Western blotting on both fractions as described in Protocol 2.

  • Immunoblotting: Probe the membranes with an antibody against an NF-κB subunit (e.g., p65). Use GAPDH as a cytoplasmic marker and Lamin B1 as a nuclear marker to verify the purity of the fractions.

  • Analysis: A decrease in the amount of p65 in the nuclear fraction in compound-treated, TNF-α stimulated cells (compared to TNF-α alone) would indicate inhibition of NF-κB activation.

Part 5: Unbiased Target Discovery

If hypothesis-driven approaches do not yield clear results, or to identify off-target effects, a broader screening approach is valuable.

Protocol 4: Kinase Profiling Assay

Principle: Kinase profiling services use a large panel of purified kinases to test the inhibitory activity of a compound in a high-throughput format.[26][27][28] This can identify specific kinases that are directly inhibited by the compound.

General Workflow:

  • Compound Submission: Provide the compound to a commercial vendor that offers kinase profiling services.

  • Screening: The vendor will typically perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300 kinases).[27] Radiometric activity assays are often considered the gold standard for this purpose.[26][28]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.

  • Follow-up: "Hits" (kinases that are significantly inhibited) can be further investigated by determining their IC50 values in dedicated biochemical assays to confirm potency and selectivity.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • University of North Carolina at Charlotte. Novel Chemicals With Unknown Hazards. Environmental Health and Safety. Available from: [Link]

  • University of North Carolina at Charlotte. Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. Available from: [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available from: [Link]

  • Cusabio. TGF-beta signaling pathway. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link]

  • Pharmaceutical Technology. SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Available from: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. Available from: [Link]

  • Fivephoton Biochemicals. NF-kappa B Activation Assay Kits. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Trakhtenberg, E. F., & Goldberg, J. L. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Journal of Visualized Experiments, (68), e4228. Available from: [Link]

  • Derynck, R., & Akhurst, R. J. (2017). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology, 9(12), a022143. Available from: [Link]

  • Lawrence, T. (2009). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 517, 235–244. Available from: [Link]

  • Quora. What are some safety precautions that can be taken when working with dangerous chemicals?. Available from: [Link]

  • Wikipedia. TGF beta signaling pathway. Available from: [Link]

  • RayBiotech. Human NF-KappaB p65 Activity Assay Kit. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Available from: [Link]

  • Star Protocols. Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Cancers. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Available from: [Link]

  • Methods in Molecular Biology. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Available from: [Link]

  • ResearchGate. Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Available from: [Link]

  • Journal of Chemical Information and Modeling. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Available from: [Link]

  • Visikol. The Importance of IC50 Determination. Available from: [Link]

  • LI-COR. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro.... Available from: [Link]

  • Star Protocols. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]

  • International Journal of Molecular Sciences. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available from: [Link]

  • Charles River Laboratories. Small Molecule Drug Discovery. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold in Drug Discovery

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a novel small molecule featuring a trifluoromethylpyridine moiety linked to a methylpiperazine group. This structural combination is of significant interest in medicinal chemistry and drug discovery for several compelling reasons. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The piperazine ring is a common pharmacophore found in numerous approved drugs, providing a versatile scaffold for interacting with a variety of biological targets.[2] Furthermore, derivatives of pyridinylpiperazine have demonstrated a broad range of biological activities, including antiviral, kinase inhibition, and effects on the central nervous system, underscoring the potential for this compound to be a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[3][4][5][6]

This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in HTS. We will explore its application in screening against three major classes of drug targets: kinases, G-protein coupled receptors (GPCRs), and viral proteases. The provided protocols are designed to be robust, reproducible, and adaptable to various laboratory automation platforms.

Compound Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring accurate and reproducible screening results.

Parameter Recommendation
Storage Store at -20°C or -80°C for long-term storage.
Solvent Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
Stock Solution Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).
Working Solutions Prepare fresh working solutions by diluting the stock in the appropriate assay buffer.
Stability Minimize freeze-thaw cycles. Aliquot the stock solution into smaller volumes.

High-Throughput Screening Workflows: A Tri-Pillar Approach

Given the versatility of the pyridinylpiperazine scaffold, we present three distinct HTS workflows targeting key therapeutic areas.

Protocol 1: Kinase Inhibitor Screening

Rationale: The pyridinylpiperazine scaffold is present in known kinase inhibitors, such as the PI3K inhibitor CYH33.[5] This protocol describes a biochemical assay to identify potential kinase inhibitors.

Workflow Diagram:

kinase_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate 384-well Plate Preparation compound Compound Dispensing (this compound) plate->compound 1. Dispense Compound controls Positive & Negative Controls compound->controls 2. Add Controls enzyme Kinase & Substrate Addition controls->enzyme 3. Add Kinase/Substrate atp ATP Addition & Incubation enzyme->atp 4. Initiate Reaction detection Detection Reagent Addition atp->detection 5. Stop & Detect readout Luminescence Reading detection->readout 6. Measure Signal analysis Z'-factor Calculation % Inhibition Calculation readout->analysis 7. Analyze Data hit_id Hit Identification analysis->hit_id 8. Identify Hits

Caption: Workflow for a biochemical kinase inhibitor screen.

Detailed Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of this compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate.

    • Dispense DMSO into control wells.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL of the kinase/substrate mix (e.g., recombinant kinase and a suitable peptide substrate) to each well.

    • Add positive control inhibitor (e.g., staurosporine) to appropriate wells.

  • Initiation and Incubation:

    • Add 5 µL of ATP solution (at a concentration equal to the Kₘ for the specific kinase) to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • Calculate the percent inhibition for each compound concentration.

    • Identify "hits" as compounds that exhibit a statistically significant inhibition of kinase activity.

Protocol 2: GPCR Antagonist Screening

Rationale: Piperazine-containing compounds have been widely explored as ligands for G-protein coupled receptors (GPCRs). This protocol outlines a cell-based assay to screen for antagonists of a specific GPCR.[7]

Workflow Diagram:

gpcr_workflow cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_agonist_add Agonist Challenge cluster_readout Readout & Analysis cell_plating Plate GPCR-expressing cells dye_loading Load with Calcium-sensitive dye cell_plating->dye_loading 1. Prepare Cells compound_dispense Dispense Test Compound dye_loading->compound_dispense 2. Add Compound incubation Incubate compound_dispense->incubation 3. Incubate agonist_dispense Add GPCR Agonist incubation->agonist_dispense 4. Challenge with Agonist flpr Measure Calcium Flux (FLIPR) agonist_dispense->flpr 5. Measure Response data_analysis Analyze Inhibition of Agonist Response flpr->data_analysis 6. Analyze Data hit_id Identify Antagonist Hits data_analysis->hit_id 7. Identify Hits

Caption: Workflow for a cell-based GPCR antagonist screen.

Detailed Protocol:

  • Cell Plating:

    • Seed a 384-well plate with a cell line stably expressing the GPCR of interest at a density of 10,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Transfer the plate to a Functional Drug Screening System (FDSS) or a similar instrument.

    • Add this compound at various concentrations to the wells.

    • Incubate for 15-30 minutes.

  • Agonist Challenge and Signal Detection:

    • Add a known agonist for the GPCR at a concentration that elicits a submaximal response (EC₈₀).

    • Immediately measure the change in fluorescence, which corresponds to intracellular calcium flux.

  • Data Analysis:

    • Determine the inhibitory effect of the test compound on the agonist-induced calcium signal.

    • Calculate the IC₅₀ values for active compounds.

    • Identify hits as compounds that significantly reduce the agonist-induced signal.

Protocol 3: Antiviral Protease Inhibitor Screening

Rationale: The structural motifs in this compound are found in compounds with antiviral properties.[4] This protocol describes a cell-based assay to identify inhibitors of a viral protease.

Workflow Diagram:

antiviral_workflow cluster_cell_transfection Cell Line Engineering cluster_screening Screening cluster_readout Readout & Analysis transfection Transfect cells with protease-cleavable reporter construct stable_line Generate Stable Cell Line transfection->stable_line 1. Engineer Cells cell_plating Plate stable cells stable_line->cell_plating 2. Plate Cells compound_addition Add Test Compound cell_plating->compound_addition 3. Add Compound incubation Incubate compound_addition->incubation 4. Incubate readout Measure Reporter Signal (e.g., Luciferase) incubation->readout 5. Measure Signal data_analysis Calculate % Inhibition of Protease Activity readout->data_analysis 6. Analyze Data hit_id Identify Inhibitor Hits data_analysis->hit_id 7. Identify Hits

Caption: Workflow for a cell-based viral protease inhibitor screen.

Detailed Protocol:

  • Cell Line Generation:

    • Develop a stable cell line expressing a reporter protein (e.g., luciferase) linked to a quencher via a peptide sequence specifically cleaved by the viral protease of interest. In the uncleaved state, the reporter signal is quenched.

  • Cell Plating and Compound Addition:

    • Plate the stable reporter cell line in 384-well plates.

    • Add this compound to the wells.

  • Induction of Protease Expression:

    • Induce the expression of the viral protease in the cells (e.g., using a tetracycline-inducible system).

    • Incubate for a period sufficient for protease expression and reporter cleavage (e.g., 24-48 hours).

  • Signal Detection:

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the reporter signal (e.g., luminescence). Inhibition of the protease will result in a decrease in the reporter signal.

  • Data Analysis:

    • Normalize the data to controls (no protease expression and protease expression with no inhibitor).

    • Calculate the percent inhibition of protease activity.

    • Confirm hits through dose-response curves and secondary assays.

Data Interpretation and Hit Validation

A critical aspect of any HTS campaign is the rigorous validation of initial hits to eliminate false positives and prioritize promising candidates.

Validation Step Description
Hit Confirmation Re-test initial hits in the primary assay to confirm activity.
Dose-Response Analysis Determine the potency (IC₅₀ or EC₅₀) of confirmed hits.
Orthogonal Assays Test hits in a different assay format to confirm the mechanism of action.
Selectivity Profiling Screen hits against related targets to assess their selectivity.
Cytotoxicity Assessment Evaluate the general cytotoxicity of the compounds in relevant cell lines.

Conclusion

This compound represents a promising starting point for hit-finding campaigns across a range of therapeutic targets. Its favorable chemical properties and the demonstrated activities of related analogs make it a valuable addition to any screening library. The protocols detailed in this guide provide a robust framework for initiating HTS campaigns to explore the therapeutic potential of this versatile molecule.

References

  • Creative Biostructure. (n.d.). High-Throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Retrieved from [Link]

  • PubMed. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • PubMed. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Retrieved from [Link]

  • Semantic Scholar. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Retrieved from [Link]

  • PubMed. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]

  • Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • ACS Publications. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved from [Link]

  • PubMed. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Piperazine: Its role in the discovery of pesticides. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US4122178A - Piperazine compounds.
  • Google Patents. (n.d.). WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors.
  • Google Patents. (n.d.). CA2003665A1 - Pharmaceutical composition containing 1-[mono- or bis (trifluoromethyl)-2-pyridinyl] piperazines.
  • ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity. The information herein is based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.

I. Overview of the Synthesis

The primary and most direct route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1-methylpiperazine. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack.[1][2][3]

An alternative, though often more complex and costly, approach is the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction.[4][5] This method is particularly useful when the SNAr reaction fails or gives low yields, especially with less reactive aryl halides.

Below is a visual representation of the primary synthetic route:

SNAr_Reaction reactant1 2-Chloro-5-(trifluoromethyl)pyridine product This compound reactant1->product reactant2 1-Methylpiperazine reactant2->product reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat reagents->product S_NAr

Caption: Primary SNAr synthesis route.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Conversion:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at an optimal temperature. SNAr reactions on heteroaromatic rings often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

    • Insufficient Activation: While the trifluoromethyl group is a strong electron-withdrawing group, insufficient heat can lead to slow reaction rates.[1][3]

    • Reagent Purity: Verify the purity of your starting materials. Impurities in 2-chloro-5-(trifluoromethyl)pyridine or 1-methylpiperazine can inhibit the reaction. 1-methylpiperazine is hygroscopic and can absorb water, which may affect the reaction.[7]

  • Side Reactions and Degradation:

    • Di-substitution: Although less common with a mono-chloro pyridine, if there are other potential leaving groups on your starting material, you might observe di-substitution. Using a stoichiometric amount of 1-methylpiperazine can help minimize this.[2]

    • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, to its corresponding pyridone, especially at high temperatures and in the presence of a strong base. Ensure you are using anhydrous solvents and reagents.[2]

    • Thermal Degradation: While the trifluoromethyl group itself is generally stable, prolonged exposure to very high temperatures could potentially lead to degradation of the product or starting materials.[8]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[2][9] Protic solvents can hydrogen bond with the amine, reducing its nucleophilicity.[2]

    • Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of base can influence the reaction rate and side product formation. For less activated systems, a stronger base might be necessary, but this also increases the risk of side reactions.[10]

The following workflow can guide your optimization process:

Troubleshooting_Yield start Low Yield Observed check_conversion Check for complete conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains side_products Side Products Observed check_conversion->side_products New spots on TLC increase_temp_time Increase reaction temperature or time incomplete->increase_temp_time check_reagents Verify reagent purity and dryness incomplete->check_reagents optimize_solvent Optimize solvent (DMF, DMSO) incomplete->optimize_solvent optimize_base Optimize base (K₂CO₃, Et₃N) incomplete->optimize_base alternative_route Consider Buchwald-Hartwig Amination incomplete->alternative_route If optimization fails use_anhydrous Ensure anhydrous conditions side_products->use_anhydrous stoichiometry Check stoichiometry of reactants side_products->stoichiometry increase_temp_time->check_conversion check_reagents->check_conversion optimize_solvent->check_conversion optimize_base->check_conversion use_anhydrous->check_conversion stoichiometry->check_conversion

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

A2: Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Unreacted Starting Materials: As discussed above, incomplete conversion will leave you with starting materials in your crude product.

  • Hydrolysis Product (2-hydroxy-5-(trifluoromethyl)pyridine): This forms if water is present in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Products of Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol), it may compete with 1-methylpiperazine.

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO.[2]

  • Bis-arylated Piperazine: If your starting material contains di-halo pyridines, you could form a bis-arylated piperazine.

    • Solution: Ensure the purity of your 2-chloro-5-(trifluoromethyl)pyridine.

Q3: I am struggling with the purification of the final product. What are the best practices?

A3: The purification of piperazine-containing compounds can be challenging due to their basicity and polarity.[7]

  • Extraction: After the reaction, a standard aqueous workup is typically performed. The product, being basic, will be in the organic layer. Washing with brine can help remove residual water and some water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.

  • Salt Formation: Piperazines readily form salts.[7] You can purify the product by precipitating it as a salt (e.g., the hydrochloride or diacetate salt) and then regenerating the free base.[11]

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying amine compounds. However, the basicity of the product can cause it to streak on the silica gel.

    • Solution: To improve the chromatography, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes, with added triethylamine.

Parameter SNAr Route Buchwald-Hartwig Route
Catalyst Not requiredPalladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Not requiredBulky, electron-rich phosphine (e.g., XPhos, SPhos)
Base Weaker bases (K₂CO₃, Et₃N)Stronger, non-nucleophilic bases (NaOtBu, LHMDS)
Solvent Polar aprotic (DMF, DMSO)Aprotic (Toluene, Dioxane)
Temperature 80-120 °C80-110 °C
Atmosphere Inert atmosphere recommendedStrict inert atmosphere required
Cost Generally lowerHigher due to catalyst and ligand
Scope More limited to activated substratesBroader scope

III. Frequently Asked Questions (FAQs)

Q4: Can I use 2-fluoro-5-(trifluoromethyl)pyridine instead of the chloro- derivative?

A4: Yes, and it may even be advantageous. In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[2][3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, the fluoro- derivative is expected to be more reactive and may allow for milder reaction conditions.

Q5: Is it necessary to use an inert atmosphere for the SNAr reaction?

A5: While not as critical as for the Buchwald-Hartwig amination, using an inert atmosphere (nitrogen or argon) is good practice. It helps to prevent the introduction of moisture, which can lead to hydrolysis of the starting material, and oxygen, which can cause degradation of the amine at high temperatures.

Q6: What analytical techniques are best for monitoring the reaction and characterizing the product?

A6:

  • Reaction Monitoring:

    • TLC: A simple and effective way to monitor the disappearance of starting materials and the appearance of the product. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize with UV light.

    • LC-MS: Provides more detailed information, including the mass of the product and any major byproducts, confirming the progress of the reaction.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC: To determine the purity of the final product. A reverse-phase column with a mobile phase containing a buffer and an organic modifier is typically used.[12][13]

Q7: I am considering the Buchwald-Hartwig amination route. What are the key considerations?

A7: The Buchwald-Hartwig amination is a powerful alternative but requires careful optimization.

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often effective for coupling with heteroaryl chlorides.[4][5]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required.

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. It is crucial to use degassed solvents and maintain a strict inert atmosphere throughout the reaction.

  • Cost and Metal Contamination: Palladium catalysts and specialized ligands can be expensive. Additionally, removal of residual palladium from the final product is a critical consideration, especially in pharmaceutical applications.

SNAr_vs_Buchwald cluster_0 S_NAr Route cluster_1 Buchwald-Hartwig Route snar_advantages Advantages: - No catalyst needed - Lower cost - Simpler setup snar_disadvantages Disadvantages: - Requires activated substrate - May require higher temperatures bh_advantages Advantages: - Broader substrate scope - Milder conditions possible bh_disadvantages Disadvantages: - Requires expensive catalyst/ligand - Strict inert atmosphere needed - Potential metal contamination decision Choice of Synthetic Route decision->snar_advantages decision->bh_advantages

Caption: Comparison of SNAr and Buchwald-Hartwig routes.

IV. Experimental Protocols

Protocol 1: SNAr Synthesis of this compound

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 0-50% ethyl acetate in hexanes with 0.5% triethylamine).

Protocol 2: Buchwald-Hartwig Amination Synthesis

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 1-methylpiperazine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify as described in Protocol 1.

V. References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 45(15), 2091-2104.

  • Buncel, E., & Um, I. H. (2015). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 13(2), 328-342.

  • Gallou, F., & Lipshutz, B. H. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition, 54(38), 11022-11025.

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 335-344.

  • Katritzky, A. R., & El-Gendy, B. E. (2009). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Journal of Organic Chemistry, 74(16), 6062-6067.

  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.

  • Smith, A. M., & Whyman, R. (2014). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Chemical Science, 5(7), 2829-2834.

  • BenchChem. (2025). Troubleshooting low yields in the Maillard reaction for pyrazine formation.

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of 2-halopyridines. Synthesis, 45(15), 2091-2104.

  • De Paoli, G., & Brandt, S. D. (2011). Analytical Methods for the identification and quantification of piperazine-based designer drugs in seized materials. Analytical Methods, 3(7), 1547-1556.

  • ECHEMI. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

  • Google Patents. (1959). Purification of piperazine. US2919275A.

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.

  • Buncel, E., & Um, I. H. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 13(2), 328-342.

  • Google Patents. (1969). Recovery and purification of piperazine. US3481933A.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

  • van der Pijl, R., & van der Vlugt, J. I. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(40), 11956-11965.

  • Dias, F. B., & Penfold, T. J. (2019). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 24(18), 3241.

  • Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Reddy, T. R., & Kumar, V. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 23(7), 1642.

  • Gierczak, M., & Szpiech, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3321.

  • Waite, D., & Power, J. D. (2013). Analytical Methods for the presumptive identification of piperazine analogues in seized materials. Analytical Methods, 5(17), 4464-4470.

  • ChemicalBook. (n.d.). 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.

  • Kim, J. K., & Clark, J. H. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(3), 225-236.

  • Apollo Scientific. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • American Chemical Society. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

  • Google Patents. (1987). Preparation of (trifluoromethyl)pyridines. US4650875A.

  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

  • ResearchGate. (n.d.). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).

  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

  • Molbase. (n.d.). 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3.

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

Sources

Technical Support Center: 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Foundational Stability Profile

This compound is a molecule of significant interest in pharmaceutical and agrochemical research, largely due to its trifluoromethyl group which can enhance chemical stability and lipophilicity.[1] However, its structure, incorporating both a piperazine ring and a trifluoromethylpyridine moiety, presents a unique stability profile that must be understood to prevent experimental failure.

  • The Piperazine Moiety : This six-membered heterocyclic ring contains two nitrogen atoms.[2] The tertiary amine (N-methyl) and the secondary amine-like nitrogen attached to the pyridine ring are susceptible to oxidation.[3][4] Furthermore, as a weak base, the piperazine ring's stability can be highly dependent on the pH of its environment, making it vulnerable to hydrolytic degradation under certain conditions.[5][6]

  • The Trifluoromethylpyridine Moiety : The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[7] This feature generally enhances metabolic stability by deactivating the aromatic ring against oxidative metabolism by enzymes.[8] This inherent stability of the C-F bond means degradation is more likely to occur at other sites on the molecule, primarily the piperazine ring.[9]

Understanding these structural vulnerabilities is the first step in proactive stability management. Degradation is not random; it is a predictable chemical process that can be controlled.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research, providing both diagnostic questions and actionable solutions.

Q1: My biological or analytical assay results are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a classic indicator of compound degradation.[5] A loss of potency, variable biological effects, or drifting analytical results suggest that the concentration of the active parent compound is changing over time.

Causality Check:

  • Fresh vs. Old Solutions: Are you comparing results from freshly prepared solutions with those from solutions stored for a period? Even short-term storage at room temperature can be detrimental for some piperazine compounds.[10]

  • Storage Conditions: How are your stock solutions stored? Piperazine derivatives can degrade in aqueous solutions through hydrolysis or oxidation.[5][6] Repeated freeze-thaw cycles can also accelerate degradation by causing localized concentration changes and ice crystal damage.

Troubleshooting Protocol:

  • Always use freshly prepared solutions for critical experiments to establish a baseline.

  • If solutions must be stored, perform a time-course study. Analyze the solution's purity via HPLC immediately after preparation and then at set intervals (e.g., 2, 4, 8, 24 hours) under your typical storage conditions (e.g., 4°C, -20°C, -80°C).

  • For storage, flash-freeze small, single-use aliquots in an appropriate solvent and store at -80°C to minimize degradation and avoid freeze-thaw cycles.[5]

Q2: I've observed a color change in my solid compound upon storage. What is the cause?

A2: A color change (e.g., from white to yellow or brown) in a solid substance is a strong visual cue for degradation. The two most likely culprits are photo-oxidation and reaction with atmospheric oxygen.[5]

Causality Check:

  • Light Exposure: Was the container transparent or left exposed to ambient or UV light? Many complex organic molecules are light-sensitive.

  • Air Exposure: Was the container tightly sealed? The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen.

Preventative Measures:

  • Light Protection: Always store the solid compound in amber-colored or opaque, light-resistant containers.[5][11] Conduct weighing and solution preparation under subdued lighting.

  • Inert Atmosphere: For long-term storage, store the compound in a tightly sealed container. For highly sensitive batches, consider purging the container with an inert gas like argon or nitrogen before sealing.[5]

Q3: My compound is degrading rapidly in an aqueous formulation. How can I improve its stability?

A3: Aqueous environments pose significant stability challenges, primarily due to hydrolysis and pH-dependent degradation.[5][6]

Causality Check:

  • pH of the Formulation: Have you measured the pH? The stability of piperazine derivatives is often highly pH-dependent.[5] Extreme pH values (highly acidic or basic) can catalyze hydrolysis.

  • Presence of Oxidizing Agents: Does your formulation contain any components that could act as oxidizing agents?

Optimization Strategy:

  • Conduct a pH-Stability Profile: Prepare the formulation across a range of pH values (e.g., from pH 3 to pH 9) using appropriate buffers. Store these samples at a stressed temperature (e.g., 40-60°C) and analyze for degradation over time to identify the pH of maximum stability.[5]

  • Utilize Buffering Systems: Once the optimal pH is identified, use a suitable buffer system (e.g., citrate, phosphate) to maintain that pH in the final formulation.

  • Consider Salt Formation: Formulating the compound as a salt (e.g., hydrochloride) can sometimes significantly improve its aqueous stability and solubility.[5]

Q4: I'm developing a stability-indicating HPLC method and can't separate the parent peak from a degradant. What should I do?

A4: Achieving separation between a parent compound and its structurally similar degradants is the core challenge of a stability-indicating method. If you are facing co-elution, you must systematically optimize your chromatographic conditions.[5]

Troubleshooting Workflow:

Caption: HPLC Method Optimization Workflow.

Detailed Optimization Steps:

  • Mobile Phase pH: This is the most critical parameter. Since the piperazine moiety is basic, altering the pH of the aqueous portion of the mobile phase will change the compound's ionization state, dramatically affecting its retention on a reverse-phase column. Experiment with a range of pH values.[5]

  • Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent polarities and interaction mechanisms can alter selectivity and resolve peaks.[5]

  • Additives: For basic analytes like this, peak tailing can be an issue. Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can reduce tailing and improve peak shape.[5]

  • Column Chemistry: If mobile phase optimization fails, the stationary phase is the next variable. Standard C18 columns are a good start, but a different chemistry (like C8, Phenyl, or Cyano) may provide the necessary alternative selectivity to separate the parent from its degradants.[5]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for solid this compound?

A: Based on general best practices for piperazine derivatives and complex organic molecules:

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers.[11][12][13] Avoid proximity to incompatible materials like strong acids and oxidizing agents.[12][13]

  • Handling: Use in a well-ventilated area. Avoid all personal contact, including inhalation, by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12] Avoid generating dust. Always wash hands thoroughly after handling.[12][13]

Q: What are the primary degradation pathways I should anticipate?

A: The most common degradation pathways for piperazine-containing compounds are hydrolysis, oxidation, and photodegradation.[6]

  • Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[3] This can be catalyzed by air, light, or trace metal ions.

  • Hydrolysis: Degradation via hydrolysis can occur under strongly acidic or basic conditions.[5][14]

  • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions.[15]

G parent This compound n_oxide Piperazine N-Oxide Derivative parent->n_oxide Oxidation [O2, H2O2] hydrolysis_prod Hydrolysis Products (e.g., ring opening - less common) parent->hydrolysis_prod Hydrolysis [H+ or OH-] photo_prod Photolytic Degradants parent->photo_prod Photolysis [UV/Vis Light]

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Technical Support Center: Troubleshooting HPLC Separation of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these often challenging compounds. Here, we will delve into the mechanistic principles behind the separation and provide practical, field-proven solutions to common and complex issues encountered in the laboratory.

Introduction to the Challenge

Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals.[1][2] The core piperazine structure is a six-membered ring with two nitrogen atoms at opposite positions.[3] Isomers, whether positional, structural, or stereoisomers (enantiomers and diastereomers), can exhibit significantly different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical for drug efficacy and safety.

The primary challenges in separating piperazine isomers by HPLC stem from their inherent chemical properties:

  • High Polarity: Piperazine is highly soluble in water, leading to poor retention on traditional reversed-phase (RP) columns.[4][5]

  • Weak UV Chromophore: The basic piperazine ring lacks a strong UV-absorbing moiety, making sensitive detection difficult without derivatization or alternative detection methods like mass spectrometry (MS).[2]

  • Basic Nature: As a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), its ionization state is highly dependent on the mobile phase pH.[6][7][8] This can lead to problematic peak tailing due to interactions with acidic silanol groups on silica-based stationary phases.

  • Structural Similarity: Isomers, by definition, have very similar physicochemical properties, making their separation a significant chromatographic challenge that requires high-efficiency columns and optimized mobile phases.[9]

This guide provides a structured approach to overcoming these challenges, presented in a question-and-answer format to directly address the issues you may be facing.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides foundational knowledge for setting up a successful separation.

Q1: Why is my piperazine peak not retained on my C18 column?

Answer: This is a classic issue rooted in the high polarity of the piperazine molecule.[10] A standard C18 column, which separates compounds based on hydrophobicity, has little affinity for highly polar molecules like piperazine, causing them to elute in or near the void volume of the column.[4][5][10]

Solutions:

  • Switch to a More Retentive Stationary Phase: Consider using a column with an embedded polar group (e.g., polar-endcapped C18) or, more effectively, switch to a different separation mode entirely, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11][12] HILIC columns use a polar stationary phase with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.[10][11][13][14]

  • Employ Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, or an alkyl sulfonate) into the mobile phase.[15][16][17] The reagent forms a neutral, more hydrophobic ion pair with the protonated piperazine, enhancing its retention on the C18 column.[15][17][18]

  • Derivatization: Chemically modify the piperazine with a non-polar, UV-active group (e.g., dansyl chloride or NBD-Cl).[2] This not only increases retention but also significantly improves detection sensitivity.[2]

Q2: My piperazine isomer peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like piperazine is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns. This is especially problematic at mid-range pH values where a portion of the silanols are ionized.

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to address this is to control the ionization of either the analyte or the silanol groups.

    • Low pH (e.g., pH 2-3): At low pH, the silanol groups are protonated (Si-OH) and neutral, minimizing ionic interactions.[19] The piperazine, being fully protonated, will behave as a cation.

    • High pH (e.g., pH > 8): At high pH, the piperazine is in its neutral form, reducing interactions with any ionized silanols. This requires a pH-stable column (e.g., hybrid silica or polymer-based).

  • Use of a Mobile Phase Additive: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[2][20] These additives act as "silanol blockers," competing with the piperazine for interaction sites on the stationary phase, thereby improving peak symmetry.

  • Column Selection:

    • Use a modern, high-purity silica column with extensive end-capping to minimize the number of accessible silanol groups.

    • Consider columns specifically designed for the analysis of basic compounds.

ParameterEffect on Peak Tailing for Basic AnalytesRecommended Action
Mobile Phase pH High impact on silanol and analyte ionizationAdjust pH to be at least 2 units away from the analyte's pKa.[21]
Mobile Phase Modifier Can block active silanol sitesAdd a small concentration (e.g., 0.1%) of a basic modifier like DEA or TEA.[20]
Column Chemistry Surface activity (free silanols) is a primary causeUse a high-purity, end-capped column or a column designed for basic compounds.
Q3: How can I improve the UV detection of my piperazine isomers?

Answer: The piperazine ring itself has a very weak UV chromophore, leading to poor sensitivity with standard UV detectors.[2]

Solutions:

  • Pre- or Post-Column Derivatization: This is the most common approach. React the piperazine isomers with a labeling agent that imparts a strongly UV-absorbing or fluorescent tag.[2][22] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl)[2], dansyl chloride, and m-toluoyl chloride.[5]

  • Use an Alternative Detector: If derivatization is not feasible or desirable, consider detectors that do not rely on UV absorbance:

    • Mass Spectrometry (MS): LC-MS is highly sensitive and selective, providing mass information that can help confirm the identity of the isomers.

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes and can be a good option when isomers lack a chromophore.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers near-uniform response for non-volatile analytes.

Q4: I have a mixture of positional isomers (e.g., ortho-, meta-, para-substituted phenylpiperazine). Do I need a chiral column?

Answer: No, a chiral column is not necessary for separating positional isomers or diastereomers.[23] These are distinct chemical compounds with different physical properties, and they can be separated on standard achiral stationary phases (like C18, Phenyl, or Cyano) by optimizing the mobile phase to exploit subtle differences in their polarity, shape, and electronic interactions. A study on chlorophenylpiperazine (CPP) isomers demonstrated successful separation on a reversed-phase chiral column, but this was likely due to the unique selectivity of that specific stationary phase rather than a requirement for chirality.[24] Chiral columns are specifically required for the separation of enantiomers, which are non-superimposable mirror images.[20][23]

Part 2: Advanced Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex separation challenges.

Guide 1: Resolving Co-eluting Isomers

Co-elution is the most significant hurdle in isomer analysis. The key to resolving closely eluting peaks is to manipulate the selectivity (α) of the chromatographic system.

Step-by-Step Protocol to Improve Resolution
  • Assess the Current Separation: Calculate the resolution (Rs) between the critical pair of isomers. A baseline resolution of Rs ≥ 1.5 is the target.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol, or vice-versa). Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile, potentially altering selectivity.

    • Mobile Phase pH: This is a powerful tool for ionizable compounds like piperazine derivatives.[25][26] Systematically vary the pH of the aqueous portion of the mobile phase. A change of just 0.5 pH units can dramatically alter the retention and selectivity of isomers with slightly different pKa values. It is recommended to work at a pH at least 2 units away from the analyte's pKa for robust separations.[21][27]

    • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and may slightly alter selectivity, especially in ion-exchange or mixed-mode chromatography.[28]

  • Change the Stationary Phase Chemistry: If mobile phase optimization is insufficient, the next step is to change the column.

    • Alternative Reversed-Phase Columns: Switch from a C18 to a Phenyl or a Pentafluorophenyl (PFP) column. Phenyl phases can provide alternative selectivity through π-π interactions, which can be very effective for isomers containing aromatic rings.

    • Mixed-Mode Chromatography: This is an excellent strategy for separating isomers.[28][29][30][31] Mixed-mode columns combine reversed-phase and ion-exchange characteristics on a single stationary phase, offering unique and powerful selectivity that can be tuned by adjusting both the organic content and the ionic strength/pH of the mobile phase.[28][32]

  • Adjust Temperature: Varying the column temperature can affect selectivity. While often a less impactful parameter than mobile phase or stationary phase, it is a variable worth exploring.

  • Increase Column Efficiency (N): While this does not change selectivity, higher efficiency leads to narrower peaks, which can improve resolution.[33] This can be achieved by:

    • Using a longer column.[33]

    • Using a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[33]

Troubleshooting Flowchart for Poor Resolution

G start Poor Resolution (Rs < 1.5) step1 Optimize Mobile Phase (Solvent Type, pH) start->step1 step2 Change Stationary Phase (e.g., Phenyl, PFP, Mixed-Mode) step1->step2 Failure end_good Resolution Achieved (Rs ≥ 1.5) step1->end_good Success step3 Increase Column Efficiency (Longer column, smaller particles) step2->step3 Failure step2->end_good Success step3->end_good Success end_bad Consult Specialist step3->end_bad Failure

Caption: A logical workflow for systematically improving isomer resolution.

Guide 2: Chiral Separation of Piperazine Enantiomers

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).

Experimental Protocol for Chiral Method Development
  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly versatile and often the first choice for chiral separations.[20]

    • Immobilized vs. Coated: Immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC) are more robust and compatible with a wider range of solvents compared to their coated counterparts. A Chiralpak IC column, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, has been shown to be effective for piperazine derivatives.[2][20]

  • Choose the Separation Mode:

    • Normal Phase: Often provides the best selectivity for chiral separations. Typical mobile phases are mixtures of an alkane (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol).

    • Reversed Phase: Mobile phases typically consist of acetonitrile or methanol with water or an aqueous buffer.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile and methanol. A mobile phase of acetonitrile, methanol, and a basic additive like DEA (e.g., 90:10:0.1 v/v/v) has proven successful.[2]

  • Optimize the Mobile Phase:

    • Solvent Screening: Screen different alcohols (isopropanol, ethanol) as the polar modifier in normal phase mode.

    • Additive Screening: For basic analytes like piperazine, adding a small amount of a basic (e.g., DEA) or acidic (e.g., trifluoroacetic acid - TFA) additive is often crucial to improve peak shape and achieve separation.[20]

    • Temperature: Lowering the column temperature can sometimes increase the enantioselectivity, leading to better resolution.

Recommended Starting Conditions for Chiral Separation
ParameterRecommended ConditionRationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Proven effectiveness for piperazine derivatives.[2][20]
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)Polar organic mode, DEA improves peak shape for basic analytes.[2][20]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CA good starting point; can be adjusted to optimize selectivity.
Detection UV at a suitable wavelength (if derivatized) or MSBased on analyte properties.
Troubleshooting Diagram for Chiral Separations

G start No Enantiomeric Separation screen_csp Screen Different CSPs (Polysaccharide-based) start->screen_csp screen_mode Screen Separation Modes (Normal, Reversed, Polar Organic) screen_csp->screen_mode optimize_mp Optimize Mobile Phase (Solvent, Additive, Temperature) screen_mode->optimize_mp derivatize Consider Derivatization optimize_mp->derivatize Failure success Separation Achieved optimize_mp->success Success derivatize->optimize_mp

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Technical Support Center: Synthesis of (Trifluoromethyl)pyridinylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (trifluoromethyl)pyridinylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to access (trifluoromethyl)pyridinylpiperazines?

A1: There are two principal methods for the synthesis of (trifluoromethyl)pyridinylpiperazines:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a halopyridine activated by a trifluoromethyl group with piperazine. The electron-withdrawing nature of the CF₃ group facilitates nucleophilic attack by the piperazine.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is widely used to couple piperazine with (trifluoromethyl)pyridinyl halides or triflates.[2][3]

Q2: I'm observing a significant amount of bis-arylated piperazine as a byproduct. How can I favor mono-arylation?

A2: The formation of bis-arylated piperazine is a common side reaction, particularly in Buchwald-Hartwig aminations.[4] To promote mono-arylation, consider the following strategies:

  • Stoichiometry Control: Use an excess of piperazine relative to the (trifluoromethyl)pyridinyl halide. A common starting point is to use 2-4 equivalents of piperazine.

  • Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen atom is available for reaction. The Boc group can be subsequently removed under acidic conditions.

  • Slow Addition: The slow, controlled addition of the (trifluoromethyl)pyridinyl halide to the reaction mixture containing excess piperazine can also favor mono-substitution.

Q3: My piperazine-containing product is highly polar and streaks during silica gel chromatography. What purification strategies can I employ?

A3: The basic nature of the piperazine moiety often leads to poor chromatographic behavior on silica gel. To improve purification:

  • Solvent System Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Acid-Base Extraction: This is a highly effective technique for separating your basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). Your product will move to the aqueous layer as a hydrochloride salt. After separating the layers, you can basify the aqueous layer and extract your purified product back into an organic solvent.[5]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be a more suitable purification method.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed look at specific side reactions you may encounter, their mechanisms, and step-by-step protocols to overcome them.

Issue 1: Low Yield in Buchwald-Hartwig Amination due to Catalyst Deactivation

Symptoms:

  • The reaction stalls before the starting material is fully consumed.

  • Formation of palladium black is observed.

  • Inconsistent yields between batches.

Root Cause Analysis: The palladium catalyst is sensitive to oxygen and water.[5] Trace amounts of water can lead to the formation of palladium hydroxo complexes, which can then decompose to palladium oxides (palladium black), effectively killing the catalyst.

Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous solvents. If you are unsure about the quality of your solvent, it is best to use a freshly opened bottle or distill it from an appropriate drying agent.

    • Degas the solvent by sparging with an inert gas for 15-30 minutes before use.

  • Inert Atmosphere:

    • Assemble the reaction under a positive pressure of an inert gas.

    • Use Schlenk techniques or a glovebox for the most sensitive reactions.

Issue 2: Formation of Hydrodehalogenated Byproduct in Buchwald-Hartwig Amination

Symptoms:

  • Observation of a byproduct with a mass corresponding to the starting (trifluoromethyl)pyridine without the halogen atom.

Root Cause Analysis: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig amination. It can occur through a competing pathway where the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.[2]

Visualizing the Competing Pathways:

G cluster_productive Productive Pathway cluster_side_reaction Side Reaction Pathway Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(Piperazine)-X] Oxidative_Addition->Amine_Coordination Piperazine Deprotonation Ar-Pd(II)-Piperazinyl Amine_Coordination->Deprotonation -HX Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Deprotonation->Beta_Hydride_Elimination Desired_Product Desired_Product Reductive_Elimination->Desired_Product Ar-Piperazine Hydrodehalogenated_Byproduct Hydrodehalogenated_Byproduct Beta_Hydride_Elimination->Hydrodehalogenated_Byproduct Ar-H

Caption: Competing pathways in Buchwald-Hartwig amination.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as RuPhos or XPhos can promote reductive elimination over β-hydride elimination.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction. Monitor the reaction progress closely to avoid prolonged heating.[5]

Issue 3: Unexpected Isomer Formation in SNAr Reactions

Symptoms:

  • The formation of a constitutional isomer of the desired (trifluoromethyl)pyridinylpiperazine.

Root Cause Analysis: The regioselectivity of SNAr on the pyridine ring is dictated by the position of the leaving group and the activating trifluoromethyl group. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing trifluoromethyl group and the ring nitrogen.[6][7] If your starting material is a mixture of isomers or if the reaction conditions promote isomerization, you may obtain an isomeric mixture of products.

Visualizing Regioselectivity:

G cluster_pyridine Pyridine Ring Reactivity cluster_reactivity Favored Positions for Nucleophilic Attack Pyridine Pyridine Ring (X = Leaving Group, e.g., Cl, Br) (CF3 = Activating Group) Ortho Ortho Pyridine->Ortho Highly Activated Para Para Pyridine->Para Highly Activated Meta Meta Pyridine->Meta Less Activated

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Technical Support Center: Solubility Enhancement for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in your experimental assays.

Introduction: Understanding the Solubility Challenge

This compound is a compound of interest in pharmaceutical research, likely due to its structural motifs—a trifluoromethylpyridine group and a piperazine ring—which are common in bioactive molecules.[1][2][3] The trifluoromethyl group can increase lipophilicity and metabolic stability, while the piperazine moiety can influence pharmacokinetic properties.[1][4] However, these same features often contribute to poor aqueous solubility, a significant hurdle in the development of reliable and reproducible in vitro and in vivo assays.[5][6]

Poor solubility can lead to several experimental artifacts, including:

  • Underestimation of compound potency.

  • Precipitation in assay media, leading to inconsistent results.

  • Formation of aggregates that can cause non-specific effects.

This guide will walk you through a systematic approach to tackle these solubility challenges, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The most common starting point for dissolving poorly soluble compounds for biological assays is the use of a small amount of a water-miscible organic solvent to create a concentrated stock solution.[6][7]

  • Recommended Initial Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[8]

  • Workflow:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

    • Serially dilute this stock solution in your aqueous assay buffer to achieve the desired final concentrations.

  • Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with assay components.[9][10][11] It is crucial to determine the tolerance of your specific cell line or assay system to DMSO.[9][12]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do now?

A2: This is a common problem indicating that the compound's solubility in the final aqueous environment is being exceeded. Here are several strategies to overcome this:

  • Reduce the Final Concentration: The simplest solution is to lower the highest concentration of the compound in your dose-response curve.[6]

  • Use a Co-solvent: Incorporating a co-solvent in your assay buffer can increase the solubility of your compound.[8][13]

    • Examples: Ethanol, methanol, or polyethylene glycol (PEG) can be used, but their compatibility with your specific assay must be validated.[13]

  • pH Modification: The piperazine moiety in your compound is basic and can be protonated.[14] Adjusting the pH of your buffer may significantly increase solubility.[15][16]

    • Principle: For a basic compound, decreasing the pH (making the solution more acidic) will increase the proportion of the more soluble, ionized form.[15][17][18]

    • Action: Try lowering the pH of your assay buffer in small increments (e.g., from 7.4 to 7.0, 6.8) and observe the effect on solubility. Be mindful of the pH sensitivity of your biological system.

Q3: I'm still facing solubility issues, and I'm concerned about the effects of organic solvents on my cells. Are there other options?

A3: Yes, several advanced techniques can be employed when traditional solvent-based methods are insufficient or undesirable.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[19][20][21][22]

    • Types: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[22][]

    • Benefit: Cyclodextrins are generally well-tolerated in cell-based assays and can be a good alternative to organic solvents.[11][24][25]

  • Surfactants: Non-ionic surfactants like Tween 20, Tween 80, and Pluronics can be used at low concentrations to aid in solubilization. However, they can also interfere with biological membranes and assay components, so careful validation is required.

  • Solid Dispersions: For more advanced formulation, techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions of the drug in a polymer matrix, which can significantly enhance dissolution rates.[26][27] This is more common in later-stage drug development.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the best solvent system for your compound.

Materials:

  • This compound

  • DMSO, Ethanol, PEG 400

  • Aqueous assay buffer (e.g., PBS, HBSS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare 10 mM stock solutions of the compound in DMSO, ethanol, and PEG 400.

  • In separate microcentrifuge tubes, add 98 µL of your aqueous assay buffer.

  • Add 2 µL of each stock solution to the corresponding buffer-containing tubes to achieve a final concentration of 200 µM.

  • Vortex the tubes vigorously for 1 minute.

  • Allow the tubes to stand at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

Protocol 2: pH-Dependent Solubility Evaluation

Materials:

  • This compound

  • DMSO

  • A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In separate microcentrifuge tubes, add 98 µL of each buffer with a different pH.

  • Add 2 µL of the DMSO stock solution to each tube.

  • Vortex and incubate as described in Protocol 1.

  • Visually inspect for precipitation and, if necessary, quantify the soluble fraction.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyProsConsRecommended Starting Concentration
DMSO High solubilizing power for many compounds.Can be toxic to cells at higher concentrations (>0.5%); may interfere with some assays.[9][10][28]0.1% - 0.5% final concentration.[10]
Ethanol Good co-solvent; less toxic than DMSO for some cell lines.May cause protein denaturation at higher concentrations; can have biological effects.[13]<1% final concentration.
pH Adjustment Can significantly increase the solubility of ionizable compounds.[17][29]May affect the biological activity of the target or the health of the cells.Test a range around the physiological pH (e.g., 6.8-7.8).
Cyclodextrins Generally low cytotoxicity; can be used as an alternative to organic solvents.[19][21]May not be effective for all compounds; can sometimes extract lipids from cell membranes.1-10 mM.

Visualizing the Workflow

Below is a decision-making flowchart to guide you through the process of optimizing the solubility of your compound.

Solubility_Workflow start Start: Poorly Soluble Compound stock_solution Prepare 10-50 mM stock in 100% DMSO start->stock_solution dilute_in_buffer Dilute stock in aqueous buffer (Final DMSO < 0.5%) stock_solution->dilute_in_buffer check_precipitation Precipitation? dilute_in_buffer->check_precipitation no_precipitation No Precipitation Proceed with Assay check_precipitation->no_precipitation No precipitation Precipitation Occurs check_precipitation->precipitation Yes troubleshoot Troubleshooting Options precipitation->troubleshoot lower_conc Lower final compound concentration troubleshoot->lower_conc ph_adjust Adjust buffer pH (for ionizable compounds) troubleshoot->ph_adjust cosolvent Add a co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent cyclodextrin Use cyclodextrins troubleshoot->cyclodextrin recheck Re-evaluate Solubility lower_conc->recheck ph_adjust->recheck cosolvent->recheck cyclodextrin->recheck success Solubility Improved Proceed with Assay recheck->success Yes further_help Consult with Formulation Scientist recheck->further_help No

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Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will delve into the critical aspects of the synthetic process, focusing on troubleshooting common issues and providing answers to frequently asked questions to ensure a robust, scalable, and reproducible process.

Overview of Synthetic Strategies

The formation of the C-N bond between the pyridine and piperazine moieties is the key step in this synthesis. Two primary methods are prevalent in the literature and practice:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method for scale-up. The reaction involves the displacement of a halide (typically chloro- or bromo-) from the 2-position of the pyridine ring by the secondary amine of 1-methylpiperazine. The reaction is facilitated by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group at the 5-position, which activates the pyridine ring for nucleophilic attack.[1][2]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides a versatile alternative for C-N bond formation.[3][4] While highly effective, it introduces the considerations of catalyst cost, sourcing of specialized ligands, and the need for rigorous removal of palladium from the final product, which can be a challenge in pharmaceutical applications.[5][6]

For the purpose of this scale-up guide, we will focus primarily on the SNAr pathway due to its operational simplicity and economic advantages on a larger scale.

Recommended Scale-Up Protocol: Nucleophilic Aromatic Substitution (SNAr)

This section provides a detailed, step-by-step protocol for a typical SNAr reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Charge Reactor with: - 2-Chloro-5-(trifluoromethyl)pyridine - 1-Methylpiperazine - K2CO3 (Base) - DMSO (Solvent) P2 Inert Atmosphere (Purge with N2 or Ar) P1->P2 R1 Heat to 120-130 °C P2->R1 R2 Monitor Reaction (HPLC, TLC, GC-MS) R1->R2 W1 Cool to RT R2->W1 W2 Quench with Water W1->W2 W3 Extract with Organic Solvent (e.g., Toluene, EtOAc) W2->W3 W4 Aqueous Washes (Brine) W3->W4 W5 Dry Organic Layer (Na2SO4) W4->W5 W6 Solvent Removal (Rotary Evaporation) W5->W6 PU1 Crude Product W6->PU1 PU2 Vacuum Distillation or Crystallization PU1->PU2 PU3 Final Product PU2->PU3

Caption: General workflow for the SNAr synthesis.

Detailed Protocol

Reagents:

ReagentMolar Eq.PurityNotes
2-Chloro-5-(trifluoromethyl)pyridine1.0>98%Limiting reagent.
1-Methylpiperazine1.2 - 1.5>99%Excess is used to drive the reaction to completion.
Potassium Carbonate (K₂CO₃)2.0 - 3.0AnhydrousActs as the base to scavenge HCl byproduct. Must be finely powdered.
Dimethyl Sulfoxide (DMSO)-AnhydrousSolvent. Volume should be 5-10 mL per gram of starting material.

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen/argon inlet.

  • Reagent Charging: Under an inert atmosphere, charge the reactor with 2-Chloro-5-(trifluoromethyl)pyridine, potassium carbonate, and DMSO. Begin agitation.

  • Addition of Amine: Slowly add 1-methylpiperazine to the stirred mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 120-130 °C. The internal temperature must be carefully controlled.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS) until the starting halide is consumed (<1% remaining). Typical reaction times are 8-24 hours.

  • Cool Down: Once complete, cool the reaction mixture to room temperature (20-25 °C).

  • Quenching & Extraction: Slowly add the reaction mixture to a separate vessel containing cold water (5-10 volumes). The product can then be extracted with a suitable organic solvent like toluene or ethyl acetate. Perform the extraction 2-3 times.

  • Washing: Combine the organic extracts and wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Question 1: My reaction is stalling and not going to completion, even after an extended time. What should I do?

Answer: This is a common issue often related to insufficient reaction conditions or reagent quality.

  • Causality: The SNAr reaction has a significant activation energy barrier. Incomplete reaction suggests this barrier isn't being overcome efficiently.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the internal reaction temperature is consistently within the 120-130 °C range. Use a calibrated thermocouple.

    • Check Base Quality: The base (K₂CO₃) must be anhydrous and finely powdered to ensure a large surface area for reaction. Clumped or old base will be ineffective. Consider using a stronger base like Cesium Carbonate (Cs₂CO₃), although it is more expensive.

    • Solvent Quality: The solvent (DMSO) must be anhydrous. Water can compete with the amine nucleophile and slow the reaction.

    • Increase Amine Stoichiometry: Consider increasing the excess of 1-methylpiperazine to 1.5-2.0 equivalents to push the equilibrium towards the product.

    • Agitation: Ensure the stirring is vigorous enough to keep the heterogeneous mixture (especially the K₂CO₃) well-suspended. Poor mixing is a frequent problem on scale-up.

Question 2: I'm observing a significant amount of a dark-colored, tar-like substance in my crude product. What is it and how can I prevent it?

Answer: Dark coloration and tar formation are usually indicative of side reactions or product degradation due to excessive temperatures or prolonged reaction times.

  • Causality: At high temperatures, pyridine-containing compounds and amines can undergo decomposition or polymerization reactions.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature. Implement a reliable heating and cooling system for the reactor to prevent temperature overshoots.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion. Monitor closely and proceed with work-up as soon as the starting material is consumed.

    • Inert Atmosphere: Ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar) throughout the process. Oxygen can promote oxidative side reactions that lead to colored impurities.

    • Purification of Starting Materials: Ensure the starting 2-chloro-5-(trifluoromethyl)pyridine is of high purity. Impurities in the starting material can often be the source of color formation.

Question 3: My product yield is low after work-up and extraction. Where could I be losing my product?

Answer: Product loss can occur at several stages, primarily during the aqueous work-up.

  • Causality: The target molecule is a tertiary amine, which can be protonated at low pH, increasing its water solubility. It also has some inherent water solubility.

  • Troubleshooting Steps:

    • Check pH during Work-up: During the quench and extraction, ensure the aqueous phase remains basic (pH > 9). If the solution becomes acidic, your product will partition into the aqueous layer as a salt. You may need to add a base (e.g., NaOH solution) to the aqueous layer before extraction.

    • Increase Number of Extractions: Instead of two large extractions, perform three or four extractions with smaller volumes of organic solvent to recover the product more efficiently.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase and improve partitioning into the organic layer.

    • Back-Extraction: If you suspect significant product loss to the aqueous layer, you can perform a back-extraction. Make the primary aqueous layer strongly basic and re-extract with fresh solvent.

Troubleshooting Decision Tree

Troubleshooting cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions Start Problem Occurs Yield_Check Check Reaction Completion (HPLC/TLC) Start->Yield_Check Purity_Check Analyze Crude Product (NMR/GC-MS) Start->Purity_Check Incomplete Reaction Incomplete Yield_Check->Incomplete Workup_Issue Workup Issue Incomplete->Workup_Issue No Sol_Temp Increase Temp / Time Incomplete->Sol_Temp Yes Sol_Reagents Check Reagent Quality (Base, Solvent) Incomplete->Sol_Reagents Yes Sol_pH Check pH of Aqueous Layer Workup_Issue->Sol_pH Yes Sol_Extract Increase Extractions / Salt Out Workup_Issue->Sol_Extract Yes Side_Products Side Products Present? Purity_Check->Side_Products Degradation Degradation/Color? Side_Products->Degradation No Sol_Purify_SM Purify Starting Materials Side_Products->Sol_Purify_SM Yes Sol_Temp_Control Lower Temp / Reduce Time Degradation->Sol_Temp_Control Yes Sol_Inert Improve Inert Atmosphere Degradation->Sol_Inert Yes

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: Which is the better starting material: 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine? A: For an SNAr reaction, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, the 2-bromo analogue will generally react faster or under milder conditions. However, the 2-chloro analogue is typically significantly cheaper and more readily available in bulk, making it the preferred choice for large-scale synthesis despite requiring slightly harsher conditions (e.g., higher temperature).[7]

Q: What are the most critical process parameters to control during scale-up? A:

  • Temperature Control: The reaction is often exothermic upon initiation and requires precise temperature management to prevent runaway reactions and degradation.

  • Reagent Addition Rate: Controlled addition of the 1-methylpiperazine can help manage any initial exotherm.

  • Agitation: Efficient mixing is crucial to ensure good contact between the solid base and the dissolved reactants. The stirrer's power and design must be adequate for the reactor volume.

  • Inert Atmosphere: Maintaining a low-oxygen environment is critical to prevent side reactions.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the -CF₃ group.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC/GC: To determine the purity of the final product (e.g., >99.5%).

  • Elemental Analysis: To confirm the elemental composition (C, H, N, F).

Q: What are the primary safety considerations for this process? A:

  • High Temperatures: The reaction is run at high temperatures, requiring appropriate engineering controls.

  • Reagent Toxicity: 1-Methylpiperazine is corrosive and a skin sensitizer. 2-Chloro-5-(trifluoromethyl)pyridine is a hazardous substance. DMSO can enhance skin absorption of other chemicals. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats.

  • Pressure: Heating a closed system can lead to pressure build-up. Ensure the reactor is properly vented.

  • Work-up: Quenching the hot DMSO reaction mixture in water can be exothermic. The addition should be done slowly and with cooling.

Q: Can I use a different solvent or base? A: Yes, other combinations are possible, but they must be carefully evaluated.

  • Solvents: Other polar aprotic solvents like DMF, NMP, or sulfolane can be used. Their boiling points and ability to dissolve the reagents should be considered.

  • Bases: Inorganic bases like K₃PO₄ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Organic bases may simplify work-up as their salts are often more soluble, but they may not be strong enough for the less reactive chloro-starting material.

References
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines.
  • Jadhav, G. R., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • MDPI. (2018). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • U.S. Philips Corporation. (1959). Purification of piperazine.
  • Wakui, Y., et al. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Willard, P. G., & Fryhle, C. B. (2017). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine and Other Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms for hydrogen bonding and ionization under physiological conditions, make it a versatile building block in drug design.[1] This guide provides a comparative analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine , a molecule of significant interest, against other notable piperazine derivatives. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies of closely related analogs to project its likely pharmacological profile and compare it with established piperazine-based compounds.

The incorporation of a trifluoromethyl group into a pyridine ring is a well-established strategy in drug discovery to enhance metabolic stability and potency.[3] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, potentially modulating receptor interactions and pharmacokinetic profiles.[3][4] Coupled with the piperazine moiety, a common pharmacophore in centrally acting agents, this compound is hypothesized to be a promising candidate for neurological or psychiatric disorders.

Structural Comparison and Physicochemical Properties

The fundamental difference between various piperazine derivatives lies in the substituents on the two nitrogen atoms. These substitutions dictate the compound's overall lipophilicity, basicity (pKa), and steric profile, which in turn influence its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Compound/AnalogN1-SubstituentN4-SubstituentKey Structural FeaturesPredicted Physicochemical Properties
This compound Methyl5-(Trifluoromethyl)pyridin-2-ylTrifluoromethylated pyridine ring; tertiary amine at N1.Increased lipophilicity and metabolic stability due to the -CF3 group. The methyl group at N1 may influence receptor selectivity and potency.[3]
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)Hydrogen3-(Trifluoromethyl)phenylTrifluoromethylated phenyl ring.A known serotonin receptor agonist, often used as a research tool.[5]
1-PhenylpiperazineHydrogenPhenylUnsubstituted phenyl ring.A common scaffold for CNS-active drugs, often exhibiting affinity for dopamine and serotonin receptors.
1-Benzylpiperazine (BZP)HydrogenBenzylBenzyl group attached to the piperazine nitrogen.A recreational drug with psychostimulant effects, known to interact with monoamine transporters.[5]

Projected Pharmacological Profile and Comparative Analysis

Based on the extensive literature on arylpiperazine derivatives, it is plausible that this compound interacts with monoaminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The trifluoromethyl group on the pyridine ring is expected to significantly impact its receptor binding affinity and selectivity profile.

Dopamine Receptor Interactions

Many arylpiperazine derivatives exhibit affinity for dopamine D2 and D3 receptors, which are key targets in the treatment of psychosis and other neurological disorders.[6] The substitution pattern on the aromatic ring is a critical determinant of this activity.

Comparative Dopamine Receptor Binding Affinities of Piperazine Analogs

Compound/AnalogD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)D3 vs. D2 SelectivityReference
This compound Predicted to have affinityPredicted to have affinityUnknownN/A
4-Thiophene-3-yl-benzamide N-phenylpiperazine analog 6a ~7001.4~500-fold[2]
4-Thiazolyl-4-ylbenzamide N-piperazine analog 7a ~18002.5~720-fold[2]

Note: Data for the target compound is not available and is presented as a hypothesized profile based on SAR of related compounds.

The N-methyl group on the piperazine ring of our target compound may also play a role in modulating affinity and functional activity at dopamine receptors. Structure-activity relationship studies of related compounds could provide further insights into these potential interactions.

Serotonin Receptor Interactions

Arylpiperazines are well-known ligands for various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors.[7] Antagonism at the 5-HT2A receptor is a common feature of many atypical antipsychotic drugs.[8]

Comparative Serotonin Receptor Binding Affinities of Piperazine Analogs

Compound/Analog5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
This compound Predicted to have affinityPredicted to have affinityN/A
m-Trifluoromethylphenylpiperazine (TFMPP)Partial agonist activity reportedPartial agonist activity reported[1]
AripiprazolePartial agonistInverse agonist[9]

Note: Data for the target compound is not available and is presented as a hypothesized profile based on SAR of related compounds.

The trifluoromethyl group on the pyridine ring in this compound is expected to influence its interaction with serotonin receptors, potentially leading to a unique selectivity and functional activity profile compared to other arylpiperazines.

Experimental Protocols

To experimentally validate the predicted pharmacological profile of this compound and compare it to other derivatives, the following standard assays are recommended.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (a known D2 antagonist for determining non-specific binding).

  • Test compounds (piperazine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

Procedure:

  • Membrane Preparation: Culture HEK293-D2 cells to confluency. Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of test compound at various concentrations or buffer (for total binding).

    • 50 µL of haloperidol (10 µM final concentration) for non-specific binding.

    • 50 µL of [3H]-Spiperone (at a concentration near its Kd).

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system.

  • Test compounds and control compounds (high and low clearance).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Procedure:

  • Incubation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Sources

A Senior Application Scientist's Guide to the Bioactivity of Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical science, the trifluoromethylpyridine (TFMP) scaffold is a cornerstone of molecular design. The strategic placement of the trifluoromethyl (-CF₃) group on the pyridine ring creates three distinct positional isomers—2-TFP, 3-TFP, and 4-TFP—each with a unique electronic and steric profile. This guide provides an in-depth comparison of the bioactivities of these isomers, grounded in experimental data and mechanistic insights, to inform rational design strategies in your research.

The Trifluoromethyl Group: A Bioactivity Supercharger

The trifluoromethyl group is far more than a simple methyl mimic. Its powerful electron-withdrawing nature and high lipophilicity dramatically alter the physicochemical properties of the parent pyridine ring.[1][2] This modification is a key strategy for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[1][3] The unique combination of properties imparted by the -CF₃ group often translates to superior pharmacokinetic profiles and heightened biological efficacy.[1][4]

However, the position of the -CF₃ group is critical. It governs the basicity (pKa) of the pyridine nitrogen, modulates the electron distribution across the aromatic system, and influences the overall shape of the molecule. These subtle isomeric differences can lead to vastly different biological outcomes, determining whether a compound becomes a potent therapeutic, a selective herbicide, or remains inert.[5][6]

Comparative Bioactivity: A Tale of Three Isomers

While direct comparative studies testing the base 2-, 3-, and 4-TFP molecules in the same assays are scarce, a wealth of information can be gleaned from the vast number of derivatives developed for commercial and investigational use. The prevalence of each isomer in established bioactive compounds provides a strong indication of its general utility and preferred biological targets.

Insecticidal Activity: Targeting the Nervous System

The TFMP moiety is a validated pharmacophore for potent insecticides. Structure-activity relationship (SAR) studies often reveal a strong positional preference.

  • 2-Trifluoromethylpyridine (α-TFP): This isomer is a key component in several modern insecticides. Derivatives of 2-TFP have been shown to exhibit significant larvicidal and growth-inhibiting activities against various pests.[4] One of the primary mechanisms involves the disruption of the insect's central nervous system, often through interaction with receptors like the nicotinic acetylcholine receptor (nAChR).

  • 3-Trifluoromethylpyridine (β-TFP): This isomer is the most commercially in-demand TFMP for pesticide production.[7] Its derivatives, such as the active ingredient in Flonicamid, function as selective feeding blockers in insects.

  • 4-Trifluoromethylpyridine (γ-TFP): While less common in commercial insecticides than the other two isomers, derivatives of 4-TFP have been investigated. Their distinct electronic structure offers an alternative for scaffold hopping and overcoming resistance developed against other insecticide classes.

Fungicidal and Herbicidal Activity: Disrupting Cellular Machinery

In the agrochemical sector, TFMP derivatives are vital for crop protection.

  • 2-Trifluoromethylpyridine (α-TFP): This isomer is prominent in fungicides like Fluopyram, which functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[4] Other 2-TFP derivatives have been found to disrupt fungal cell membrane permeability and mitochondrial potential.[4] In herbicides like Thiazopyr, the 2-TFP moiety is part of a molecule that inhibits root growth by blocking microtubule assembly during cell division.[8]

  • 3-Trifluoromethylpyridine (β-TFP): This isomer is found in successful herbicides like Fluazifop-butyl, which targets the acetyl-CoA carboxylase (ACCase) enzyme, essential for fatty acid synthesis in grasses.[7]

  • 4-Trifluoromethylpyridine (γ-TFP): The 4-TFP isomer is present in the herbicide Pyroxsulam.[9] Its relatively lower commercial use compared to the other isomers suggests a more niche spectrum of activity or greater synthetic challenges.[8]

Pharmaceutical Applications: From Oncology to Virology

The metabolic stability and unique binding properties conferred by the TFMP group make it an attractive moiety in drug discovery.[1]

  • 2-Trifluoromethylpyridine (α-TFP): Derivatives have been explored in oncology. For instance, esters and amides of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids have been reported to possess antitumor properties.[10]

  • 3-Trifluoromethylpyridine (β-TFP): This scaffold is present in various investigational drugs, leveraging its specific electronic and steric properties to achieve target selectivity.

  • 4-Trifluoromethylpyridine (γ-TFP): This isomer has found success in modern pharmaceuticals. A notable example is the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine , which contains a 4-TFP moiety.[11] This highlights the potential of the γ-isomer to form key interactions within enzyme active sites that are distinct from those achievable with the α- and β-isomers.

Mechanistic Insights: How Positional Isomerism Drives Function

The observed differences in bioactivity are rooted in molecular-level interactions. The position of the -CF₃ group directly influences the molecule's ability to bind to a target protein.

For example, in the context of enzyme inhibition, the pyridine nitrogen can act as a hydrogen bond acceptor. The basicity of this nitrogen is significantly reduced by the adjacent electron-withdrawing -CF₃ group in the 2-position, moderately reduced in the 4-position, and least affected in the 3-position. This modulation of pKa can be the determining factor in whether a hydrogen bond forms, thereby dictating binding affinity and inhibitory potency.

Similarly, the -CF₃ group itself can form favorable interactions (e.g., with hydrophobic pockets or through orthogonal multipolar interactions with backbone amides) within an active site. The specific location of the -CF₃ group on the ring—ortho, meta, or para to the nitrogen—determines its spatial projection and accessibility for such interactions.

Below is a conceptual diagram illustrating how a 2-TFP-containing inhibitor like Fluopyram interacts with its target, succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.

SDH_Inhibition cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitor Inhibitor Action Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III To ETC Inhibitor 2-TFP Derivative (e.g., Fluopyram) Inhibitor->SDH Binds to Qp site caption Fig. 1: Mechanism of SDH Inhibition by a 2-TFP Derivative.

Caption: Fig. 1: Mechanism of SDH Inhibition by a 2-TFP Derivative.

Comparative Bioactivity Data Summary

The following table summarizes the prevalent applications and known molecular targets for derivatives of each TFMP isomer, providing a clear comparative overview. Quantitative data (EC₅₀) for specific, exemplary compounds are included to illustrate relative potency.

Isomer PositionPrevalent Bioactivity Class(es)Common Molecular Target(s)Example CompoundExample Target OrganismEC₅₀ / IC₅₀
2-TFP (α) Fungicidal, Herbicidal, InsecticidalSuccinate Dehydrogenase (SDH), Microtubules, nAChRsFluopyramBotrytis cinerea~19.10 mg/L[4]
3-TFP (β) Herbicidal, InsecticidalAcetyl-CoA Carboxylase (ACCase), Chordotonal OrgansFluazifop-butylGrass WeedsVaries by species
4-TFP (γ) Pharmaceutical (Antiviral), HerbicidalHIV Reverse Transcriptase, Acetolactate Synthase (ALS)DoravirineHIV-1Potent (nM range)

Note: IC₅₀/EC₅₀ values are highly dependent on the specific derivative and assay conditions and are provided for illustrative purposes only.

Experimental Protocols for Bioactivity Assessment

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay quantifies the metabolic activity of living cells, which is proportional to cell viability. It is a foundational tool for screening the cytotoxic effects of TFMP derivatives.[12][13]

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in metabolically active cells.[13] A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity or a reduction in cell proliferation.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition s1 1. Seed Cells in 96-well plate s2 2. Incubate 24h (allow attachment) s1->s2 s3 3. Treat with TFMP Isomers (serial dilutions) s2->s3 s4 4. Incubate 24-72h s3->s4 s5 5. Add MTT Reagent (e.g., 0.5 mg/mL) s4->s5 s6 6. Incubate 2-4h (Formazan formation) s5->s6 s7 7. Solubilize Formazan (e.g., with DMSO) s6->s7 s8 8. Read Absorbance (~570 nm) s7->s8 s9 9. Analyze Data (Calculate IC50) s8->s9 caption Fig. 2: Standard Workflow for an MTT Cytotoxicity Assay.

Caption: Fig. 2: Standard Workflow for an MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of each TFMP isomer derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin). Validates assay sensitivity.

    • Blank Control: Wells with medium but no cells. Used for background subtraction.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the negative control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Enzyme Inhibition Assay (General)

This protocol provides a framework for assessing how TFMP isomers inhibit a specific enzyme target (e.g., SDH, acetylcholinesterase).

Causality: An effective inhibitor will bind to the enzyme and reduce its catalytic rate. By measuring the rate of product formation in the presence and absence of the inhibitor, we can quantify its potency (IC₅₀). The assay must be run under initial velocity conditions with substrate concentration at or below the Kₘ to accurately identify competitive inhibitors.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the TFMP isomer derivatives.

  • Assay Setup (96-well plate):

    • Test Wells: Add buffer, enzyme solution, and inhibitor dilution.

    • Negative Control (100% activity): Add buffer, enzyme solution, and vehicle.

    • Positive Control: Add buffer, enzyme solution, and a known inhibitor for the target enzyme.

    • Blank (No enzyme): Add buffer, substrate, and inhibitor.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance or fluorescence (depending on the substrate) at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentration) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[17][18]

Conclusion and Future Perspectives

The positional isomerism of the trifluoromethylpyridine scaffold is a critical determinant of biological activity. The existing landscape of commercial products and clinical candidates shows a clear divergence in application:

  • 2-TFP is a versatile building block, particularly successful in fungicides and herbicides that target core cellular machinery.

  • 3-TFP is a dominant isomer in agrochemicals, found in highly effective herbicides and insecticides.

  • 4-TFP has shown significant promise in modern pharmaceuticals, demonstrating that its unique properties can be leveraged for high-selectivity drugs.

For researchers, this comparison underscores the importance of considering all three isomers in early-stage discovery. The path less traveled—exploring 4-TFP derivatives in agrochemicals or 2-TFP/3-TFP scaffolds for novel therapeutic targets—may yield compounds that overcome existing resistance or toxicity challenges. Future research should focus on direct, systematic comparative studies to build a predictive model linking isomeric position to bioactivity, accelerating the development of next-generation chemical solutions.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349257/]
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c00297]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/350519183_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3009]
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/acs.jafc.2c00297]
  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6728568/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33862145/]
  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03534g]
  • MTT (Assay protocol). Protocols.io. [URL: https://www.protocols.io/view/mtt-assay-protocol-75khn36]
  • A Comparative Guide to the Biological Activity of Peptides Containing Trifluoromethyl and Azido Moieties. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-biological-activity-of-peptides-containing-trifluoromethyl-and-azido-moieties/]
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [URL: https://www.ainfo.cnptia.embrapa.br/digital/bitstream/item/180630/1/2000-01-01-13-1-31-36.pdf]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • stereochemistry and biological activity of drugs. SlideShare. [URL: https://www.slideshare.net/pharmaceuticalchemistry/stereochemistry-and-biological-activity-of-drugs]
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7762699/]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6234]
  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra12869k]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8994-2_9]
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01571d]
  • The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [URL: https://www.researchgate.net/publication/344840502_The_importance_of_trifluoromethyl_pyridines_in_crop_protection]
  • Enzyme inhibition and kinetics graphs. Khan Academy. [URL: https://www.khanacademy.org/science/biology/energy-and-enzymes/enzyme-regulation/a/enzyme-inhibition-and-kinetics-graphs]

Sources

A Comprehensive Guide to the Validation of an Analytical Method for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical scrutiny. The molecule 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a potential intermediate or active pharmaceutical ingredient (API), is no exception. Its efficacy and safety are directly linked to its purity, potency, and quality, which can only be assured through a robust, validated analytical method.

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will move beyond a simple checklist of steps, focusing instead on the scientific rationale behind each validation parameter. The objective is to establish, with documented evidence, that the analytical procedure is unequivocally "fit for purpose".[1][2] The framework for this validation is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), the globally recognized standard for analytical procedure validation.[3][4][5]

Pillar 1: Method Specificity and the Role of Forced Degradation

The cornerstone of any analytical method validation is specificity .[6] Specificity is the ability of the method to produce a signal that is solely dependent on the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components.[1][7] For a quantitative method, demonstrating specificity is not merely about identifying the correct peak; it is about proving that co-eluting impurities are not inflating the analyte's signal, which would lead to an overestimation of potency.

To challenge the specificity of our HPLC method, we employ a technique known as forced degradation or stress testing.[8] The goal is not to destroy the molecule completely but to intentionally generate a representative pool of likely degradation products, typically aiming for 5-20% degradation.[8] This allows us to prove that our method can separate the intact API from its potential degradants that might form during manufacturing, shipping, or storage.[9][10]

Experimental Protocol: Forced Degradation Studies
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl). Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M Sodium Hydroxide (NaOH), and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[9]

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation : Expose the solid powder of the API to 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation : Expose a 0.1 mg/mL solution of the API to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a Photodiode Array (PDA) detector.

Data Interpretation and Causality

The PDA detector is critical here. For the main analyte peak in each chromatogram, we perform a peak purity analysis. This algorithm compares spectra across the entire peak. A "pure" peak will show no significant spectral differences between the upslope, apex, and downslope, confirming that no other compound is co-eluting. The ability to resolve the parent peak from all degradation products demonstrates the method's stability-indicating nature.[12]

G cluster_stress Forced Degradation Conditions Acid_Heat Acid/Heat Stressed_Samples Stressed Samples Acid_Heat->Stressed_Samples Base_Heat Base/Heat Base_Heat->Stressed_Samples Oxidation H2O2 Oxidation->Stressed_Samples Thermal Dry Heat Thermal->Stressed_Samples Photolytic Light/UV Photolytic->Stressed_Samples API API Stock Solution API->Acid_Heat API->Base_Heat API->Oxidation API->Thermal API->Photolytic HPLC HPLC-PDA Analysis Stressed_Samples->HPLC Results Specificity Confirmed (Peak Purity & Resolution) HPLC->Results

Comparative Data: Specificity Results
Stress Condition% Degradation of APINumber of Degradant PeaksResolution (Rs) of API from Closest PeakPeak Purity Index
Acid Hydrolysis (0.1M HCl, 60°C)12.5%2> 2.0> 0.999
Base Hydrolysis (0.1M NaOH, 60°C)8.2%1> 2.0> 0.999
Oxidation (3% H₂O₂)18.1%3> 2.0> 0.999
Thermal (105°C)4.5%1> 2.0> 0.999
Photolytic (ICH Q1B)6.7%2> 2.0> 0.999

A resolution value (Rs) > 2.0 indicates baseline separation between two peaks. A Peak Purity Index > 0.999 indicates no co-eluting impurities.

Pillar 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13] This is non-negotiable for a quantitative assay, as it validates the mathematical relationship used to calculate the concentration of an unknown sample from its instrument response.

Experimental Protocol: Linearity Study
  • Prepare a Stock Solution : Accurately weigh and prepare a primary stock solution of this compound at a concentration of 1.0 mg/mL.

  • Create Calibration Standards : Perform serial dilutions to prepare at least five concentration levels. For an assay of a drug substance, the range typically covers 80% to 120% of the target concentration.[7] For example, if the target assay concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis : Inject each concentration level in triplicate.

  • Data Evaluation : Plot the average peak area against the known concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).

Data Interpretation and Trustworthiness

The trustworthiness of the method's quantitation is established by the correlation coefficient (r²). An r² value of >0.995 is generally considered evidence of a strong linear relationship.[15] Additionally, a visual inspection of the calibration curve and the residual plot is crucial. The data points should be randomly scattered around the zero line on the residual plot, indicating that a linear model is a good fit.

Comparative Data: Linearity Results
ParameterResultAcceptance Criteria
Range80 - 120 µg/mLCovers the expected working range
Correlation Coefficient (r²)0.9998r² > 0.995
Y-interceptMinimal (close to zero)Should not be significantly different from zero
Residual PlotRandom scatterNo discernible pattern

Pillar 3: Accuracy and Precision

While often used interchangeably in casual language, accuracy and precision are distinct and critical validation parameters.[16][17]

  • Accuracy : This is a measure of trueness, or how close the experimental result is to the true value.[6][18]

  • Precision : This measures the degree of scatter or agreement between a series of measurements of the same sample.[6][19] A method can be precise without being accurate. Our goal is a method that is both.[16]

G cluster_accurate_precise High Accuracy, High Precision cluster_precise_inaccurate High Precision, Low Accuracy cluster_accurate_imprecise High Accuracy, Low Precision cluster_inaccurate_imprecise Low Accuracy, Low Precision a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 center_ap p1 p1 p2 p2 p3 p3 p4 p4 p5 p5 center_pi ai1 ai1 ai2 ai2 ai3 ai3 ai4 ai4 ai5 ai5 center_ai ii1 ii1 ii2 ii2 ii3 ii3 ii4 ii4 ii5 ii5 center_ii

Experimental Protocol: Accuracy (Recovery Method)
  • Prepare a Placebo Matrix : If validating for a drug product, prepare a mixture of all excipients without the API.

  • Spike Samples : Add known amounts of the API stock solution to the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis : Analyze the spiked samples and calculate the concentration of the API using the previously established calibration curve.

  • Calculate Recovery : Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Experimental Protocol: Precision (Repeatability and Intermediate)
  • Repeatability (Intra-assay precision) : On the same day, using the same instrument and analyst, perform at least six replicate analyses of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision (Inter-assay precision) : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate RSD : For both studies, calculate the mean, standard deviation, and the Relative Standard Deviation (%RSD).

Comparative Data: Accuracy and Precision Results

Accuracy (% Recovery)

Spiked LevelReplicate 1Replicate 2Replicate 3Mean RecoveryAcceptance Criteria
80%99.5%100.2%99.8%99.8%98.0% - 102.0%
100%100.5%100.1%99.6%100.1%98.0% - 102.0%
120%99.1%99.9%100.3%99.8%98.0% - 102.0%

Precision (% RSD)

Precision LevelMean Assay Value (n=6)% RSDAcceptance Criteria
Repeatability100.2%0.45%RSD ≤ 1.0%
Intermediate Precision100.5%0.68%RSD ≤ 2.0%

Pillar 4: Robustness

A method that only works under perfect conditions is of little practical use. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[20][21] This study is a critical predictor of the method's performance during routine use in different labs with different instruments and analysts.[22]

Experimental Protocol: Robustness Study
  • Identify Critical Parameters : For a typical HPLC method, these include:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase organic composition (± 2%)[23]

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)[24]

    • Wavelength (± 2 nm)

  • Systematic Variation : Vary one parameter at a time while keeping others at the nominal method conditions.

  • Analysis : Analyze a standard solution under each varied condition.

  • Evaluate Impact : Assess the impact of each change on critical system suitability parameters like retention time, peak asymmetry (tailing factor), and resolution from the nearest impurity.

Comparative Data: Robustness Results
Parameter VariedVariationRetention Time ShiftPeak AsymmetryResolution (Rs)System Suitability
Nominal - - 1.1 > 2.0 Pass
Flow Rate-0.1 mL/min+10%1.1> 2.0Pass
+0.1 mL/min-9%1.1> 2.0Pass
Column Temp-5 °C+4%1.2> 2.0Pass
+5 °C-4%1.1> 2.0Pass
Organic Phase-2%+12%1.2> 2.0Pass
+2%-11%1.1> 2.0Pass

The results show that while retention times shift predictably, the critical parameters of peak shape and resolution remain well within acceptable limits, indicating a robust method.

Alternative Methodologies: A Comparative Overview

While HPLC-UV is the workhorse for routine quality control due to its robustness and cost-effectiveness, other techniques could be considered for specific applications involving this compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : This method offers significantly higher sensitivity and selectivity compared to HPLC-UV.

    • Pro : Ideal for identifying unknown degradation products during forced degradation studies by providing mass information. It is the gold standard for quantifying trace-level impurities or for bioanalytical studies (measuring drug levels in plasma).

    • Con : More expensive, requires more specialized expertise, and can be less robust for routine QC compared to a well-developed UV method.

  • GC (Gas Chromatography) :

    • Pro : Could be suitable if the analyte is volatile and thermally stable. It is excellent for analyzing residual solvents.

    • Con : this compound is likely not volatile enough for direct GC analysis without derivatization, adding complexity and potential variability to the method.[25]

For its intended purpose—the routine, accurate quantification of the API—the validated HPLC-UV method represents the optimal balance of performance, reliability, and accessibility.

Conclusion

The validation of an analytical method is a systematic journey that builds a comprehensive evidence file. For this compound, by rigorously testing for specificity, linearity, range, accuracy, precision, and robustness, we have demonstrated that the proposed HPLC method is fit for its intended purpose.[26][27] This self-validating system, grounded in the principles of the ICH, ensures that every future measurement of this molecule will be reliable, consistent, and accurate—the very foundation of pharmaceutical quality and patient safety.[2]

References

  • Altabrisa Group. (n.d.). What Is HPLC Method Robustness Assessment and Its Importance?
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Assay Analysis. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • Fiveable. (n.d.). Accuracy, precision, and error analysis | Analytical Chemistry Class Notes. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Accuracy and Precision in Analytical Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Slideshare. (n.d.). Accuracy and precision presentation. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Method Accuracy & Precision. Retrieved from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Altabrisa Group. (n.d.). What Is Linearity in HPLC Analysis and Its Importance?
  • Journal of Applied Pharmaceutical Science. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • BioPharm International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). A novel GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil drug substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethylpyridine piperazine scaffold has emerged as a particularly fruitful area of investigation, yielding compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile chemical class, offering a comparative overview of analog performance supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The Strategic Advantage of the Trifluoromethylpyridine Piperazine Moiety

The trifluoromethyl (CF3) group is a powerful tool in the medicinal chemist's arsenal, renowned for its ability to enhance a molecule's metabolic stability, modulate its lipophilicity and pKa, and improve its binding affinity to biological targets.[1] The strong carbon-fluorine bonds within the CF3 group are resistant to metabolic degradation, often leading to an extended in vivo half-life.[1] When appended to a pyridine ring, the electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the aromatic system.

The piperazine ring, a privileged scaffold in medicinal chemistry, serves as a versatile linker, allowing for the exploration of diverse chemical space through modifications at its N1 and N4 positions.[2] This inherent modularity enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] The combination of the trifluoromethylpyridine and piperazine moieties thus creates a powerful platform for the development of novel therapeutics targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to kinases and beyond.

Comparative Analysis of Biological Activity: A Focus on Serotonin Receptors and Anticancer Applications

To illustrate the nuanced structure-activity relationships of trifluoromethylpyridine piperazine analogs, we will delve into two distinct therapeutic areas where this scaffold has shown significant promise: serotonin receptor modulation and anticancer activity.

Serotonin Receptor Affinity: Unraveling the Impact of Substitution

The serotonin (5-HT) system is a critical regulator of numerous physiological and psychological processes, making its receptors prime targets for the treatment of central nervous system (CNS) disorders. The trifluoromethylphenylpiperazine (TFMPP) scaffold has been extensively studied for its interaction with various 5-HT receptor subtypes.[1][2][3][4][5]

A key study systematically investigated the impact of adding a methylenedioxybenzyl (MDBP) group to the piperazine nitrogen of TFMPP, providing valuable quantitative data on binding affinities (Ki values) at several 5-HT receptors.[3][4]

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Trifluoromethylphenylpiperazine Analogs [3][4]

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
3-TFMPP288132282269>100062
3-TFMPP-3,4-MDBP188>1000>1000>1000230185
2-TFMPP-3,4-MDBP>1000>1000>1000350150250
4-TFMPP-3,4-MDBP>1000>1000>1000>1000190210

Key SAR Insights for Serotonin Receptor Ligands:

  • Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring is critical for receptor affinity and selectivity. The parent compound, 3-TFMPP, exhibits the highest affinity for the 5-HT2C receptor.[3]

  • N-Substitution on the Piperazine Ring: The addition of a bulky methylenedioxybenzyl group to the piperazine nitrogen generally leads to a decrease in affinity for most 5-HT1 receptor subtypes.[3][4] However, it can introduce or enhance affinity for the 5-HT2B receptor.[3][4]

  • Regioisomeric Effects: The specific placement of the methylenedioxy group on the benzyl substituent also influences receptor interaction. For instance, the 3-TFMPP-3,4-MDBP analog retains some affinity for the 5-HT1A receptor, while other isomers do not.[3][4]

Caption: Structure-Activity Relationship for Serotonin Receptor Affinity.

Anticancer Activity: Targeting Cancer Cell Proliferation

The trifluoromethylpyridine piperazine scaffold has also been explored for its potential as an anticancer agent. Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Trifluoromethyl-Containing Heterocyclic Analogs

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)Reference
Compound A 0.353.245.12[6]
Compound B >5025.4>50[7]
Compound C 1.251.03-[8]

Note: The compounds listed are representative examples from different studies and may have different core heterocyclic structures, but all contain a trifluoromethyl group and demonstrate anticancer activity.

Key SAR Insights for Anticancer Agents:

  • Heterocyclic Core: The nature of the heterocyclic ring system attached to the trifluoromethyl group plays a crucial role in determining the anticancer potency and spectrum of activity.

  • Substituents on the Piperazine Ring: Modifications to the piperazine moiety can significantly impact cytotoxicity. For instance, the introduction of specific aryl groups can enhance activity against certain cancer cell lines.

  • Mechanism of Action: The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of kinases such as EGFR, or the induction of apoptosis.[6]

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., trifluoromethylpyridine derivative, piperazine) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with Test Compounds characterization->treatment Test Compounds cell_culture Cancer Cell Culture (A549, MCF-7, PC-3) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of potential antibody cross-reactivity with the novel antipsychotic agent, 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a known dopamine D2 and serotonin 5-HT2A receptor antagonist. As this small molecule enters various stages of research and development, understanding its potential to interfere with immunoassays is critical for generating reliable data. We will explore the structural basis for potential cross-reactivity, compare hypothetical antibody performance, and provide detailed, validated protocols for researchers to assess and mitigate these off-target interactions in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals working with this compound or structurally related molecules.

Introduction: The Challenge of Small Molecule Interference in Immunoassays

This compound is a piperazine-containing compound that has been investigated for its potential as an antipsychotic agent due to its activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist. The development of any small molecule therapeutic requires a deep understanding of its pharmacological profile and its behavior in various analytical assays. Immunoassays, which rely on the specific binding of antibodies to their targets, are a cornerstone of drug discovery and development, used for pharmacokinetics (PK), pharmacodynamics (PD), and biomarker studies.

However, the specificity of antibodies is not absolute. Small molecules can sometimes bind non-specifically to antibodies, a phenomenon known as cross-reactivity or interference. This can lead to erroneous results, such as false positives or negatives, and can significantly impact the interpretation of experimental data. This guide will provide a framework for understanding and evaluating the potential cross-reactivity of antibodies with this compound.

Structural Basis for Potential Cross-Reactivity

The potential for an antibody to cross-react with this compound is rooted in its chemical structure. The molecule is a derivative of piperazine, a common scaffold in many biologically active compounds.

Key Structural Features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions. This is a very common motif in drug development.

  • Pyridinyl Group: A pyridine ring attached to the piperazine core.

  • Trifluoromethyl Group: A common functional group in pharmaceuticals that can influence binding properties.

An antibody developed against a different drug or endogenous molecule that also contains a piperazine or pyridinyl moiety could potentially recognize this compound. For instance, an antibody designed to detect a drug like olanzapine, which has a related piperazine-like structure, might show some degree of cross-reactivity.

Comparative Analysis of Hypothetical Antibody Cross-Reactivity

To illustrate the importance of assessing cross-reactivity, let's consider a hypothetical scenario where we are developing an immunoassay for a biomarker (Biomarker X) in samples from subjects treated with this compound. We have two candidate anti-Biomarker X monoclonal antibodies, mAb-A and mAb-B. We must determine if the presence of the drug interferes with the assay.

Table 1: Hypothetical Cross-Reactivity Data for Two Candidate Antibodies

ParameterAntibody mAb-AAntibody mAb-BInterpretation
Target Antigen Biomarker XBiomarker XBoth antibodies are intended for the same target.
EC50 for Biomarker X 5 ng/mL6 ng/mLBoth antibodies show similar high affinity for the target antigen.
Cross-Reactivity with Drug (%) 15%< 0.1%mAb-A shows significant cross-reactivity, while mAb-B is highly specific.
Assay Signal in Spiked Samples False Positive SignalNo InterferenceThe presence of the drug would likely lead to artificially inflated results with mAb-A.
Recommendation Not suitable for this studyRecommended for use mAb-B is the superior choice for this application due to its low cross-reactivity.

This hypothetical data underscores the necessity of empirical testing. Even antibodies raised against the same target can have vastly different off-target binding profiles.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is required to definitively characterize the cross-reactivity of an antibody with a small molecule like this compound. The following workflow, centered around a competitive ELISA, is a robust method for this purpose.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis Start Define Study Objectives Select_Ab Select Candidate Antibody Start->Select_Ab Prep_Drug Prepare Stock Solution of This compound Select_Ab->Prep_Drug Prep_Antigen Prepare Coated Antigen Prep_Drug->Prep_Antigen Coat_Plate Coat ELISA Plate with Target Antigen Prep_Antigen->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Samples Add Antibody Mixed with Serial Dilutions of Drug Block_Plate->Add_Samples Incubate Incubate Add_Samples->Incubate Wash Wash Plate Incubate->Wash Add_Secondary Add HRP-Conjugated Secondary Antibody Wash->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Plot_Curve Plot Inhibition Curve Read_Plate->Plot_Curve Calc_IC50 Calculate IC50 for the Drug Plot_Curve->Calc_IC50 Determine_CR Determine % Cross-Reactivity Calc_IC50->Determine_CR End Report Findings Determine_CR->End

Caption: Workflow for assessing small molecule cross-reactivity using competitive ELISA.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a self-validating system to quantify the degree of interference.

A. Materials and Reagents:

  • High-binding 96-well ELISA plates

  • Candidate antibody (e.g., anti-Biomarker X)

  • Target antigen (e.g., recombinant Biomarker X)

  • This compound

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBST: 0.05% Tween-20 in PBS)

  • Assay Diluent (e.g., 1% BSA in PBST)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Plate reader

B. Step-by-Step Procedure:

  • Antigen Coating:

    • Dilute the target antigen to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL/well to a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Preparation of Inhibition Samples:

    • Prepare a serial dilution of this compound in Assay Diluent. Start from a high concentration (e.g., 1 mM) and perform 1:10 dilutions.

    • Dilute the primary antibody to its EC50 concentration (predetermined) in Assay Diluent.

    • Mix the diluted antibody 1:1 with each drug dilution. Also, prepare a control with antibody mixed with Assay Diluent only (0% inhibition) and a blank with Assay Diluent only (100% inhibition).

    • Incubate this mixture for 30 minutes at room temperature.

  • Competitive Binding:

    • Add 100 µL/well of the antibody/drug mixtures to the antigen-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of the diluted HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 50 µL/well of Stop Solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the drug concentration.

    • Use a four-parameter logistic (4PL) curve fit to determine the IC50 value (the concentration of the drug that causes 50% inhibition of the antibody binding).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) * 100

Conclusion and Recommendations

The potential for this compound to cause interference in immunoassays is a critical consideration for any research involving this compound. We have demonstrated that a systematic evaluation of antibody cross-reactivity is not only necessary but also straightforward to implement. By employing a robust competitive ELISA workflow, researchers can:

  • Select the right antibody: Choose antibody clones with minimal or no cross-reactivity to the drug.

  • Validate existing assays: Ensure that the presence of the drug does not compromise the integrity of established immunoassays.

It is our strong recommendation that any laboratory using antibodies in the presence of this compound or structurally similar compounds perform this type of validation as a standard part of their experimental design.

References

  • PubChem. (n.d.). 1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

A Comparative Guide to the Biological Target Validation of Phenylpiperazine-Class Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide centers on the biological target validation of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a well-characterized psychoactive compound. The methodologies and comparative framework presented herein are directly applicable to novel derivatives such as 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. While the specific biological activity of this novel derivative is not yet extensively documented in public literature, its structural similarity to TFMPP suggests a high probability of interaction with serotonergic pathways. The validation principles detailed below provide a robust roadmap for the investigation of such novel chemical entities.

Introduction: The Serotonergic System as a Therapeutic Target

The serotonergic system, with its array of 5-hydroxytryptamine (5-HT) receptors, is a cornerstone of neuroscience research and a pivotal target for therapeutic intervention in a host of psychiatric and neurological disorders. Phenylpiperazine derivatives, such as TFMPP, have emerged as valuable pharmacological tools for dissecting the complex signaling of this system.[1][2] TFMPP is a non-selective serotonin receptor agonist and releasing agent, exhibiting affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, as well as the serotonin transporter (SERT).[1] This promiscuity, while limiting its therapeutic potential, makes it an excellent case study for comprehensive target validation.

This guide provides a comparative analysis of experimental methodologies for validating the biological targets of TFMPP and its alternatives, offering researchers a scientifically grounded framework for their own drug discovery programs.

Comparative Analysis of Primary Biological Targets

The primary biological targets for TFMPP and related phenylpiperazines are members of the serotonin receptor family.[1][2] The validation process for a compound like TFMPP involves not only identifying these targets but also quantifying its affinity and functional activity at each subtype in comparison to other known serotonergic agents. A key alternative and comparator in many studies is meta-chlorophenylpiperazine (mCPP), another phenylpiperazine with a distinct but overlapping serotonergic profile.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (EC50, nM)
TFMPP 288–1,95030–132160–26962121 (release)
mCPP 158319324>10,000 (release)
Data synthesized from available literature.[1]

The data clearly indicates that while both compounds have significant affinity for multiple 5-HT receptors, their relative potencies differ. For instance, TFMPP is a potent serotonin releaser via SERT, a property not significantly shared by mCPP.[1] This distinction is critical and underscores the necessity of a multi-pronged validation approach.

Experimental Workflows for Target Validation

A robust target validation strategy proceeds from in vitro characterization to in vivo functional assessment. The following protocols represent a standard, yet comprehensive, workflow for a compound like this compound.

Workflow for In Vitro Target Validation

G cluster_0 In Vitro Target Validation Workflow cluster_1 Key Outputs A Compound Synthesis & Purification B Radioligand Binding Assays (Determine Affinity, Ki) A->B Test Compound C Functional Assays (Determine Potency & Efficacy) B->C Confirmed Binders O1 Binding Affinity (Ki) for 5-HT Receptor Subtypes B->O1 D Data Analysis & Target Prioritization C->D Functional Profile O2 Functional Potency (EC50) & Efficacy (% Activation) C->O2 O3 Agonist, Antagonist, or Partial Agonist Profile C->O3

Caption: Workflow for in vitro biological target validation.

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • A specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compound.

  • In a 96-well filter plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plates to allow binding to reach equilibrium.

  • Rapidly filter the contents of the plates and wash to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Trustworthiness: This method is highly reproducible and provides a quantitative measure of target engagement. The use of specific radioligands and controls ensures the validity of the results.

Protocol 2: Functional Assays (cAMP Measurement for Gi/o-coupled Receptors)

This protocol determines whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the 5-HT1A receptor, a Gi/o-coupled receptor that inhibits adenylyl cyclase.

Materials:

  • A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA).

Methodology:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

  • An agonist will inhibit the forskolin-induced cAMP production in a dose-dependent manner.

  • To test for antagonist activity, co-incubate the test compound with a known agonist and observe any rightward shift in the agonist's dose-response curve.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists).

Causality: The Gi/o alpha subunit of the 5-HT1A receptor directly inhibits adenylyl cyclase. Therefore, a reduction in forskolin-stimulated cAMP levels is a direct measure of receptor activation by an agonist.

In Vivo Target Validation: Assessing Physiological Relevance

In vitro data must be corroborated with in vivo studies to ensure that target engagement translates to a physiological effect. For serotonergic compounds, specific behavioral models in rodents are well-established.

Serotonergic Signaling Pathway

G cluster_0 Serotonergic Synapse Pre Presynaptic Neuron Synapse Synaptic Cleft Pre->Synapse Release R_auto 5-HT1A/1B Autoreceptor Pre->R_auto Post Postsynaptic Neuron R_post Postsynaptic 5-HT Receptor Post->R_post Synapse->Post SERT SERT Synapse->SERT Reuptake SERT->Pre Vesicle 5-HT Vesicle Vesicle->Pre TFMPP TFMPP TFMPP->SERT Blocks Reuptake & Promotes Efflux TFMPP->R_auto Agonist TFMPP->R_post Agonist

Caption: TFMPP's mechanism of action at the serotonergic synapse.

Protocol 3: Head-Twitch Response (HTR) in Rodents

This assay is a classic behavioral model for assessing 5-HT2A receptor activation.[1]

Objective: To determine if this compound induces the head-twitch response, indicative of 5-HT2A receptor agonism.

Materials:

  • Male C57BL/6J mice.

  • Test compound, a positive control (e.g., DOI, a selective 5-HT2A agonist), and a vehicle control.

  • Observation chambers.

Methodology:

  • Acclimate the mice to the observation chambers.

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal injection).

  • Place the mice individually back into the observation chambers.

  • Record the number of head twitches over a specified period (e.g., 30 minutes).

  • Compare the number of head twitches in the test compound group to the control groups.

  • To confirm 5-HT2A mediation, a separate cohort can be pre-treated with a selective 5-HT2A antagonist before administration of the test compound. A significant reduction in HTR would confirm target engagement.

Expertise & Experience: The HTR is a highly specific behavior and a reliable proxy for 5-HT2A-mediated psychedelic-like effects in humans.[1] Careful observation and scoring by a trained experimenter are crucial for data quality.

Conclusion

The biological target validation of a novel compound like this compound requires a systematic and multi-faceted approach. By leveraging the extensive knowledge base established for analogues such as TFMPP, researchers can efficiently design and execute a validation strategy. This process, beginning with in vitro binding and functional assays to establish a molecular profile, and culminating in in vivo behavioral studies to demonstrate physiological relevance, provides the necessary evidence to confirm target engagement and guide further drug development efforts. The comparative framework presented here, grounded in established protocols and scientific rationale, offers a clear path forward for characterizing the next generation of serotonergic modulators.

References

  • Baumann, M.H., Clark, R.D., Budzynski, A.G., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”). Neuropsychopharmacology, 30(3), 550-560. [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • Hill, S.L., and Thomas, S.H. (2011). Clinical toxicology of newer recreational drugs. Clinical Toxicology, 49(8), 705-719. [Link]

  • Arbo, M.D., Bastos, M.L., and Carmo, H.F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. [Link]

  • Staack, R.F., and Maurer, H.H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. [Link]

  • Schep, L.J., Slaughter, R.J., Vale, J.A., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

  • Glennon, R.A., McKenney, J.D., & Young, R. (1984). Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Life Sciences, 35(14), 1475-1480. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, lauded for its versatile physicochemical properties that often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Its presence in numerous FDA-approved drugs, particularly in oncology, underscores its significance.[2][3] However, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges, with a significant number of candidates failing due to a disconnect between their activity in a culture dish and a living organism.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of related piperazine compounds, offering researchers, scientists, and drug development professionals a deeper understanding of this critical translational gap. We will delve into the experimental data of representative piperazine derivatives in anticancer and anti-tuberculosis applications, providing detailed, self-validating protocols and exploring the causal relationships that govern their efficacy in different biological contexts.

The Piperazine Advantage: A Privileged Scaffold

The six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and opportunities for functionalization. This allows for the precise orientation of pharmacophoric groups and the modulation of properties like solubility and bioavailability, which are crucial for in vivo success.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[4][5]

Part 1: Anticancer Piperazine Derivatives - From Cell Culture to Xenograft Models

A significant area of research for piperazine compounds is in the development of novel anticancer agents.[3] Here, we compare the efficacy of a representative N-alkylated piperazine derivative, herein referred to as Compound 78 , which has shown promise in prostate cancer models.[5]

In Vitro Efficacy Assessment: The Foundation of Discovery

The initial evaluation of an anticancer compound's efficacy invariably begins with in vitro cytotoxicity assays. These assays provide a rapid and cost-effective method to determine the concentration at which a compound can inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7]

This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.

  • Cell Culture and Seeding:

    • Rationale: To establish a healthy and reproducible cell population for testing.

    • Procedure: Culture human prostate cancer cells (e.g., PC-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Harvest cells using trypsin-EDTA and perform a viable cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Rationale: To expose the cancer cells to a range of concentrations of the test compound to determine the dose-response relationship.

    • Procedure: Prepare a stock solution of Compound 78 in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be less than 0.5% to avoid solvent-induced toxicity. Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of Compound 78. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48 hours.

  • MTT Assay:

    • Rationale: The MTT assay measures the metabolic activity of the cells, which is an indicator of cell viability.[8]

    • Procedure: After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9] The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Rationale: To dissolve the formazan crystals and quantify the amount of product, which is proportional to the number of viable cells.

    • Procedure: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell growth.

    • Procedure: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

CompoundCell LineAssayIn Vitro Efficacy (IC₅₀/GI₅₀)Reference
Compound 78 PC-3 (Prostate)MTTValue not specified, but showed promise[5]
Vindoline-piperazine conjugate (23) MDA-MB-468 (Breast)NCI60GI₅₀ = 1.00 µM[1]
Arylpiperazine derivative (7c) A549 (Lung)MTTIC₅₀ = 5.24 µM[4]
Arylpiperazine derivative (7c) Hela (Cervical)MTTIC₅₀ = 0.19 µM[4]
Arylpiperazine derivative (7c) SGC7901 (Gastric)MTTIC₅₀ = 0.41 µM[4]

Table 1: Comparative in vitro efficacy of selected anticancer piperazine derivatives.

In Vivo Efficacy Assessment: The Preclinical Proving Ground

While in vitro assays are essential for initial screening, the true test of a compound's potential lies in its performance in a living organism. The tumor xenograft model in immunodeficient mice is a widely accepted preclinical model to evaluate the in vivo efficacy of anticancer drugs.[10][11][12]

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_prep PC-3 Cell Preparation injection Subcutaneous Injection cell_prep->injection 5x10^6 cells/mouse tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization Tumor volume ~100 mm³ treatment Compound 78 Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Predetermined size or time analysis Tumor Weight & Histopathology endpoint->analysis

Caption: Workflow for the in vivo efficacy assessment of Compound 78 in a PC-3 xenograft mouse model.

  • Animal Model and Cell Implantation:

    • Rationale: To establish a human tumor in a host that will not reject it, allowing for the evaluation of the compound's effect on tumor growth.

    • Procedure: Use male athymic nude mice (4-6 weeks old). Subcutaneously inject 5 x 10⁶ PC-3 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[11]

  • Tumor Growth Monitoring and Randomization:

    • Rationale: To ensure that treatment begins when tumors are established and to create comparable treatment groups.

    • Procedure: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Rationale: To deliver the test compound to the tumor-bearing mice in a consistent and reproducible manner.

    • Procedure: Prepare a formulation of Compound 78 suitable for intraperitoneal (i.p.) or oral (p.o.) administration. Administer the compound at a predetermined dose (e.g., 30 mg/kg) daily for a specified period (e.g., 21 days).[2] The control group should receive the vehicle alone.

  • Efficacy Evaluation:

    • Rationale: To quantify the effect of the compound on tumor growth.

    • Procedure: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. At the end of the study, euthanize the mice and excise the tumors for weight measurement and histopathological analysis.

CompoundModelDosageIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Compound 78 PC-3 Xenograft30 mg/kg/day74.7%[2]
Arylpiperazine derivative (7c) SGC7901 XenograftNot specifiedObvious inhibitory effect[4]

Table 2: Comparative in vivo efficacy of selected anticancer piperazine derivatives.

Part 2: Anti-Tuberculosis Piperazine Derivatives - A Different Battlefield

The emergence of drug-resistant tuberculosis necessitates the development of new therapeutics. Piperazine-containing benzothiazinones, such as TZY-5-84 , have shown potent activity against Mycobacterium tuberculosis (Mtb) by inhibiting the essential enzyme DprE1.[5]

In Vitro Efficacy: Determining the Minimum Inhibitory Concentration (MIC)

For antimicrobial agents, the key in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundStrainAssayIn Vitro Efficacy (MIC)Reference
TZY-5-84 Mtb H37RvMicroplate Alamar Blue Assay0.014 - 0.015 mg/L[5]
PBTZ169 (Comparator) Mtb H37RvNot specifiedNot specified[5]

Table 3: In vitro efficacy of the anti-tuberculosis piperazine derivative TZY-5-84.

In Vivo Efficacy: Murine Model of Tuberculosis

The efficacy of anti-tuberculosis drugs is evaluated in murine infection models, where the reduction in bacterial load in the lungs is the primary endpoint.

CompoundModelDosageIn Vivo Efficacy (Reduction in Lung CFU)Reference
TZY-5-84 Murine Infection Model12.5 mg/kgComparable to PBTZ169 at 25 mg/kg[5]
PBTZ169 (Comparator) Murine Infection Model25 mg/kgSignificant reduction in lung CFU[5]

Table 4: In vivo efficacy of the anti-tuberculosis piperazine derivative TZY-5-84.

Discussion: Correlating In Vitro and In Vivo Efficacy

The ultimate goal of preclinical studies is to predict the clinical efficacy of a drug candidate. However, the correlation between in vitro potency and in vivo efficacy is often not straightforward.[13]

Factors Influencing the In Vitro-In Vivo Correlation (IVIVC)

ivivc_factors cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_factors Translational Factors ic50 IC₅₀ / MIC pk Pharmacokinetics (ADME) ic50->pk pd Pharmacodynamics ic50->pd metabolism Metabolic Stability ic50->metabolism bioavailability Bioavailability ic50->bioavailability tgi Tumor Growth Inhibition / CFU Reduction pk->tgi pd->tgi metabolism->tgi bioavailability->tgi

Caption: Factors influencing the correlation between in vitro and in vivo efficacy.

Several key factors can explain the discrepancies often observed between in vitro and in vivo results:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and persistence at the target site in vivo. A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor or infected tissue, leading to suboptimal efficacy in vivo.[14] Piperazine derivatives are often utilized to improve these pharmacokinetic properties.[1]

  • Metabolism: The liver is the primary site of drug metabolism. A compound that is stable in cell culture may be rapidly metabolized in the liver, leading to a short half-life and reduced efficacy. In vitro metabolic stability assays using liver microsomes can help predict this.[14]

  • Target Engagement in a Complex Environment: The in vivo environment is significantly more complex than a 2D cell culture. The presence of the extracellular matrix, interactions with other cell types, and physiological barriers can all influence a drug's ability to reach and interact with its target.

  • Toxicity: A compound may exhibit potent efficacy but also unacceptable toxicity at the required therapeutic dose, limiting its clinical utility.

For Compound 78 , the significant tumor growth inhibition observed in vivo suggests that it possesses favorable pharmacokinetic properties that allow it to reach the tumor at a sufficient concentration to exert its cytotoxic effects. Similarly, the in vivo efficacy of TZY-5-84 at a lower dose compared to the comparator suggests it may have an improved pharmacokinetic profile.

Conclusion

The piperazine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. However, a thorough understanding of the factors that govern the translation from in vitro activity to in vivo efficacy is paramount for the successful development of new therapeutics. This guide has provided a framework for comparing the efficacy of piperazine compounds in different biological contexts, emphasizing the importance of robust, self-validating experimental protocols and a critical analysis of the data. By bridging the gap between the culture dish and the preclinical model, we can increase the probability of translating promising laboratory findings into life-saving medicines.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). TÜBİTAK Academic Journals. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PMC. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). PMC. [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). PubMed. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. (2018). ScienceDirect. [Link]

  • The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... (n.d.). ResearchGate. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. (2020). PubMed. [Link]

  • Structures of anticancer piperazine derivatives of natural compounds. (n.d.). ResearchGate. [Link]

  • (PDF) Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). ResearchGate. [Link]

  • In Vitro, In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2023). Preprints.org. [Link]

  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2022). ResearchGate. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). PubMed. [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Darren Carpizo, M.D. Ph.D. Lab. [Link]

  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. (2019). PubMed. [Link]

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (2016). RSC Publishing. [Link]

Sources

Spectroscopic Journey: A Comparative Analysis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the pharmacologically relevant compound, 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, and its direct synthetic precursors, 2-chloro-5-(trifluoromethyl)pyridine and 1-methylpiperazine. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that occur during synthesis, offering a clear and validated pathway for compound identification and purity assessment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their work.

Introduction: The Synthetic Pathway

The target compound, this compound, is typically synthesized via a nucleophilic aromatic substitution reaction. In this process, the secondary amine of 1-methylpiperazine displaces the chlorine atom on the 2-position of the 2-chloro-5-(trifluoromethyl)pyridine ring. This reaction forms a new carbon-nitrogen bond, linking the piperazine and pyridine moieties.

Understanding the distinct spectroscopic signatures of the starting materials is paramount to confirming the successful formation of the final product. The disappearance of precursor-specific signals and the emergence of new signals corresponding to the final structure provide definitive proof of the chemical transformation.

cluster_precursors Precursors P1 2-chloro-5-(trifluoromethyl)pyridine FP This compound P1->FP Nucleophilic Aromatic Substitution P2 1-methylpiperazine P2->FP cluster_workflow NMR Analysis Workflow start Dissolve Sample in CDCl3 instrument Acquire Data on 400 MHz Spectrometer start->instrument process Process FID (Fourier Transform, Phase/Baseline Correction) instrument->process analyze Analyze Spectrum (Shifts, Integration, Multiplicity) process->analyze end Structure Elucidation analyze->end

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds (e.g., C-H, N-H, C=N). [1]It is particularly useful for identifying the presence or absence of key functional groups.

Protocol: A small amount of the sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. [2]It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. [3] Protocol: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by Electron Ionization, EI). The ions are then separated by their m/z ratio and detected. The resulting mass spectrum shows the relative abundance of each ion.

Spectroscopic Data Comparison

The following sections detail the key spectroscopic features of the precursors and the final product. The transformation is confirmed by observing the predictable changes in their respective spectra.

Precursor: 2-chloro-5-(trifluoromethyl)pyridine
Technique Key Observations & Data
¹H NMR (CDCl₃)Three signals in the aromatic region: δ ~8.69 ppm (d, 1H), δ ~7.90 ppm (dd, 1H), δ ~7.50 ppm (d, 1H). [4]
¹³C NMR (CDCl₃)Signals corresponding to the pyridine ring carbons, including one attached to the electron-withdrawing CF₃ group. [5][6]
IR (KBr disc)Characteristic peaks for C-H stretching (aromatic), C=C and C=N ring stretching (~1570-1390 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹). [7]
MS (EI)Molecular ion [M]⁺ peak at m/z 181, with a characteristic [M+2]⁺ isotope peak at m/z 183 (~1/3 intensity) due to the presence of one chlorine atom. [4][5]
Precursor: 1-methylpiperazine
Technique Key Observations & Data
¹H NMR (CDCl₃)Three main signals: a singlet for the N-H proton (~1.5-2.0 ppm, can be broad and exchangeable), two multiplets for the non-equivalent methylene (-CH₂-) protons on the piperazine ring (~2.7 and ~2.4 ppm), and a singlet for the methyl (-CH₃) protons (~2.3 ppm). [8]
¹³C NMR Three signals: one for the methyl carbon and two for the non-equivalent piperazine ring carbons. [9]
IR A key N-H stretching band (~3300 cm⁻¹), C-H stretching bands (aliphatic, ~2950-2800 cm⁻¹), and N-H bending (~1600 cm⁻¹). [10][11]
MS (EI)Molecular ion [M]⁺ peak at m/z 100. [12]A prominent fragment is often seen at m/z 57.
Final Product: this compound

The spectra of the final product reflect the successful coupling of the two precursors.

Technique Key Observations & Data (Predicted & Confirmed) Comparison Points
¹H NMR Aromatic signals: Three protons on the pyridine ring, with shifts influenced by the new piperazine substituent. Aliphatic signals: Multiplets for the eight piperazine protons and a singlet for the methyl group.Disappearance: The broad N-H singlet from 1-methylpiperazine is absent. Appearance/Shift: The aromatic signals from the pyridine precursor are still present but their chemical shifts are altered due to the new electron-donating substituent.
¹³C NMR Signals for all 11 unique carbons: 5 from the pyridine ring (the CF₃ carbon is also observable), 4 from the piperazine ring, and 1 from the methyl group.Confirmation: The total number of carbon signals matches the final structure. The chemical shifts of the pyridine C2 carbon (where substitution occurred) and the piperazine carbons attached to nitrogen will show significant changes.
IR C-H stretching (aromatic & aliphatic), C=C and C=N ring stretching, strong C-F stretching bands.Disappearance: The N-H stretching band from 1-methylpiperazine (~3300 cm⁻¹) is absent, a critical indicator of successful reaction.
MS (EI)Molecular ion [M]⁺ peak at m/z 245.Confirmation: The molecular weight (245.26 g/mol ) matches the sum of the precursors minus HCl, confirming the condensation reaction. The chlorine isotope pattern is absent.

Conclusion

The spectroscopic data provides a clear and definitive narrative of the chemical synthesis. The ¹H NMR spectrum of the final product confirms the covalent linkage by the absence of the N-H proton and the presence of both aromatic and aliphatic regions corresponding to the combined structure. The IR spectrum corroborates this by showing the disappearance of the characteristic N-H stretch. Finally, Mass Spectrometry validates the identity of the final compound by confirming its exact molecular weight. This multi-faceted approach, grounded in established analytical principles, ensures the highest degree of confidence in the structural assignment of this compound.

References

  • PubChem. 1-Methylpiperazine | C5H12N2 | CID 53167. [Link]

  • National Institute of Standards and Technology (NIST). Piperazine, 1-methyl- (IR Spectrum). [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. [Link]

  • National Institute of Standards and Technology (NIST). Piperazine, 1-methyl- (Mass Spectrum). [Link]

  • National Institute of Standards and Technology (NIST). Piperazine, 1-methyl- General Information. [Link]

  • SpectraBase. 1-Methylpiperazine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Pharmaceutical Technology. Improving IR Spectroscopy as a Tool for Biopharmaceutical Analysis. [Link]

  • Supporting Information for scientific publication (general example of NMR data). [Link]

  • Taylor & Francis Online. Comparison of Infrared and Mass Spectroscopies for Drug Analysis. [Link]

  • ACS Publications. Journal of Medicinal Chemistry (Example of synthesis of related compounds). [Link]

  • SpectraBase. 2-Chloro-5-chlorodifluoromethyl-pyridine. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Pharma Knowledge Forum. Top 11 Pharmaceutical Analytical Techniques Explained. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Center for Biotechnology Information (NCBI). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]

  • American Chemical Society (ACS). NMR Guidelines for ACS Journals. [Link]

  • Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. [Link]

  • Spectroscopy Online. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

Sources

A Strategic Guide to Target Identification and Comparative Benchmarking of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous one. This guide provides a comprehensive framework for the characterization and benchmarking of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine , a compound of interest given its structural motifs—a trifluoromethylpyridine and a piperazine ring—which are prevalent in centrally active agents.

While this specific molecule is not extensively characterized in public-domain literature, its chemical architecture suggests potential interactions with various neurological targets. This guide, therefore, outlines a systematic approach to first identify its primary biological target and subsequently benchmark its performance against established inhibitors. We will proceed with a plausible hypothetical scenario that identifies the neuronal nicotinic acetylcholine receptor (nAChR) family as the primary target, a common target for such scaffolds.[1]

Part 1: A Phased Strategy for Target Identification

Before any comparative analysis can be undertaken, the primary biological target of this compound must be elucidated. A tiered screening approach is recommended to efficiently identify its mechanism of action.

Phase 1: Broad Target Screening

The initial step involves a broad-based screening against a panel of common biological targets, particularly those implicated in neurological function. Given the compound's structure, this panel should prioritize:

  • G-Protein Coupled Receptors (GPCRs): Especially serotonin (5-HT), dopamine, and adrenergic receptors. The related compound, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), is a known serotonergic agent that modulates acetylcholine release.[2]

  • Ligand-Gated Ion Channels: With a primary focus on neuronal nicotinic acetylcholine receptors (nAChRs) due to the prevalence of the piperazine moiety in nAChR modulators.[3]

  • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Key CNS Enzymes: Such as phosphodiesterases (PDEs) and kinases.

A commercially available broad target screening service, such as the Eurofins BioPrint® panel or similar, can provide an initial "fingerprint" of the compound's activity.

Phase 2: Target Validation and Elucidation

Positive "hits" from the initial screen must be validated through concentration-response assays to confirm activity and determine initial potency (e.g., IC₅₀ or EC₅₀). For this guide, we will proceed with the hypothetical finding that this compound is a potent inhibitor of neuronal nAChRs, particularly the α7 and α4β2 subtypes.

Part 2: Benchmarking Against Known nAChR Inhibitors

With the validated (hypothetical) target being neuronal nAChRs, a direct comparative study can be designed. The choice of benchmark inhibitors is critical and should include compounds with well-defined pharmacology and varying subtype selectivity.

Selected Benchmark Inhibitors:
CompoundTarget Subtype(s)Mechanism of ActionKey Characteristics
Methyllycaconitine (MLA) α7 selectiveCompetitive AntagonistA highly potent and selective antagonist for the α7 nAChR subtype.[4]
Dihydro-β-erythroidine (DHβE) α4β2 selectiveCompetitive AntagonistA classic competitive antagonist with selectivity for the α4β2 nAChR subtype over α7.
Mecamylamine Non-selectiveNon-competitive Antagonist (Channel Blocker)A non-selective antagonist that acts as an open channel blocker, providing a mechanistic counterpoint.
Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments to benchmark this compound against the selected inhibitors.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release nAChR Nicotinic ACh Receptor (nAChR) Na_Ca_channel Na+/Ca++ Influx nAChR->Na_Ca_channel opens Depolarization Membrane Depolarization Na_Ca_channel->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Gene Expression) Depolarization->Cellular_Response ACh_release->nAChR ACh binds to receptor ACh_binds ACh Binds Inhibitor 1-Methyl-4-(...) piperazine (Antagonist) Inhibitor->nAChR blocks binding/channel

Caption: Simplified nAChR signaling and point of inhibition.

References

  • Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[5][6][7]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Li, J., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 28(2), 222-229. [Link]

  • Wright, C. W., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(21), 9036-9047. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics, 370(2), 283-294. [Link]

  • Dutta, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]

  • Sharma, R., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(11), 2535. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Chem-Impex. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]piperazine. Chem-Impex. [Link]

  • Rampa, A., et al. (1991). The inhibitory effect of trifluoromethylphenylpiperazine on [3H]acetylcholine release in guinea pig hippocampal synaptosomes is mediated by a 5-hydroxytryptamine1 receptor distinct from 1A, 1B, and 1C subtypes. Journal of Neurochemistry, 56(1), 221-227. [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513-552. [Link]

  • Cordeiro, M. N. D. S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6509. [Link]

  • Bailey, C. D., et al. (2013). The Nicotinic Acetylcholine Receptor α5 Subunit Plays a Key Role in Attention Circuitry and Accuracy. The Journal of Neuroscience, 33(20), 8799-8808. [Link]

  • Jackson, A., et al. (2015). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of Medicinal Chemistry, 58(15), 6173-6185. [Link]

  • Lotfipour, S., et al. (2016). Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. Psychopharmacology, 233(1), 135-145. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the associated hazards. Based on the data for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, it is prudent to assume that 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine exhibits similar hazardous properties. The available information classifies the parent compound as causing severe skin burns and eye damage and being potentially corrosive to metals.[1] Therefore, for disposal purposes, this compound must be treated as a corrosive hazardous waste .

Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5] Given the corrosive nature of similar compounds, it is essential to manage this waste stream in accordance with all applicable federal, state, and local regulations.

Key Hazardous Characteristics:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1][6][7][8][9]

  • Toxicity: While specific toxicity data is unavailable, pyridine and piperazine derivatives can be harmful if swallowed or inhaled.[6][7][10][11]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate the risk of exposure.[1][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential chemical burns.[1][7]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][7][12]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit is recommended.To minimize skin exposure.[1][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][6][8][12]To avoid inhalation of any vapors or aerosols.[1][6][7][8][11]
Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

Minor Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation or perform the cleanup in a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the rinsate as hazardous waste.

  • Report: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department.[7]

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's EHS or emergency response team.

  • Secure: Close the laboratory doors and prevent unauthorized entry.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.[6]

Disposal Workflow

The proper disposal of this compound must follow a systematic and compliant workflow. This process ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and environmentally responsible.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound characterize Step 1: Characterize as Corrosive Hazardous Waste start->characterize ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Step 3: Select a Compatible Hazardous Waste Container ppe->container transfer Step 4: Transfer Waste to Container in a Fume Hood container->transfer label Step 5: Securely Cap and Label the Container transfer->label storage Step 6: Store in Designated Satellite Accumulation Area label->storage pickup Step 7: Arrange for Pickup by Certified Hazardous Waste Handler storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Collection and Container Selection

  • Dedicated Containers: Collect waste containing this compound in a designated, chemically compatible container.[3][13] Do not mix with other waste streams to prevent unknown chemical reactions.[3][7]

  • Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[3][14] The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold.[14]

Step 2: Labeling

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[3][7]

  • Full Chemical Name: List the full chemical name: "this compound."

  • Hazard Identification: Indicate the primary hazard, which is "Corrosive."

Step 3: Storage

  • Satellite Accumulation: Store the waste container at or near the point of generation, in a designated satellite accumulation area.[3][13]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[13][14]

  • Segregation: Store it away from incompatible materials, particularly strong oxidizing agents and acids.[6][12]

  • Time and Quantity Limits: Be aware of the accumulation time and volume limits for hazardous waste as defined by the EPA and your institution's policies. Typically, laboratories must have the waste removed within six months of the accumulation start date.[3][14][15]

Step 4: Final Disposal

  • Authorized Personnel: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][16]

  • Transportation: Do not transport hazardous waste yourself. Transportation must be done by certified professionals who will ensure the waste is taken to a permitted treatment, storage, and disposal facility (TSDF).[17]

  • Empty Containers: An "empty" container that held this hazardous waste must be managed properly. For acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[13][16] Consult your EHS department for the specific procedure for decontaminating empty containers of this compound.

Regulatory Compliance

The disposal of this compound is governed by the regulations set forth by the EPA under RCRA (40 CFR Parts 260-273).[2] These regulations provide a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[5] Failure to comply can result in significant fines and penalties.

By adhering to this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Resource Conservation and Recovery Act (RCRA)
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Management of Waste - Prudent Practices in the Labor
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regul
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • 1-[5-(Trifluoromethyl)
  • Piperazine Safety D
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Safety Data Sheet: 1-Methylpiperazine. Sigma-Aldrich.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
  • Safety Data Sheet: Piperazine. Fisher Scientific.
  • 2-Fluoro-6-(trifluoromethyl)
  • 2,3-Dichloro-5-(trifluoromethyl)
  • 2-chloro-5-trifluoromethylpyridine Safety D
  • Safety D
  • Piperazine citrate Safety D
  • 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem.
  • Safety Data Sheet: (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.

Sources

Comprehensive Safety and Handling Guide for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

For researchers and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine. The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and field-proven insights.

Hazard Identification and Risk Assessment

This compound and structurally similar compounds containing the trifluoromethylpyridine and piperazine moieties present a multi-faceted hazard profile. The primary hazards associated with this class of compounds include:

  • Corrosivity : The piperazine functional group can impart a corrosive nature to the compound, causing severe skin burns and eye damage upon direct contact.[1][2][3][4]

  • Irritation : It is classified as an irritant to the eyes, skin, and respiratory system.[5][6][7][8]

  • Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][8][9]

  • Sensitization : May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific experimental procedures involved.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE requirements.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Nitrile has poor resistance to pyridine and should be changed immediately upon contact.[5]
Eye Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may be required for larger quantities or splash risks.Protects against splashes and aerosols that can cause severe eye damage.[6][7][9][10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for solids, or an appropriate cartridge respirator for vapors) should be used, especially when handling the solid compound or when adequate ventilation is not available.[5][6][9]Prevents inhalation of dust or vapors, which can cause respiratory irritation and sensitization.
Protective Clothing A buttoned lab coat, and for larger quantities, an impervious apron or suit.Protects the skin from accidental spills and contamination.[5][6][7][9]

Safe Handling and Operational Workflow

All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The following diagram outlines the standard operating procedure for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Reagents don_ppe->gather_materials weigh_transfer Weighing & Transfer gather_materials->weigh_transfer Proceed to Handling reaction_setup Reaction Setup weigh_transfer->reaction_setup monitoring Experiment Monitoring reaction_setup->monitoring decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate Experiment Complete segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste (Following Institutional Guidelines) segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.